2-Deoxystreptamine

Catalog No.
S605150
CAS No.
2037-48-1
M.F
C6H14N2O3
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Deoxystreptamine

CAS Number

2037-48-1

Product Name

2-Deoxystreptamine

IUPAC Name

4,6-diaminocyclohexane-1,2,3-triol

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2

InChI Key

DTFAJAKTSMLKAT-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1N)O)O)O)N

Synonyms

2-deoxystreptamine, 2-deoxystreptamine dihydrochloride, (D)-isomer, 2-deoxystreptamine hydrochloride

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)N

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N

4,6-Diaminocyclohexane-1,2,3-triol is a natural product found in Streptomyces anthocyanicus, Streptomyces lividans, and other organisms with data available.

Core Structure and Role of 2-Deoxystreptamine

Author: Smolecule Technical Support Team. Date: February 2026

2-Deoxystreptamine is a six-membered aminocyclitol ring that forms the central core of a major class of aminoglycoside antibiotics [1]. Its chemical structure can be summarized as follows:

Property Description
Molecular Formula C₆H₁₄N₂O₃ [2]
Average Mass 162.189 Da [2]
Systematic Name (1R,2r,3S,4R,6S)-4,6-Diamino-1,2,3-cyclohexanetriol [2]
Key Functional Groups Amino groups at positions 1 and 3; hydroxy groups at positions 2, 3, and 5 (within the ring numbering) [3] [1]

This core structure serves as the scaffold for two primary sub-classes of aminoglycoside antibiotics, differentiated by the position of sugar ring attachments to the DOS core [3] [1]:

  • 4,5-Disubstituted DOS: e.g., Neomycin, Paromomycin.
  • 4,6-Disubstituted DOS: e.g., Kanamycin, Gentamicin, Tobramycin.

The amino groups at positions 1 and 3 of the DOS ring are essential for binding to the bacterial ribosomal A-site and are a key determinant of antibacterial activity [3] [1].

Mechanism of Action and Resistance

The primary mechanism of action for DOS-containing aminoglycosides is the inhibition of protein synthesis in bacteria.

  • Target and Binding: These antibiotics bind as 1:1 complexes to the decoding A-site of the 16S ribosomal RNA (rRNA) in the bacterial 30S ribosomal subunit [3]. The binding occurs in the major groove near an internal loop, involving nucleotides G1494, C1407, U1495, and U1406 [3].
  • Bactericidal Effect: Binding to the rRNA induces conformational changes that lead to misreading of the mRNA code during translation. This results in the incorporation of incorrect amino acids, producing truncated or non-functional proteins that ultimately lead to bacterial cell death [3] [4].
  • Ototoxicity: A major challenge in the clinical use of these antibiotics is their toxicity, particularly ototoxicity (hearing loss). Evidence suggests this occurs due to the unintended binding of the drug to mitochondrial ribosomes in eukaryotic cells, which share structural similarities with bacterial ribosomes [1].

The following diagram illustrates the core mechanism of action and the subsequent consequences.

DOS This compound (Aminoglycoside Core) Bind Binds to 16S rRNA in 30S Ribosomal Subunit DOS->Bind Miscode Causes mRNA Misreading Bind->Miscode Toxicity Ototoxicity Bind->Toxicity Binds to Mitochondrial Ribosomes AbnormalProt Production of Abnormal Proteins Miscode->AbnormalProt Death Bacterial Cell Death AbnormalProt->Death

A Recent Experimental Protocol: Modifying the DOS Core

A 2025 study provides a detailed protocol for the selective modification of the DOS ring in the atypical aminoglycoside antibiotic Apramycin [5]. The objective was to synthesize 2-hydroxyapramycin to potentially overcome a specific resistance mechanism and reduce toxicity.

Experimental Workflow for 2-Hydroxyapramycin Synthesis:

The multi-step process involved protecting functional groups, cleaving the original DOS ring, and re-glycosylating with a modified core.

Start Apramycin (1) P1 Protection Steps (Convert to tetraazido triazene 16) Start->P1 P2 Regioselective Benzoylation P1->P2 P3 Oxidation & β-elimination (Yields aprabiosamine derivative 28) P2->P3 P4 Glycosyl Donor Preparation P3->P4 P5 Glycosylation with Streptamine Derivative 22 P4->P5 P6 Deprotection P5->P6 End 2-Hydroxyapramycin (2) & 1'-epimer (35) P6->End

Key Findings and Outcome [5]: Despite successful synthesis, the target molecule, 2-hydroxyapramycin, showed significantly reduced antibacterial activity (approximately 10-fold less active in a cell-free translation assay) compared to the parent apramycin. This highlights the critical importance of the unmodified DOS core, particularly the amine at the 2-position, for high-affinity binding to the ribosomal target.

Research Directions and Considerations

  • Biosynthesis: The DOS core is biosynthesized from D-glucose-6-phosphate. Key enzymes in this pathway include NeoC (2-deoxy-scyllo-inosose synthase), which catalyzes the carbocycle formation, and other enzymes that subsequently introduce the amino groups [6] [7].
  • Strategies to Reduce Toxicity: Research indicates that structural modifications, such as 4',6'-acetyl and 4'-O-ether substitutions, can reduce the affinity of DOS-aminoglycosides for human mitochondrial ribosomes, thereby lowering ototoxicity, while largely preserving antibacterial activity [1]. This is a promising avenue for developing safer antibiotics.

References

2-Deoxystreptamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Significance

2-Deoxystreptamine (2-DOS) is an aminocyclitol scaffold of fundamental importance in medicinal chemistry and antibiotic discovery. It serves as the core structural element in numerous clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, gentamicin, tobramycin, and amikacin. These antibiotics are characterized by their broad-spectrum activity against Gram-negative and Gram-positive bacteria, primarily through binding to the 16S ribosomal RNA (rRNA) in the bacterial 30S ribosomal subunit, leading to inhibition of protein synthesis and bacterial cell death. The strategic positioning of amino functional groups around the 2-DOS cyclohexane ring enables critical electrostatic interactions with negatively charged phosphate backbones of rRNA, making this scaffold indispensable for antibiotic activity [1].

The chemical structure of this compound [(1R,2R,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol] features a cyclohexane ring with specific stereochemical configurations that are essential for biological activity. This aminocyclitol scaffold serves as the central platform to which various amino sugars attach through glycosidic bonds, creating the diverse structures of 2-DOS-containing aminoglycosides. These antibiotics are broadly classified based on their substitution patterns on the 2-DOS core:

  • 4,5-Disubstituted 2-DOS derivatives: Including neomycin B, paromomycin I, ribostamycin, and butirosin, which typically feature broader structural diversity but often with increased systemic toxicity limitations [2].
  • 4,6-Disubstituted 2-DOS derivatives: Including kanamycin, tobramycin, and gentamicin, which have become clinically more prominent due to their favorable antibacterial spectra and safety profiles [2].

The pharmacological significance of 2-DOS-containing antibiotics has driven extensive research into their biosynthesis, mechanism of action, and structure-activity relationships. Understanding the intricate biosynthetic pathways and enzymatic machinery responsible for 2-DOS formation provides opportunities for metabolic engineering and combinatorial biosynthesis to develop novel analogs with enhanced activity against resistant bacterial strains and improved safety profiles [3].

Biosynthetic Pathway

The biosynthesis of this compound represents a fascinating metabolic pathway that transforms primary metabolite D-glucose-6-phosphate into this specialized aminocyclitol scaffold. The pathway involves a series of enzymatic transformations including dehydrogenation, transamination, and redox reactions that collectively establish the characteristic stereochemistry and functionalization of the 2-DOS molecule. Extensive feeding studies and isotopic labeling experiments, particularly with deuterated glucose precursors, have elucidated the precise stereochemical course of this pathway, revealing that both hydrogens from the C-6 hydroxymethyl group of D-glucose are stereospecifically incorporated into the C-2 position of this compound [4].

The complete biosynthetic pathway from D-glucose-6-phosphate to this compound involves three crucial enzymatic steps that have been characterized through both in vivo and in vitro studies:

  • Carbocycle Formation: The initial step involves an intramolecular aldol-like condensation reaction catalyzed by 2-deoxy-scyllo-inosose (DOIS) synthase (NeoC in Streptomyces fradiae), which converts D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI). This remarkable transformation represents a carbon-carbon bond formation that establishes the cyclohexane skeleton from a carbohydrate precursor [5].

  • Transamination at C-3: The intermediate DOI then undergoes transamination at the C-3 position, a reaction catalyzed by L-glutamine:2-deoxy-scyllo-inosose aminotransferase (NeoB/Neo6 in S. fradiae), to form 2-deoxy-scyllo-inosamine (DOIA). This enzyme utilizes L-glutamine as an amino donor and has been shown to have a molecular weight of approximately 130,000 daltons [6] [5].

  • Oxidation-Reduction Sequence: The final stage involves a two-step process where DOIA is first oxidized by 2-deoxy-scyllo-inosamine dehydrogenase (NeoA in S. fradiae) using NAD(P)+ as a cofactor to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI). This intermediate then undergoes a second transamination catalyzed by the dual-function aminotransferase (NeoB) to yield the final product, this compound [5].

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

Enzyme Gene Reaction Catalyzed Cofactor/Substrate
2-Deoxy-scyllo-inosose synthase neoC Cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose NAD+ dependent
L-Glutamine:2-deoxy-scyllo-inosose aminotransferase neoB Transamination at C-3 of DOI to form DOIA L-Glutamine
2-Deoxy-scyllo-inosamine dehydrogenase neoA Oxidation of DOIA to amino-DOI NAD(P)+
Dual-function aminotransferase neoB Second transamination to form 2-DOS L-Glutamine

The diagram below illustrates the complete biosynthetic pathway from D-glucose-6-phosphate to this compound, highlighting the key intermediates and enzymes involved in each transformation:

G Glucose6P D-Glucose-6-Phosphate DOI 2-Deoxy-scyllo-inosose (DOI) Glucose6P->DOI  NeoC (DOIS synthase) DOIA 2-Deoxy-scyllo-inosamine (DOIA) DOI->DOIA  NeoB (aminotransferase) aminoDOI 3-Amino-2,3-dideoxy- scyllo-inosose (amino-DOI) DOIA->aminoDOI  NeoA (dehydrogenase) DOS This compound (2-DOS) aminoDOI->DOS  NeoB (aminotransferase)

Figure 1: Biosynthetic pathway of this compound from D-glucose-6-phosphate, showing key intermediates and catalyzing enzymes NeoA, NeoB, and NeoC.

This biosynthetic pathway demonstrates nature's elegant strategy for converting a simple sugar precursor into a structurally complex and biologically significant aminocyclitol. The metabolic engineering of this pathway offers promising avenues for generating novel 2-DOS analogs through combinatorial biosynthesis approaches [3].

Key Biosynthetic Enzymes: Structure and Function

The transformation of D-glucose-6-phosphate to this compound is orchestrated by three principal enzymes that exhibit remarkable catalytic specificity and, in some cases, dual functionality. Structural and mechanistic studies of these enzymes have revealed intricate details about their molecular mechanisms, substrate recognition patterns, and evolutionary relationships to other metabolic enzymes.

  • 2-Deoxy-scyllo-inosose Synthase (NeoC): This enzyme catalyzes the fascinating carbon-carbon bond formation that creates the cyclohexane ring from the open-chain glucose precursor. Structural analyses have revealed that NeoC shares architectural similarities with dehydroquinate synthases from the shikimate pathway, suggesting potential evolutionary relationships between primary and secondary metabolic enzymes. The enzyme utilizes NAD+ as a cofactor and mediates an intramolecular aldol condensation that establishes the characteristic stereochemistry of the 2-deoxy-scyllo-inosose intermediate. Crystallographic studies of this enzyme in complex with mechanism-based inhibitors and NAD+ have provided crucial insights into the catalytic mechanism and active site architecture [7].

  • L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase (NeoB): This enzyme represents a particularly fascinating component of the pathway due to its dual transamination capability. NeoB catalyzes both the initial transamination at C-3 of DOI to form DOIA and the final transamination of amino-DOI to yield 2-DOS. Structural characterization of similar aminotransferases from the butirosin pathway (BtrR/BtrS) has revealed that these enzymes belong to the aspartate aminotransferase superfamily and share relationship with the SMAT (secondary metabolite aminotransferases) subfamily. The enzyme's ability to recognize both inosose and deoxyinosose substrates with strict stereochemical preference underscores its sophisticated substrate discrimination capabilities [2] [5].

  • 2-Deoxy-scyllo-inosamine Dehydrogenase (NeoA): This NAD(P)+-dependent dehydrogenase catalyzes the oxidation of DOIA to amino-DOI, which represents an essential intermediate step in the biosynthetic pathway. The enzyme demonstrates flexibility in cofactor utilization, being able to function with either NAD+ or NADP+, though with differing catalytic efficiencies. Structural analyses of related dehydrogenases have revealed conserved Rossmann fold motifs characteristic of NAD(P)+-binding proteins, with specific active site residues that orient the substrate for stereospecific hydride transfer [5].

Table 2: Structural and Functional Characteristics of Key 2-DOS Biosynthetic Enzymes

Enzyme Molecular Weight Structural Features Cofactor Requirements
2-Deoxy-scyllo-inosose synthase (NeoC) ~37 kDa TIM barrel fold, NAD+ binding domain NAD+ dependent
L-Glutamine:2-deoxy-scyllo-inosose aminotransferase (NeoB) ~130 kDa (homodimer) Pyridoxal phosphate binding, aspartate aminotransferase fold PLP and L-glutamine
2-Deoxy-scyllo-inosamine dehydrogenase (NeoA) ~55 kDa Rossmann fold for NAD(P)+ binding NAD(P)+ dependent

The coordinated expression and temporal regulation of these three enzymes ensure efficient metabolic flux through the 2-DOS biosynthetic pathway. Gene disruption studies have confirmed that inactivation of any of the corresponding genes results in complete abolition of 2-DOS production, underscoring their non-redundant, essential functions in aminoglycoside biosynthesis [5].

Experimental Methodologies

Enzymatic Assays and Characterization

The characterization of 2-DOS biosynthetic enzymes relies on a suite of biochemical techniques that enable quantification of catalytic activity, substrate specificity, and kinetic parameters. Cell-free extracts from producing organisms such as Streptomyces fradiae have been instrumental in demonstrating the complete in vitro synthesis of this compound from earlier precursors. Standard enzymatic assays typically involve:

  • Enzyme Preparation: Extraction of biosynthetic enzymes from wild-type or recombinant strains producing 2-DOS-containing antibiotics. Ion-exchange chromatography on DEAE-Sepharose CL-6B has been successfully employed to separate the aminotransferase (eluting as a single entity) from the dehydrogenase activity [6].

  • Activity Measurements: For the aminotransferase, activity is monitored by following the conversion of 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine using glutamine as the amino donor. The reaction progress can be tracked by thin-layer chromatography or more quantitatively by GC-MS selected-ion monitoring of derivatized intermediates. For the dehydrogenase activity, the NAD+-dependent oxidation of 2-deoxy-scyllo-inosamine is monitored by measuring NADH formation spectrophotometrically at 340 nm [6] [8].

  • Kinetic Analysis: Determination of Michaelis-Menten parameters (Km, Vmax) for each enzyme using varying concentrations of their respective substrates. These studies have revealed that the aminotransferase has a higher affinity for 2-deoxy-scyllo-inosose (Km ≈ 0.8 mM) compared to the later intermediate in the pathway [6].

Heterologous Production and Combinatorial Biosynthesis

The cloning and characterization of 2-DOS biosynthetic gene clusters have enabled the development of heterologous expression systems for pathway engineering and production of novel analogs:

  • Engineered Production Hosts: E. coli and Streptomyces venezuelae strains have been successfully engineered for heterologous production of paromamine and ribostamycin by expressing minimal sets of 2-DOS biosynthetic genes. In one approach, glucose-6-phosphate isomerase (Pgi) was disrupted in E. coli BL21(DE3) to increase the intracellular glucose-6-phosphate pool, thereby enhancing precursor supply for 2-DOS formation [2].

  • Combinatorial Biosynthesis: Strategic manipulation of the 2-DOS pathway has been employed to generate novel aminoglycoside derivatives. For instance, expression of the butirosin biosynthetic genes responsible for incorporating the 4-amino-2-hydroxybutyryl (AHBA) side chain into a kanamycin-producing strain resulted in the in vivo production of the semi-synthetic antibiotic amikacin and a novel analog (1-N-AHBA-kanamycin X) with improved antibacterial activity [2].

  • Pathway Refactoring: The entire biosynthetic pathway for gentamicin B, a precursor to the clinically important isepamicin, was reconstructed in Micromonospora echinospora by combining segments of the gentamicin pathway with kanamycin biosynthetic genes (kanJ and kanK), resulting in high-yield production (880 μg/mL) of this valuable intermediate [2].

Analytical Methods for 2-DOS Characterization

Advanced analytical techniques are essential for quantifying 2-DOS and its biosynthetic intermediates:

  • GC-MS Analysis: A practical quantitative method for 2-deoxy-scyllo-inosose utilizing GC-MS selected-ion monitoring (SIM) has been developed, providing sensitivity in the picomole range for this key intermediate [8].

  • NMR Spectroscopy: Comprehensive NMR analyses, including 1H, 13C, and 15N HMBC, have been employed to determine individual pKa values of amino groups in 2-DOS-containing aminoglycosides. These studies revealed that the pKa values of the amino groups in tobramycin follow the order: N-6′ > N-2′ ≈ N-3′′ > N-1 > N-3, with N-6′ having the highest pKa (9.10) and N-3 the lowest (6.70) [1].

  • Isotopic Labeling Studies: Feeding experiments with specifically deuterated glucose precursors, followed by field desorption MS and 2H NMR analyses of the resulting labeled ribostamycin, have provided crucial insights into the stereochemical course of 2-DOS biosynthesis [4].

Pharmacological Role and Structure-Activity Relationships

The this compound scaffold plays an indispensable role in the antibacterial activity of aminoglycoside antibiotics, primarily through its contribution to molecular recognition and binding to the bacterial ribosomal target. The specific positioning of amino and hydroxyl groups around the cyclohexane ring enables key molecular interactions with the 16S rRNA component of the 30S ribosomal subunit. Structural biology studies have revealed that 2-DOS-containing aminoglycosides bind to the A-site of the 16S rRNA, disrupting ribosomal fidelity and thereby inducing mistranslation of proteins and ultimately bacterial cell death.

The ionization characteristics of the amino groups attached to the 2-DOS core are particularly crucial for antibacterial activity. The positively charged ammonium groups formed at physiological pH engage in electrostatic interactions with negatively charged phosphate oxygen atoms in the RNA backbone, while also participating in specific hydrogen bonding interactions with nucleotide bases. NMR-based pKa determinations have revealed distinctive protonation patterns among 2-DOS-containing antibiotics:

Table 3: Experimentally Determined pKa Values of Amino Groups in 2-DOS-Containing Antibiotics

Antibiotic N-1 N-3 N-2′ N-6′ N-3″ Method
Tobramycin 7.55 6.70 7.75 9.10 7.68 15N HMBC NMR
Kanamycin B 8.10 6.78 7.36 8.97 7.65 15N HMBC NMR
Amikacin - 7.64 - 8.81 8.05 15N HMBC NMR

The variation in pKa values among different amino groups creates a protonation gradient that likely influences the sequential binding to the rRNA target and the overall binding affinity. The N-6′ position consistently demonstrates the highest pKa across different aminoglycosides, suggesting its particular importance in the initial binding interaction [1].

Structure-activity relationship (SAR) studies have revealed that even subtle modifications to the 2-DOS scaffold can profoundly impact antibacterial potency and spectrum:

  • Amino Group Modifications: Removal or acylation of any of the amino groups on the 2-DOS ring typically results in significant reduction of antibacterial activity, underscoring their essential roles in target recognition.
  • Hydroxyl Group Contributions: The hydroxyl groups at positions 4, 5, and 6 participate in hydrogen bonding networks with the rRNA target, and their stereochemical configuration is critical for proper binding orientation.
  • 4,5- vs 4,6-Substitution Patterns: The spatial arrangement of sugar attachments to the 2-DOS core significantly influences ribosomal binding affinity and susceptibility to various aminoglycoside-modifying enzymes produced by resistant bacteria [2].

The central importance of the 2-DOS moiety has inspired numerous medicinal chemistry efforts to develop novel analogs through modifications to this core scaffold. Replacement of 2-DOS with alternative heterocyclic systems, such as azepane rings, has met with limited success, generally resulting in compounds with reduced antibiotic potency, though some designed azepane glycosides have shown greater activity than piperidine analogs [2].

Research Applications and Future Directions

The extensive characterization of this compound biosynthesis and function has opened numerous avenues for antibiotic innovation and combatting resistance. Several promising research directions are currently being explored to leverage this knowledge for developing improved therapeutic agents:

  • Combinatorial Biosynthesis: The modular nature of aminoglycoside biosynthetic pathways enables mixing and matching of genes from different producing organisms to create novel hybrid compounds. This approach has successfully generated "unnatural natural products" such as the production of amikacin analogs through expression of butirosin biosynthetic genes in kanamycin-producing strains [2] [3].

  • Enzyme Engineering: Directed evolution and structure-based engineering of 2-DOS biosynthetic enzymes offer opportunities to create modified scaffolds with altered substitution patterns. The structural characterization of key enzymes like the dual-function aminotransferase provides a foundation for rational redesign of substrate specificity [5].

  • Chemical Synthesis and Semisynthesis: Despite the complexity of the 2-DOS structure, innovative synthetic approaches continue to emerge, enabling preparation of analogs with specific modifications. The patent literature describes various antimicrobial this compound compounds with modified functional groups, highlighting the continued pharmaceutical interest in this scaffold [9].

  • Understanding Resistance Mechanisms: Detailed analysis of how modifications to the 2-DOS core affect susceptibility to aminoglycoside-modifying enzymes (AMEs) can inform the design of next-generation analogs that evade common resistance mechanisms. The 1-N-AHBA modification found in butirosin and incorporated into amikacin represents a successful example of such a strategy [2].

  • Non-Antibiotic Applications: Research has revealed potential applications of 2-DOS-containing compounds beyond traditional antibiotics, including treatment of genetic disorders such as Hurler syndrome and as molecular tools for studying RNA structure and function [2].

The ongoing challenge of antibacterial resistance continues to drive innovation in 2-DOS research, with combination therapies and hybrid antibiotics representing particularly promising approaches. As structural biology methods provide increasingly detailed views of 2-DOS-containing antibiotics bound to their ribosomal targets, opportunities for structure-based design continue to expand, ensuring that this venerable scaffold will remain at the forefront of antibiotic discovery for the foreseeable future.

Conclusion

References

Biosynthetic Pathway of 2-Deoxystreptamine

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the natural biosynthetic pathway is crucial as it often inspires synthetic strategies. The core 2-DOS moiety in bacteria is derived from D-glucose-6-phosphate [1] [2]. The pathway involves three key enzymes, as characterized in Streptomyces fradiae [2]:

G D_Glucose_6_Phosphate D-Glucose-6-Phosphate Two_DOI 2-Deoxy-scyllo-inosose (2-DOI) D_Glucose_6_Phosphate->Two_DOI Cyclization Two_DOIA 2-Deoxy-scyllo-inosamine (2-DOIA) Two_DOI->Two_DOIA Transamination NeoB NeoB (L-glutamine: 2-DOI Aminotransferase) Two_DOI->NeoB Amino_DOI 3-Amino-2,3-dideoxy- scyllo-inosose (Amino-DOI) Two_DOIA->Amino_DOI Oxidation NeoA NeoA 2-DOIA Dehydrogenase Two_DOIA->NeoA Two_DOS 2-Deoxystreptamine (2-DOS) Amino_DOI->Two_DOS Reduction Amino_DOI->NeoA NeoC NeoC 2-DOI Synthase

The biosynthetic pathway of this compound (2-DOS) from D-glucose-6-phosphate, highlighting the three crucial enzymes (NeoC, NeoB, NeoA) involved in its formation in Streptomyces fradiae [2].

Strategic Approaches to Chemical Synthesis

Modern synthetic efforts focus on constructing the highly oxidized cyclohexane scaffold with precise stereocontrol. A primary challenge is the presence of five contiguous stereocenters within the 2-DOS structure [3].

A powerful strategy involves a Pd-catalyzed asymmetric desymmetrization of a meso precursor. One advanced approach uses a palladium catalyst with a chiral ligand to perform an allylic azidization on meso-1,4-dibenzoatocyclohex-2-ene, which establishes the initial stereocenter and differentiates the two symmetric arms of the molecule [3]. The following table summarizes the key steps and challenges in this synthetic route.

Step Key Transformation Reagents/Conditions Key Challenge/Stereochemical Outcome
1. Desymmetrization Pd-catalyzed allylic substitution of meso-dibenzoate 8 [(η³-C₃H₅)PdCl]₂, chiral ligand (S,S)-9, then one-pot Staudinger reduction [3] Yields carbamate 7 as sole product in 87% yield and 97% ee [3].

| 2. Route to 2-Deoxy-4,5,6-tris-epi-streptamine (5b) | Directed epoxidation; nitrosation/ reduction; epoxide opening [3]. | 1. DMDO (epoxidation of 14) 2. Oxidation; KOtBu; iso-amyl nitrite (oxime 17 formation) 3. NaBH₄ reduction; Bz₂O; Ni boride reduction (epoxide 22) 4. CF₃COOH (epoxide opening) [3]. | Nitrosation/reduction installs second nitrogen; epoxide opening proceeds with 5:1 regioselectivity [3]. | | 3. Route to 2-Deoxy-3,4-bis-epi-streptamine (6b) | cis-Dihydroxylation; epoxidation; nucleophilic azide opening [3]. | 1. OsO₄, NMO (dihydroxylation of 14) 2. Mesylation; microwave elimination (olefin 25); DMDO (epoxidation to 26) 3. NaN₃, n-propanol, reflux (epoxide opening) [3]. | Epoxidation directed by carbamate group; forcing conditions required for azide opening with Boc deprotection [3]. |

Synthesis of Diastereomeric Analogues

A significant contemporary research direction is the synthesis of 2-DOS diastereomers to create novel aminoglycosides that may bypass bacterial resistance mechanisms [3].

The synthetic route is designed to be flexible. A common intermediate, allylic alcohol 14, can be divergently transformed into different diastereomers [3]:

  • 2-Deoxy-4,5,6-tris-epi-streptamine (5b) is synthesized via a directed epoxidation and nitrosation pathway [3].
  • 2-Deoxy-3,4-bis-epi-streptamine (6b) is synthesized via a cis-dihydroxylation and epoxidation pathway [3].

This approach provides access to scaffolds for novel aminoglycosides and α-glucosidase inhibitors [3].

Core Structure and Clinical Relevance

This compound is a diamino-cyclohexanetriol with the molecular formula C₆H₁₄N₂O₃ and the IUPAC name (1R,2r,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol [4]. It serves as the central scaffold of many clinically important antibiotics [5] [1] [6].

Aminoglycoside Class Key Clinical Agents Role of 2-DOS
4,6-Disubstituted Kanamycin, Tobramycin, Gentamicin, Amikacin [1] [6] The 2-DOS core and its attached rings I and II bind the bacterial ribosome's decoding region, causing misreading of mRNA and inhibition of protein synthesis [5].
4,5-Disubstituted Neomycin, Paromomycin, Ribostamycin [1] The 2-DOS moiety interacts directly with nucleotide base pairs (C1407-G1494 and U1406-U1495) in the 16S rRNA A-site [5].

The search for novel 2-DOS derivatives is driven by the need to overcome the primary resistance mechanism: modification and inactivation of the drug by bacterial enzymes such as AAC(6')/APH(2") [5]. Modifying the 2-DOS core itself is a promising strategy to evade these inactivating enzymes [3].

References

2-deoxystreptamine role in aminoglycoside antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Structural Framework and Classification

2-Deoxystreptamine (2-DOS) forms the central scaffold of a major class of aminoglycoside antibiotics. Its structure is a diamino-cyclohexanol ring that serves as a rigid platform for attaching various sugar substituents. The specific positions on the 2-DOS ring that are glycosylated determine the subclass and properties of the antibiotic [1].

2-DOS Aminoglycoside Subclass Key Representatives Clinical Significance & Use
4,5-Disubstituted Neomycin, Paromomycin, Ribostamycin [1] [2] Used topically and to treat intestinal parasites [1].
4,6-Disubstituted Kanamycin, Tobramycin, Gentamicin, Amikacin [1] First-line treatment for serious systemic infections caused by Gram-negative bacteria [1].

Biosynthesis of the 2-DOS Core

The biosynthesis of 2-DOS is a conserved process across producing bacteria, beginning from the common metabolic precursor D-glucose-6-phosphate [1] [3]. The pathway involves a series of enzymatic steps to form the characteristic cyclohexane ring.

The following diagram illustrates the core biosynthetic pathway for this compound from D-glucose:

biosynthetic_pathway Glucose6P D-Glucose-6-Phosphate DOI 2-Deoxy-scyllo-inosose (2-DOI) Glucose6P->DOI 2-DOI Synthase (L-glutamine:2-DOI aminotransferase activity) DOIA 2-Deoxy-scyllo-inosamine (2-DOIA) DOI->DOIA L-glutamine:2-DOI Aminotransferase KetoDOIA Keto-2-DOIA DOIA->KetoDOIA 2-DOIA Dehydrogenase (e.g., NeoE, BtrN) DOS This compound (2-DOS) KetoDOIA->DOS Reductive Deamination

Core biosynthetic pathway for this compound from D-glucose.

Key enzymes in this pathway include:

  • 2-DOI Synthase: Catalyzes the initial cyclization and amination to form 2-deoxy-scyllo-inosose (2-DOI) [1].
  • L-Glutamine:2-DOI Aminotransferase: A dual-functional enzyme that aminates 2-DOI to form 2-deoxy-scyllo-inosamine (2-DOIA) [1].
  • 2-DOIA Dehydrogenase: Oxidizes 2-DOIA to a keto intermediate. Different bacteria employ different enzymes for this step, such as the NAD+-dependent NeoE in Streptomyces fradiae or the radical SAM enzyme BtrN in Bacillus circulans under anaerobic conditions [1].
  • The final step is a reductive deamination to yield the mature 2-DOS aglycone [1].

Mechanism of Antibacterial Action

The 2-DOS moiety is directly responsible for the primary mechanism of action of these antibiotics: disrupting bacterial protein synthesis.

  • Cellular Uptake: Aminoglycosides cross the bacterial cell wall and are actively transported into the cell [4].
  • Ribosome Binding: The drug binds with high affinity to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit [4] [5]. The 2-DOS core is critical for this association, positioning the molecule correctly within the rRNA structure [4].
  • Inhibition of Protein Synthesis: Binding to the A-site leads to several disruptive effects [4]:
    • Translational Misreading: Impairs the ribosome's ability to proofread, causing misincorporation of incorrect amino acids and production of truncated or aberrant proteins [4].
    • Inhibition of Translocation: Can block the movement of the peptidyl-tRNA from the A-site to the P-site of the ribosome [4].
  • Bactericidal Effect: The production of faulty, misfolded proteins can integrate into the cell membrane, disrupting its integrity and further stimulating drug uptake, ultimately leading to bacterial cell death [4].

2-DOS and Bacterial Resistance

Bacteria have evolved potent resistance mechanisms, many of which directly target the chemical groups on the 2-DOS-containing antibiotics.

  • Aminoglycoside-Modifying Enzymes (AMEs): These are the primary resistance mechanism. AMEs catalyze the modification of specific amino or hydroxyl groups on the antibiotic, rendering it unable to bind to the ribosome effectively [1] [2]. The most common AMEs include:
    • Aminoglycoside Acetyltransferases (AACs)
    • Aminoglycoside Nucleotidyltransferases (ANTs)
    • Aminoglycoside Phosphotransferases (APHs)
  • Role of the 2'-Amino Group: The 2'-amino functionality on the glucosamine ring attached to 2-DOS is a known target for AACs, particularly the AAC(2')-Ia enzyme [2]. Modifying this group is a key strategy to overcome resistance.

Modern Drug Development Strategies

Understanding the biosynthesis and function of 2-DOS has enabled several advanced strategies to develop novel aminoglycosides.

Strategy Objective Research Example
Pathway Engineering & Heterologous Production To produce natural and novel aminoglycosides more efficiently or to create new analogs by manipulating gene clusters. Expression of the minimal gene set for gentamicin B biosynthesis in a heterologous host to understand and manipulate its pathway [1] [6].
Structural Modification to Evade AMEs To chemically modify specific positions on the aminoglycoside that are targeted by resistance enzymes, while retaining ribosome binding. 2'-Position Modification: Alkylating or acylating the 2'-amino group in neomycin and paromomycin to circumvent inactivation by AAC(2') enzymes [2].
Enhancing Target Selectivity To reduce drug toxicity (e.g., ototoxicity) by designing analogs that bind less effectively to eukaryotic ribosomes. Certain 2'-modifications and 4'-substitutions (e.g., in propylamycin) disproportionately reduce affinity for human cytoplasmic and mitochondrial ribosomes [2].

Experimental Insight: Evaluating 2'-Modifications A key experimental approach involves synthesizing neomycin analogs and evaluating their properties [2]:

  • Synthesis: Regioselective protection of the 2'-amine, followed by reductive amination to install alkyl groups (e.g., methyl, ethyl) or other functionalities.
  • In Vitro Assays:
    • Ribosome Binding: Measured using techniques like fluorescence anisotropy to assess the compound's affinity for bacterial and eukaryotic rRNA constructs [5] [2].
    • Translation Inhibition: Evaluating the ability of the analog to inhibit protein synthesis in cell-free systems.
  • Biological Activity:
    • Antibacterial Potency: Determining the Minimum Inhibitory Concentration (MIC) against wild-type and resistant bacterial strains.
    • Overcoming Resistance: Testing activity against strains expressing specific AMEs (e.g., AAC(2')) to confirm the resistance-breaking potential of the modification [2].

Conclusion and Future Perspectives

The this compound core remains fundamental to the activity, biosynthesis, and future development of aminoglycoside antibiotics. Current research is focused on leveraging detailed biosynthetic knowledge and precise chemical modifications to outmaneuver bacterial resistance. The promising strategies of 2'-position modification and rational pathway engineering are paving the way for a new generation of aminoglycosides that are effective against multidrug-resistant pathogens and exhibit improved safety profiles.

References

Core Biosynthetic Pathway to 2-Deoxystreptamine

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of 2-deoxystreptamine (2-DOS), the central cyclitol core of many important aminoglycoside antibiotics, begins with D-glucose-6-phosphate [1] [2]. The pathway involves three crucial enzymatic steps, primarily characterized in the neomycin producer Streptomyces fradiae and the butirosin producer Bacillus circulans [1] [2].

The table below summarizes the functions of the key enzymes in this pathway:

Enzyme Name Function Catalyzed Reaction
2-deoxy-scyllo-inosose (2-DOI) Synthase (e.g., NeoC) Catalyzes the initial carbocycle formation [1]. Cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI) [1].
L-glutamine:2-DOI Aminotransferase (e.g., NeoB/BtrS) A doubly functional aminotransferase that performs the first amination step [1] [2]. Transamination of 2-DOI to 2-deoxy-scyllo-inosamine (2-DOIA), using L-glutamine as the amino donor [1] [3].
2-Deoxy-scyllo-inosamine Dehydrogenase (e.g., NeoA) Oxidizes 2-DOIA [1]. Oxidation of 2-DOIA using NAD(P)+ as a cofactor to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) [1].
A Second Transamination Step Final step to form 2-DOS. The intermediate amino-DOI is transformed into 2-DOS, a step also shown to be catalyzed by the dual-functional aminotransferase NeoB [1].

It is noteworthy that an alternative oxidative step for the conversion of 2-DOIA to amino-DOI has been identified, catalyzed by an unusual radical S-adenosylmethionine (SAM) dehydrogenase, BtrN, in Bacillus circulans under anaerobic conditions [2].

The following diagram illustrates the logical sequence of this core pathway:

G D_Glucose_6_Phosphate D-Glucose-6-Phosphate NeoC NeoC (2-DOI Synthase) D_Glucose_6_Phosphate->NeoC DOI 2-deoxy-scyllo-inosose (2-DOI) NeoB1 NeoB/BtrS (Aminotransferase) DOI->NeoB1 DOIA 2-deoxy-scyllo-inosamine (2-DOIA) NeoA NeoA (Dehydrogenase) DOIA->NeoA BtrN BtrN (radical SAM dehydrogenase) DOIA->BtrN amino_DOI 3-amino-2,3-dideoxy- scyllo-inosose (amino-DOI) NeoB2 NeoB/BtrS (Aminotransferase) amino_DOI->NeoB2 DOS This compound (2-DOS) NeoC->DOI NeoB1->DOIA NeoA->amino_DOI BtrN->amino_DOI NeoB2->DOS

The core biosynthetic pathway of this compound from D-glucose-6-phosphate, highlighting key enzymes and the alternative route via BtrN [1] [2].

Key Experimental Methodologies

The elucidation of the 2-DOS pathway has relied on a combination of molecular genetic and biochemical techniques. Below is an overview of key experimental approaches.

Method Category Specific Technique Application in 2-DOS Pathway Research
Genetic & Molecular Biology Gene Cluster Identification & Analysis [1] The neomycin (neo), butirosin (btr), and other biosynthetic gene clusters were cloned and sequenced. Open reading frames (ORFs) were predicted using tools like FramePlot [1].
Heterologous Expression & Gene Inactivation [1] Genes (e.g., neoA, neoB, neoC) were expressed in heterologous hosts like Streptomyces lividans or inactivated in the native producer to confirm gene function via gene complementation or analysis of intermediates [1].
Protein Biochemistry Enzyme Purification & In Vitro Assays [3] Enzymes were purified from native or recombinant hosts. Activity was confirmed in cell-free extracts by incubating the enzyme with its substrate (e.g., D-glucose-6-phosphate, 2-DOI, 2-DOIA) and analyzing the product, often using chromatographic methods [1] [3].
Stereochemical & Mechanistic Studies [4] Feeding experiments with stereospecifically labeled precursors (e.g., deuterated D-glucose) followed by analysis of the resulting aminoglycoside using techniques like NMR and MS to trace the origin of atoms and elucidate the reaction mechanism [4].

The workflow for a typical study characterizing a biosynthetic enzyme involves several connected stages, as visualized below:

G A 1. Gene Cluster Analysis B 2. Gene Cloning A->B C 3. Protein Expression & Purification B->C D 4. In Vitro Enzyme Assay C->D E 5. Product Identification (GC-MS, NMR) D->E F 6. Functional Characterization E->F

General workflow for characterizing enzymes in the 2-DOS biosynthetic pathway, from gene identification to functional validation [1] [3].

Research Applications and Future Directions

A detailed understanding of the 2-DOS pathway opens up significant opportunities for scientific and clinical innovation.

  • Combatting Antibiotic Resistance: Engineering biosynthetic pathways or enzymes offers a promising route to generate novel aminoglycoside derivatives that can evade common resistance mechanisms, such as aminoglycoside-modifying enzymes [5] [2]. This approach can lead to more robust antibiotics.
  • Production of Semi-Synthetic Aminoglycosides: Instead of relying solely on complex chemical synthesis, metabolic engineering can be used to produce important semi-synthetic antibiotics like amikacin directly through fermentation by incorporating the necessary tailoring steps into the microbial host [5] [2].
  • Cheminformatics and Drug Discovery: The knowledge of precise biosynthetic steps and enzyme structures facilitates in silico drug design. This allows researchers to model new compounds, such as glycosyl mimetics or bifunctional aminoglycosides, that interact with bacterial RNA while inhibiting resistance-causing enzymes [6].

References

2-Deoxystreptamine Function in the Bacterial Ribosome: Mechanism and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction

2-deoxystreptamine (2-DOS) serves as the central core scaffold for several critically important classes of aminoglycoside antibiotics, including the 4,5-disubstituted series (neomycin, paromomycin) and 4,6-disubstituted series (kanamycin, gentamicin, tobramycin). These compounds represent one of the most important groups of antibiotics used in clinical practice to treat serious bacterial infections, particularly those caused by Gram-negative pathogens. The 2-DOS-containing aminoglycosides exert their antibacterial effects through a specific molecular interaction with the bacterial ribosome, leading to inhibition of protein synthesis. Despite their clinical importance, the use of these antibiotics is complicated by dose-limiting toxicities (notably ototoxicity and nephrotoxicity) and the emergence of resistance mechanisms that compromise their efficacy [1] [2].

The ribosome represents a particularly challenging drug target due to its high conservation across the domains of life. The 2-DOS-containing aminoglycosides achieve selective antibacterial activity by exploiting subtle structural differences between bacterial and eukaryotic ribosomes. Advances in structural biology and genetic engineering have enabled researchers to characterize these interactions at unprecedented resolution, providing insights that inform the rational design of next-generation aminoglycosides with improved selectivity profiles and activity against resistant strains [1] [3]. This whitepaper provides a comprehensive technical overview of the molecular mechanisms by which 2-DOS-containing aminoglycosides interact with their ribosomal target, with particular emphasis on structure-function relationships and implications for drug development.

Structural Basis of 2-DOS Binding to the Bacterial Ribosome

The Ribosomal A-Site Binding Pocket

The decoding region of the 16S rRNA, located within the 30S ribosomal subunit, serves as the primary binding site for 2-DOS-containing aminoglycosides. This region plays a critical role in maintaining translational fidelity during protein synthesis by monitoring codon-anticodon interactions. High-resolution structural studies have revealed that the drug-binding pocket comprises an internal loop within helix 44 (h44) of the 16S rRNA, forming a unique RNA structure that specifically accommodates the aminoglycoside molecules [4].

The binding pocket consists of several highly conserved nucleotides that directly participate in drug recognition: A1408, A1492, A1493, G1491, and C1409 (Escherichia coli numbering). These nucleotides create a three-dimensional architecture rich in hydrogen bond donors and acceptors that complement the chemical features of the 2-DOS-containing aminoglycosides. The pseudo base-pair interaction between ring I of the aminoglycoside and adenine 1408 represents a particularly critical contact point that stabilizes the drug-RNA complex [1]. The structural basis for species selectivity derives from nucleotide variations at key positions; notably, bacterial ribosomes contain an adenine at position 1408, while eukaryotic cytosolic ribosomes possess a guanine at the equivalent position, which disrupts optimal drug binding [4].

Molecular Interactions of the 2-DOS Core

The aminocyclitol ring (2-DOS, ring II) serves as the structural foundation for all 4,5- and 4,6-disubstituted aminoglycosides, with additional sugar moieties attached at positions 4 and 5 or 4 and 6, respectively. The 2-DOS core itself makes direct contact with several nucleotides in the ribosomal decoding site, forming specific molecular interactions that anchor the drug in place [4].

Structural analyses demonstrate that the 2-DOS moiety interacts directly with two consecutive nucleotide base pairs in the decoding region: C1407-G1494 and U1406-U1495. These interactions position the aminoglycoside in the major groove of the RNA helix, where it stabilizes a conformation that normally occurs only during cognate tRNA recognition. The extensive network of hydrogen bonds and electrostatic interactions between the amino and hydroxyl groups of 2-DOS and the RNA backbone contributes significantly to binding affinity and specificity. Ring I of the aminoglycoside, which is attached to the 4-position of 2-DOS, inserts into a pocket formed by A1492 and the A1408-A1493 base pair, adopting a spatial orientation approximately perpendicular to the 2-DOS ring [4].

Table 1: Key Nucleotides in the Ribosomal A-Site and Their Roles in 2-DOS-Aminoglycoside Binding

Nucleotide Role in Drug Binding Conservation Pattern
A1408 Forms pseudo base-pair with ring I; critical for species selectivity Adenine in bacteria; guanine in eukaryotes
G1491 Provides stacking interaction with ring I Guanine in bacteria; variable in eukaryotes
A1492 Phosphate group interacts with 4'-O of ring I Highly conserved
A1493 Phosphate group interacts with 3'-O of ring I Highly conserved
C1409 Forms base pair with G1491; orienting nucleotide Highly conserved
U1495 Part of wobble base pair with U1406; interacts with 2-DOS Highly conserved

Functional Consequences of 2-DOS Binding and Mechanism of Action

Effects on Translational Fidelity

The binding of 2-DOS-containing aminoglycosides to the ribosomal decoding site results in disruption of translational accuracy through several interconnected mechanisms. Structural studies have demonstrated that drug binding stabilizes an RNA conformation that closely resembles the state induced by cognate tRNA-mRNA pairing. Specifically, aminoglycoside binding promotes transition of adenines 1492 and 1493 from their typical stacked position within the RNA helix to an extruded "flipped-out" configuration that normally occurs only during accurate codon recognition [4].

This drug-induced structural mimicry has profound functional consequences. By locking the decoding center in a conformation that resembles correct codon-anticodon pairing, 2-DOS-containing aminoglycosides reduce the ribosome's ability to discriminate between cognate and near-cognate tRNAs. This compromise in proofreading capability leads to misincorporation of amino acids into growing polypeptide chains, generating misfolded, non-functional proteins that can accumulate as toxic aggregates within bacterial cells. The misreading of the genetic code primarily occurs during the initial selection step of tRNA binding, where the aminoglycoside stabilizes otherwise non-productive interactions between near-cognate tRNAs and mRNA codons [2].

Inhibition of Ribosomal Translocation

In addition to causing misreading, 2-DOS-containing aminoglycosides also interfere with ribosomal dynamics necessary for protein synthesis. Particularly, certain aminoglycosides in this class have been shown to inhibit translocation, the process by which tRNA and mRNA move relative to the ribosome after peptide bond formation. This inhibitory effect stems from the drug's ability to stabilize specific conformational states of the ribosome that are incompatible with the large-scale movements required for translocation [4].

The specific structural features of the 2-DOS core and its attached sugars determine the relative contribution of misreading versus translocation inhibition to the overall antibacterial activity. For instance, the unique monosubstituted 2-DOS aminoglycoside apramycin primarily inhibits translocation while causing only limited miscoding effects, which has been attributed to its distinctive bicyclic sugar moiety that engages in unique interactions within the decoding site [4]. This variation in mechanistic emphasis among different 2-DOS-containing aminoglycosides highlights the complexity of drug-ribosome interactions and provides opportunities for designing compounds with tailored effects on protein synthesis.

Bactericidal Consequences

The ultimate bactericidal effect of 2-DOS-containing aminoglycosides likely results from a combination of mechanisms rather than a single pathway. The production of misfolded proteins undoubtedly contributes to cellular stress, but additional factors appear to amplify this initial insult. There is evidence that the misincorporated proteins may incorporate into bacterial cell membranes, disrupting membrane integrity and increasing permeability. This membrane damage creates a feed-forward cycle in which enhanced drug uptake further accelerates bacterial killing [2].

Recent research has proposed additional mechanisms that may contribute to the bactericidal activity, including the induction of oxidative stress through the oxidation of guanine nucleotides in the bacterial nucleotide pool. When these damaged nucleotides incorporate into DNA, they can cause lethal double-strand breaks if not properly repaired. This mechanism represents a downstream consequence of the initial ribosomal targeting and may help explain the concentration-dependent killing characteristics of aminoglycosides [2].

Quantitative Analysis of Drug-Ribosome Interactions

Structure-Activity Relationships from Mutational Studies

Comprehensive genetic studies using engineered bacterial strains with homogeneous populations of mutant ribosomes have provided quantitative insights into the contribution of specific functional groups to drug binding and activity. By introducing single-point mutations at key positions in the 16S rRNA decoding site and determining the resulting changes in minimal inhibitory concentrations (MICs), researchers have established precise structure-activity relationships for various 2-DOS-containing aminoglycosides [5] [3].

These investigations reveal that the A1408G mutation confers particularly strong resistance to 6'-NH₂-containing aminoglycosides like neomycin (MIC >720 μM compared to 0.8 μM for wild-type), while having a more moderate effect on 6'-OH compounds like paromomycin (MIC 102 μM compared to 1.6 μM for wild-type). This differential effect stems from the electronic repulsion between the 6'-ammonium group and the N1 and N2 amino groups of guanine, which prevents proper insertion of ring I into the binding pocket. In contrast, alterations at position 1491 (G1491C or G1491U) confer high-level resistance primarily to 6'-OH compounds, presumably by disrupting the stacking interactions that stabilize ring I positioning [5].

Table 2: Impact of rRNA Mutations on Minimal Inhibitory Concentrations (μM) of Selected 2-DOS Aminoglycosides

16S rRNA Mutation Paromomycin (6'-OH) Neomycin (6'-NH₂) Gentamicin (4,6-disubstituted)
Wild-type 1.6 0.8 0.5
A1408G 102 >720 >720
G1491C >720 27 24
G1491A 14 3 2
C1409G 28 6 8
Contribution of Individual Chemical Moieties

The intricate network of interactions between aminoglycosides and the ribosomal decoding site means that subtle chemical modifications can disproportionately impact antibacterial activity and selectivity. The 4'-hydroxyl moiety of ring I participates in proper drug-target interaction by forming hydrogen bonds with the phosphate group of A1493, and its modification often reduces binding affinity. Similarly, the 2'-amino group contributes a positive charge to ring I, making the drug less susceptible to conformational changes induced by mutations such as U1495A [3].

The specific pattern of substituents on the 2-DOS core significantly influences the drug's interaction with the ribosome. In the 4,6-disubstituted series, the N1 substitution of ring II in amikacin (4-amino-2-hydroxybutyryl group) provides an additional anchoring point that renders the drug less dependent on the structural conformation of nucleotide U1406 compared to other aminoglycosides. This additional interaction partly explains amikacin's maintained activity against some resistant strains [3]. The set of interactions between drug substituents and rRNA nucleotides forms a complex network where disruptions in one interaction can sometimes be compensated by strengthening others, providing a rationale for the design of novel analogs.

Experimental Approaches for Studying 2-DOS-Ribosome Interactions

Genetic and Microbiological Methods

The development of engineered bacterial strains with homogeneous populations of mutant ribosomes represents a powerful approach for delineating the functional contributions of specific rRNA nucleotides to aminoglycoside binding. Mycobacterium smegmatis has served as a particularly valuable model organism for these studies, as it was the first eubacterium that could be engineered to contain a single functional rRNA allele [5]. This system enables researchers to introduce specific point mutations into the decoding site and assess their impact on drug susceptibility through standard MIC determinations.

The experimental workflow involves RecA-mediated gene conversion to introduce desired mutations into the rRNA operon, followed by verification through sequencing. Once validated, these mutant strains are subjected to MIC testing using a microtiter plate format with drug concentrations typically ranging from 0.25 μg/mL to 1,024 μg/mL in two-fold serial dilutions. The MIC is defined as the lowest drug concentration that completely inhibits bacterial growth after 24-72 hours of incubation at 37°C [3]. This genetic approach has been instrumental in mapping the specific interactions between functional groups on 2-DOS-containing aminoglycosides and nucleotides in the ribosomal decoding site.

G Start Start M. smegmatis Single rRNA Allele System A Introduce Point Mutation via RecA-mediated Gene Conversion Start->A B Verify Mutation by Sequencing A->B C Culture Mutant Strains in Liquid Medium B->C D MIC Determination Microtiter Plate Format Two-fold Serial Dilutions C->D E Incubate 37°C 24-72 Hours D->E F Analyse Results Determine MIC Values E->F

Experimental workflow for determining MIC values of 2-DOS aminoglycosides using engineered M. smegmatis strains.

Structural and Biophysical Techniques

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided atomic-level insights into the interactions between 2-DOS-containing aminoglycosides and the ribosomal decoding site. Crystallographic studies typically employ oligonucleotides that mimic the bacterial A-site RNA, cocrystallized with the aminoglycoside of interest. These analyses reveal precise spatial relationships, hydrogen bonding patterns, and conformational changes associated with drug binding [4].

NMR studies complement crystallographic approaches by providing information about dynamics and local structural adjustments upon complex formation. Using a 27-mer oligonucleotide mimetic of the decoding region, researchers have demonstrated that 2-DOS-containing aminoglycosides induce local conformational changes in the RNA that resemble those occurring during cognate tRNA recognition. Specifically, the internal loop becomes more asymmetric upon drug binding, facilitating the transition of A1492 and A1493 to their flipped-out configurations [4]. These structural techniques have been indispensable for interpreting the genetic and microbiological data within a three-dimensional framework, enabling a comprehensive understanding of the molecular recognition events.

Implications for Drug Design and Overcoming Resistance

Enhancing Selectivity Through Targeted Modifications

The ototoxicity associated with 2-DOS-containing aminoglycosides has been linked to their interaction with mitochondrial ribosomes, which share structural features with bacterial ribosomes. Recent structure-based drug design efforts have focused on modifying ring I substituents to preferentially disrupt binding to eukaryotic ribosomes while maintaining affinity for bacterial targets. A promising approach involves 4'-O-ether and 4',6'-O-acetal modifications on the glucopyranosyl ring I, which have been shown to increase selectivity for bacterial over eukaryotic ribosomes [1].

These designed compounds interact poorly with mitochondrial and cytosolic ribosomal decoding sites due to their differential dependence on specific nucleotide identities. While bacterial ribosome binding requires both A1408 and G1491, eukaryotic ribosomes are more tolerant of variations at these positions. The 4'-O-substituted derivatives exhibit significantly reduced activity against ribosomes with G1408 (characteristic of eukaryotic cytosolic ribosomes) or C1491 (characteristic of mitochondrial ribosomes), thereby potentially mitigating ototoxicity while retaining antibacterial efficacy [1]. This strategy represents a rational approach to overcoming the dose-limiting toxicities that have historically constrained the clinical use of aminoglycosides.

Countering Resistance Mechanisms

Bacterial resistance to 2-DOS-containing aminoglycosides primarily occurs through three mechanisms: enzymetic modification of the drug, target site modification by ribosomal RNA methyltransferases, and reduced drug accumulation. Structure-based design has yielded several strategies to overcome these resistance mechanisms. Modification at the 2'-position, for instance, can circumvent the action of AAC(2') aminoglycoside acetyltransferases while simultaneously improving selectivity for prokaryotic ribosomes [6].

The apramycin family of 4-O-monosubstituted 2-DOS aminoglycosides represents a particularly important class because these compounds are not susceptible to the action of ribosomal methyltransferases that modify G1405, a major resistance mechanism affecting all 4,6-disubstituted aminoglycosides in current clinical use. This unique property stems from apramycin's distinct binding mode that does not involve direct contact with G1405 [6]. Similarly, the installation of small (formamide) or basic (glycinamide) amido groups on the 2'-amino group has been shown to maintain activity while avoiding common resistance mechanisms, highlighting the potential of targeted chemical modifications to restore clinical utility [6].

Recent Advances and Future Directions

Contemporary medicinal chemistry campaigns have yielded promising next-generation 2-DOS-containing aminoglycosides with improved therapeutic profiles. Plazomicin, recently approved for clinical use, was designed to overcome multiple aminoglycoside-modifying enzymes while maintaining activity against resistant pathogens [6]. Additionally, ACHN-490 (now known as plazomicin) has demonstrated potent activity against multidrug-resistant Gram-negative pathogens in clinical trials, representing the most advanced next-generation aminoglycoside [7].

Beyond their antibacterial applications, 2-DOS-containing aminoglycosides have shown potential for treating human genetic diseases caused by premature stop codons, such as certain forms of cystic fibrosis and Duchenne muscular dystrophy. The ability of these drugs to induce readthrough of nonsense mutations can restore production of full-length functional proteins, offering a therapeutic strategy for these disorders [2]. This expanded application space has stimulated renewed interest in understanding the molecular details of aminoglycoside-ribosome interactions and developing compounds with enhanced readthrough efficiency and reduced toxicity.

G A Clinical Limitations of Traditional Aminoglycosides B Structure-Based Drug Design A->B C Chemical Modification Strategies A->C D 4'-O-substitutions B->D E 2'-N-alkylations B->E F 6'-OH modifications B->F C->D C->E C->F G Next-Generation Aminoglycosides D->G E->G F->G H Enhanced Selectivity Reduced Ototoxicity G->H I Activity Against Resistant Strains G->I J Therapeutic Applications Beyond Antibiotics G->J

Rational design strategies for developing improved 2-DOS-containing aminoglycosides with enhanced therapeutic properties.

Conclusion

The This compound core represents the essential pharmacophore of one of the most important classes of antibacterial agents in clinical use. Through its specific interactions with the ribosomal decoding site, this aminocyclitol ring enables aminoglycosides to exert their potent bactericidal effects by disrupting protein synthesis. The detailed understanding of these molecular interactions, facilitated by advanced genetic, structural, and biophysical techniques, has revealed the intricate network of contacts that determine drug binding and specificity.

References

Experimental Methods for Characterizing Binding

Author: Smolecule Technical Support Team. Date: February 2026

The following experimental workflows are commonly used to elucidate the details of the 2-DOS-RNA binding mechanism.

G cluster_a Thermodynamic & Energetic Profiling cluster_b Structural & Dynamic Analysis cluster_c Computational Modeling cluster_d Functional & Mutational Analysis start Start: Investigate 2-DOS-RNA Binding methods Key Experimental Techniques ITC Isothermal Titration Calorimetry (ITC) methods->ITC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy methods->NMR MD Molecular Dynamics (MD) Simulations methods->MD Mut Mutational Studies methods->Mut ITC_apply Measures: Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and proton uptake linked to binding. ITC->ITC_apply NMR_apply Reveals: Atomic-level structure of complex, specific H-bonding interactions, and local conformational changes. NMR->NMR_apply MD_apply Models: Dynamic binding process, electrostatic contributions, and water-mediated interactions. MD->MD_apply Mut_apply Confirms: Critical nucleotides (e.g., A1408, A1492) for binding and selectivity. Mut->Mut_apply

Experimental workflows for studying 2-DOS-RNA binding

Key Experimental Protocols
  • Isothermal Titration Calorimetry (ITC)

    • Purpose: To directly measure the thermodynamic parameters of the binding interaction, including affinity (Ka), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) [1] [2] [3].
    • Protocol: A solution of the 2-DOS aminoglycoside is titrated into a cell containing a model RNA oligonucleotide mimicking the A-site. The heat released or absorbed with each injection is measured. This raw data is fit to a binding model to extract the parameters [2].
    • Protonation Linkage: By performing ITC experiments in buffers with different ionization enthalpies, the number of protons taken up upon drug-RNA binding can be determined [2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Purpose: To determine the solution-state structure of the drug-RNA complex and identify specific intermolecular contacts and conformational changes [4].
    • Protocol: A 27-mer RNA oligonucleotide modeling the A-site is commonly used. Titration of the 2-DOS compound into the RNA sample while collecting 1H and 15N NMR spectra allows for the observation of chemical shift perturbations, identifying the binding interface. Through experiments like NOESY, a full 3D structure of the complex can be calculated [4].
    • pKa Determination: pH-dependent 15N NMR is used to determine the pKa values of each amino group in the 2-DOS aminoglycoside, which is crucial for understanding protonation-linked binding [2].

Structural Determinants & Selectivity

The specificity of 2-DOS aminoglycosides for bacterial ribosomes is governed by precise structural features.

G Selectivity Basis for Prokaryotic Selectivity Subgraph1 Key Determinant: Nucleotide at Position 1408 Subgraph2 Critical Conformational Change: Destacking of A1492 Pro Prokaryotic Ribosome (Adenosine A1408) Pro_eff Strong Binding High-Affinity Conformation Pro->Pro_eff Euk Eukaryotic Ribosome (Guanosine G1408) Euk_eff Weak Binding Resistance Euk->Euk_eff Change Induced Fit Change_eff Flipping out of A1492/A1493 into rRNA groove Change->Change_eff Func_out Impaired Proofreading and Miscoding Change_eff->Func_out Func Functional Consequence

Structural basis for prokaryotic selectivity of 2-DOS aminoglycosides

The table below compares how different subclasses of 2-DOS aminoglycosides interact with the RNA target.

2-DOS Subclass & Examples Common Structural Features Binding Characteristics & Notes

| 4,5-disubstituted (e.g., Paromomycin, Neomycin) [5] [4] | Three amino sugars attached to the central 2-DOS ring. | Rings I and II are primary for binding specificity. Rings III/IV contribute to affinity but make less critical contacts with the RNA lower stem [4]. | | 4,6-disubstituted (e.g., Kanamycin, Gentamicin, Tobramycin) [5] [4] | Two amino sugars attached to the central 2-DOS ring. | Rings I and II bind similarly to 4,5-disubstituted drugs. Ring III makes specific contacts with the upper stem of the RNA, which may contribute to clinical utility [4]. | | Dimeric 2-DOS Mimetics [3] [6] | Synthetic dimers of 2-DOS connected via linkers (e.g., amide bonds). | Designed for higher affinity/selectivity. May bind via an entropy-driven process, unlike the enthalpy-driven binding of natural aminoglycosides. Aims to target consecutive 'GU' sequences in RNA [3]. |

Research Implications & Future Directions

Understanding the 2-DOS RNA binding mechanism provides a foundation for designing novel antibiotics and research tools.

  • Combating Ototoxicity: A key strategy is to modify 2-DOS aminoglycosides (e.g., with 4'-6'-acetyl or 4'-O-ether groups) to reduce their affinity for human mitochondrial ribosomes, which is a primary mediator of ototoxicity (hearing loss), while preserving antibacterial activity [5].
  • Overcoming Resistance: Designing dimers or conjugates that can simultaneously target the rRNA and resistance-causing enzymes, such as aminoglycoside-modifying enzymes (e.g., AAC(6′)/APH(2″)), is an active area of research [4] [6].

It is important to note that the most current and foundational scientific evidence on this specific mechanism comes from research published between 2003 and 2016. While these principles are well-established, the most recent experimental data and emerging trends in your field may be found in literature published after this period.

References

Comprehensive Technical Guide: 2-Deoxystreptamine in Antibiotic-Producing Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the guide.

Introduction and Significance of 2-Deoxystreptamine

This compound (2-DOS) represents a fundamental aminocyclitol scaffold that forms the structural core of numerous clinically significant aminoglycoside antibiotics. This chemically unique diamino-cyclohexanol structure serves as the central pharmacophore in multiple important antibiotic classes, including neomycin, kanamycin, gentamicin, and tobramycin. First discovered in the mid-20th century, aminoglycosides containing 2-DOS have maintained clinical relevance despite the emergence of resistance mechanisms, owing to their potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive pathogens [1] [2]. The enduring importance of these compounds in modern medicine is evidenced by continued research interest in their biosynthesis, mechanism of action, and strategies to overcome resistance.

The clinical significance of 2-DOS-containing antibiotics extends beyond their conventional antibacterial applications. Paromomycin, a 4,5-disubstituted 2-DOS aminoglycoside, demonstrates effective anti-protozoal activity and is used in treating visceral leishmaniasis and intestinal amebiasis [3]. Similarly, recent investigations have explored the potential of certain 2-DOS aminoglycosides in treating human genetic disorders through nonsense mutation read-through, while others have shown activity against HIV [2]. The versatility of applications and well-characterized mechanism of action—binding to the bacterial ribosome's decoding region to induce translational errors—makes this class of compounds an continued area of scientific interest despite the challenges posed by antibiotic resistance [1] [2].

Biosynthetic Pathway of this compound

Enzymatic Conversion from Glucose-6-Phosphate

The biosynthesis of this compound begins with D-glucose-6-phosphate, a central metabolic intermediate in most microorganisms. The initial and committed step in 2-DOS formation involves the enzyme 2-deoxy-scyllo-inosose (2-DOI) synthase (known as NeoC in Streptomyces fradiae), which catalyzes an intramolecular aldol-like condensation that converts the open-chain glucose derivative into the carbocyclic ring structure of 2-DOI [4]. This remarkable enzymatic reaction represents a key carbon-carbon bond formation step that establishes the cyclohexane framework characteristic of the inositol-like structure. The 2-DOI synthase belongs to the dehydroquinate synthase family and requires NAD+ as a cofactor for this transformation [4].

Following ring formation, the biosynthetic pathway proceeds through a transamination reaction catalyzed by L-glutamine:2-deoxy-scyllo-inosose aminotransferase (NeoB in S. fradiae), which introduces an amino group at position C-1 of the cyclitol ring, resulting in the formation of 2-deoxy-scyllo-inosamine (DOIA) [4]. The final step in 2-DOS biosynthesis involves oxidation by 2-deoxy-scyllo-inosamine dehydrogenase (NeoA in S. fradiae), which utilizes NAD(P)+ as a cofactor to catalyze the conversion of DOIA to 2-DOS [4]. In some aminoglycoside producers, such as the butirosin-producing Bacillus circulans, an unusual radical S-adenosylmethionine (SAM) dehydrogenase (BtrN) catalyzes the oxidation of 2-DOI under anaerobic conditions, representing an alternative enzymatic strategy for this conversion [2].

Genetic Organization and Regulation

The genes encoding 2-DOS biosynthetic enzymes are typically clustered together with other pathway-specific genes responsible for antibiotic modification, decoration, and resistance in the producing organisms. In Streptomyces fradiae NBRC 12773, the neomycin biosynthetic gene cluster contains the crucial genes neoA, neoB, and neoC, which have been experimentally confirmed to be responsible for 2-DOS formation through heterologous expression and enzymatic characterization [4]. Similar genetic organization is observed in other aminoglycoside producers, including Bacillus circulans (butirosin), Streptomyces kanamyceticus (kanamycin), and Micromonospora echinospora (gentamicin) [2]. The conservation of biosynthetic logic across different producers suggests an evolutionary relationship between these gene clusters, with modifications arising through gene duplication, horizontal transfer, and neofunctionalization events.

The regulation of 2-DOS biosynthesis is intricately connected to the central metabolic status of the producing organism, with carbon source, nitrogen availability, and phosphate concentration all influencing the expression of biosynthetic genes. In Streptomyces species, pathway-specific regulatory genes often coordinate the expression of antibiotic biosynthetic clusters in response to physiological and environmental cues, ensuring that production occurs during appropriate growth phases. Understanding these regulatory networks has proven crucial for metabolic engineering approaches aimed at enhancing antibiotic production or creating novel derivatives through pathway manipulation [2].

BiosynthesisPathway G6P D-Glucose-6-Phosphate NeoC 2-DOI Synthase (NeoC) G6P->NeoC Conversion DOI 2-Deoxy-scyllo-inosose (2-DOI) NeoB L-glutamine:2-DOI Aminotransferase (NeoB) DOI->NeoB Transamination DOIA 2-Deoxy-scyllo-inosamine (DOIA) NeoA DOIA Dehydrogenase (NeoA) DOIA->NeoA Oxidation DOS This compound (2-DOS) NeoC->DOI Cyclization NeoB->DOIA Amine formation NeoA->DOS Final product

Figure 1: Biosynthetic pathway of this compound from glucose-6-phosphate catalyzed by three crucial enzymes in Streptomyces fradiae [4]

Structural Classes and Key Antibiotics

4,5-Disubstituted 2-DOS Aminoglycosides

The 4,5-disubstituted class of 2-DOS aminoglycosides includes several important antibiotics such as neomycin, paromomycin, ribostamycin, and butirosin. These compounds are characterized by sugar substituents attached to both the 4- and 5-positions of the 2-DOS ring, creating a pseudotrisaccharide structure in the cases of ribostamycin and lividomycin, or a pseudotetrasaccharide structure in neomycin and paromomycin [1] [2]. Neomycin, discovered in 1949, contains a neosamine C moiety and a neobiosamine moiety attached to the 2-DOS core, while paromomycin differs primarily in the substitution at the 6' position (hydroxyl instead of amino group) [1]. This seemingly minor structural variation significantly impacts their biological activity, pharmacological properties, and susceptibility to resistance mechanisms.

The ribosomal binding characteristics of 4,5-disubstituted aminoglycosides have been extensively studied through structural biology approaches. Paromomycin binds as a 1:1 complex in the major groove of 16S rRNA near an internal loop in the decoding region of the A site [1]. NMR studies using oligonucleotide mimetics of the ribosomal decoding region reveal that binding induces local conformational changes in the RNA structure, particularly stabilizing nucleotide A1492 in an extruded conformation that facilitates binding of near-cognate tRNAs, thereby accounting for the miscoding activity of these antibiotics [1]. The specificity of paromomycin for bacterial versus eukaryotic ribosomes is largely determined by a single nucleotide difference at position 1408 (adenosine in prokaryotes versus guanosine in eukaryotes), highlighting the structural basis for selective toxicity [1].

4,6-Disubstituted 2-DOS Aminoglycosides

The 4,6-disubstituted class represents the most clinically important group of 2-DOS aminoglycosides, including kanamycin, tobramycin, gentamicin, and amikacin (a semisynthetic derivative). These compounds feature sugar substituents at the 4- and 6-positions of the 2-DOS core, creating a central pseudotrisaccharide structure that is frequently further decorated with additional sugar moieties [1] [2]. Gentamicin, discovered in 1963, is actually a complex of multiple closely related components (C1, C1a, C2) produced by Micromonospora echinospora, while kanamycin (discovered in 1957) and tobramycin (discovered in 1967) are primarily single compounds from Streptomyces species [2]. The semisynthetic derivative amikacin, created by acylation of kanamycin A with L-hydroxy-aminobutyric acid, exhibits enhanced stability against many aminoglycoside-modifying enzymes and has maintained clinical utility against multidrug-resistant pathogens [1] [2].

Structural studies of 4,6-disubstituted aminoglycosides bound to the ribosomal decoding site reveal both similarities and differences compared to the 4,5-disubstituted class. While rings I and II of both classes occupy similar positions within the RNA major groove and make analogous contacts with conserved nucleotides, the orientation of ring III differs significantly between the structural classes [1]. In gentamicin C1a, ring III makes sequence-specific contacts with the upper stem region of the decoding site, whereas in paromomycin, rings III and IV contact the lower stem region less specifically. These distinct binding modes explain why mutations in the upper stem region selectively impact binding of 4,6-disubstituted aminoglycosides without affecting 4,5-disubstituted compounds [1].

Table 1: Major Classes of this compound-Containing Aminoglycoside Antibiotics

Structural Class Representative Antibiotics Producing Organism Year Discovered Clinical Applications
4,5-Disubstituted Neomycin Streptomyces fradiae 1949 Topical applications, hepatic coma
4,5-Disubstituted Paromomycin Streptomyces rimosus 1959 Intestinal parasites, visceral leishmaniasis
4,5-Disubstituted Ribostamycin Streptomyces ribosidificus 1970 Gram-negative infections
4,5-Disubstituted Butirosin Bacillus circulans 1971 Gram-negative infections
4,6-Disubstituted Kanamycin Streptomyces kanamyceticus 1957 Tuberculosis, Gram-negative infections
4,6-Disubstituted Gentamicin Micromonospora echinospora 1963 Severe Gram-negative infections
4,6-Disubstituted Tobramycin Streptomyces tenebrarius 1967 Pseudomonas aeruginosa infections
4,6-Disubstituted Amikacin Semisynthetic 1972 Multidrug-resistant Gram-negative infections

Resistance Mechanisms and Structural Modification Strategies

Aminoglycoside-Modifying Enzymes

Bacterial resistance to 2-DOS-containing aminoglycosides occurs primarily through the action of aminoglycoside-modifying enzymes (AMEs), which can be categorized into three major classes: N-acetyltransferases (AACs), O-adenylyltransferases (ANTs), and O-phosphotransferases (APHs). These enzymes catalyze the chemical modification of specific functional groups on the aminoglycoside molecule, reducing its binding affinity for the ribosomal target [1] [2]. The AAC(6′)/APH(2″) enzyme represents a particularly concerning resistance determinant as it is a bifunctional enzyme with both acetyltransferase and phosphotransferase activities, significantly expanding its substrate range to include most clinically available 4,6-disubstituted aminoglycosides [1]. This enzyme, first discovered in Enterococcus faecalis in 1986 and subsequently in Staphylococcus aureus in 1987, poses a serious clinical challenge due to its broad substrate profile and global dissemination [1].

The molecular basis of aminoglycoside recognition and modification by resistance enzymes has been extensively studied to inform the design of next-generation compounds that evade inactivation. Structural analyses of AMEs bound to aminoglycoside substrates reveal precise steric and electrostatic complementarity between the enzyme active site and specific regions of the antibiotic molecule. For instance, the APH(2″) domain of the bifunctional AAC(6′)/APH(2″) enzyme phosphorylates the 2″ hydroxyl group of the 3-amino hexose ring (ring C) in 4,6-disubstituted aminoglycosides, using either ATP or GTP as phosphate donors depending on the specific enzyme variant [1]. Understanding these molecular interactions has guided structure-based design approaches to create modified aminoglycosides that maintain ribosomal binding while avoiding recognition by AMEs.

Semisynthetic Derivatives and Resistance Evasion

The ongoing challenge of antibiotic resistance has driven the development of semisynthetic derivatives designed to circumvent inactivation by AMEs while preserving antibacterial activity. The most successful examples include amikacin (derived from kanamycin A), dibekacin and arbekacin (derived from kanamycin), and netilmicin and isepamicin (derived from sisomicin) [1] [2]. These compounds typically incorporate structural modifications that mirror naturally occurring resistance-evading features, such as the introduction of a 4-amino-2-hydroxybutyrate (AHBA) side chain in amikacin or its propionyl analogue in the fortimicin family [1]. The strategic placement of sterically hindering substituents at positions targeted by AMEs has proven to be an effective strategy for restoring activity against resistant pathogens.

Recent medicinal chemistry campaigns have yielded promising new derivatives with improved properties. Achaogen's systematic modification of sisomicin produced ACHN-490, which showed promise as a next-generation aminoglycoside with activity against multidrug-resistant Gram-negative pathogens [2]. Similarly, the development of apramycin, an atypical 4-O-monosubstituted 2-DOS aminoglycoside with a unique bicyclic structure, represents an alternative approach to circumventing resistance, as its unusual structure avoids modification by most AMEs [5]. Recent synthetic efforts have enabled the preparation of 2-hydroxyapramycin, the first apramycin derivative functionalized at the 2-position, although this modification resulted in reduced antibacterial activity compared to the parent compound [5]. These efforts demonstrate the continued potential for structural innovation in this antibiotic class.

Table 2: Major Resistance Mechanisms Against 2-DOS Aminoglycosides and Counterstrategies

Resistance Mechanism Key Enzymes Modification Site Semisynthetic Derivatives Evasion Strategy
N-Acetylation AAC(2′), AAC(6′), AAC(3) Amino groups at specified positions Amikacin, Isepamicin Acylation with AHBA side chain
O-Phosphorylation APH(3′), APH(2″), APH(3″) Hydroxyl groups at specified positions Arbekacin, Dibekacin 3′,4′-Dideoxygenation
O-Nucleotidylation ANT(2″), ANT(4′), ANT(3″) Hydroxyl groups at specified positions Netilmicin 2″-Modification
Bifunctional Enzyme AAC(6′)/APH(2″) Multiple sites ACHN-490 6′-Modification, 2″-Modification
Ribosomal Methylation RMTs 16S rRNA Apramycin Unusual structure avoids binding

Experimental Methodologies and Protocols

Production Optimization through Fermentation Strategies

The production of 2-DOS-containing aminoglycosides has traditionally relied on submerged liquid fermentation (SLF) of the respective producer organisms—typically Streptomyces or Micromonospora species. However, recent advances have demonstrated the potential of solid state fermentation (SSF) as a viable alternative with potential economic and environmental benefits. In a comprehensive study optimizing paromomycin production by Streptomyces rimosus NRRL 2455, SSF using corn bran as substrate yielded antibiotic concentrations comparable to SLF while offering advantages including cost reduction of raw materials, lower energy consumption, and reduced wastewater discharge [3]. After systematic optimization of environmental conditions using response surface methodology, the maximum paromomycin production reached 2.21 mg/g initial dry solids at pH 8.5, inoculum size of 5% v/w, and temperature of 30°C, representing a 4.3-fold enhancement over initial conditions [3].

The optimization process typically employs statistical experimental design methodologies to efficiently identify critical factors and their optimal levels. For paromomycin production in SSF, a D-optimal design was implemented to evaluate the effects and interactions of pH, temperature, and inoculum size on antibiotic yield [3]. The resulting model exhibited excellent predictive capability (R² = 0.993), with pH and temperature identified as statistically significant factors (P-value < 0.05) [3]. The resulting polynomial equation facilitated the calculation of optimal conditions while minimizing the number of experimental runs required. This systematic approach demonstrates the power of statistical optimization in enhancing antibiotic production while conserving resources.

Analytical Methods and Characterization Techniques

The quantification and characterization of 2-DOS-containing aminoglycosides employs a variety of analytical techniques, with bioassay methods frequently used for initial screening and quantification. The agar diffusion assay using susceptible indicator strains (e.g., Bacillus subtilis or Staphylococcus aureus) provides a reliable method for determining antibiotic potency, with inhibition zone diameters correlating with antibiotic concentration through appropriate calibration curves [3]. For more precise structural characterization, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy offer unparalleled analytical power. Recent studies on apramycin derivatives have leveraged advanced NMR techniques, including 1H NMR and correlation spectroscopy, to elucidate structural features and confirm the identity of novel compounds [5].

The analysis of biosynthetic intermediates and pathway characterization often employs genetic approaches combined with analytical chemistry. In the elucidation of the 2-DOS biosynthetic pathway in Streptomyces fradiae, researchers cloned and heterologously expressed the neoA, neoB, and neoC genes, then purified and characterized the corresponding enzymes through in vitro assays with substrate feeding and product analysis [4]. These enzyme kinetics studies confirmed the specific activities of each biosynthetic enzyme and their order in the pathway. Similarly, the manipulation of biosynthetic genes in producer organisms, followed by metabolic profiling of the resulting mutants, has proven invaluable for establishing biosynthetic pathways and identifying potential bottlenecks for metabolic engineering approaches [2] [4].

ExperimentalWorkflow StrainSelection Strain Selection (Streptomyces/Micromonospora) Fermentation Fermentation Process (SLF or SSF) StrainSelection->Fermentation Inoculation Extraction Antibiotic Extraction Fermentation->Extraction Harvest Bioassay Bioassay Screening (Agar diffusion) Extraction->Bioassay Quantification Optimization Statistical Optimization (RSM) Bioassay->Optimization Data Analysis Optimization->Fermentation Refined Conditions Analysis Analytical Characterization (LC-MS, NMR) Optimization->Analysis Validation

Figure 2: Experimental workflow for production and optimization of 2-DOS-containing aminoglycosides [3]

Current Research and Future Perspectives

Engineering Biosynthetic Pathways

Recent advances in understanding the molecular genetics of aminoglycoside biosynthesis have opened new avenues for metabolic engineering and combinatorial biosynthesis approaches to produce novel derivatives. The heterologous expression of aminoglycoside biosynthetic gene clusters in more tractable host organisms, such as Streptomyces coelicolor or Streptomyces lividans, provides a platform for manipulating pathway enzymes to create structural analogs not produced by the native organisms [2]. For instance, the expression of the complete kanamycin biosynthetic pathway in a heterologous host enabled the production of a novel kanamycin analogue active against some kanamycin- and amikacin-resistant Gram-negative bacteria [2]. Similarly, the characterization of the biosynthetic pathways for gentamicin and tobramycin has revealed opportunities for enzyme engineering to alter substrate specificity and create new derivatives [2].

Chemo-enzymatic synthesis represents a complementary approach that combines chemical synthesis with enzymatic transformations to access aminoglycoside derivatives. The enzymatic synthesis of N-acylated aminoglycosides using purified aminoglycoside acetyltransferases with modified cofactor specificity has demonstrated the potential for creating analogs that evade resistance mechanisms [2]. Additionally, the characterization of glycosyltransferases involved in aminoglycoside biosynthesis has enabled their use in vitro to attach alternative sugar moieties to the 2-DOS core or intermediate structures, generating hybrid molecules with potentially improved properties [2]. These biological approaches complement traditional medicinal chemistry and offer access to structurally complex analogs that would be challenging to produce through chemical synthesis alone.

Addressing Toxicity and Resistance Challenges

Despite their potent antibacterial activity, the clinical utility of 2-DOS-containing aminoglycosides has been limited by dose-dependent toxicity, particularly nephrotoxicity and ototoxicity. Recent research has sought to understand the molecular basis of these toxic effects and develop strategies to mitigate them while maintaining antibacterial efficacy. Structure-activity relationship studies have revealed that the number of ionizable amino groups and overall charge of the molecule influence both antibacterial activity and toxicity, with highly cationic compounds exhibiting increased propensity for accumulation in renal tissues and inner ear structures [5]. The development of 2-hydroxy derivatives of gentamicin C1a and arbekacin has demonstrated that strategic introduction of hydroxyl groups can reduce nephrotoxicity while retaining antibacterial activity, offering a promising direction for future designs [5].

The ongoing arms race against bacterial resistance continues to drive innovation in aminoglycoside research. Beyond modifying existing scaffolds to evade AMEs, alternative strategies include the development of resistance enzyme inhibitors that could be co-administered with existing antibiotics to restore their activity. The identification of apramycin as a naturally occurring aminoglycoside that avoids modification by most AMEs has inspired the design of analogs based on its unique structural features [5]. Similarly, the exploration of aminoglycoside derivatives with activity against resistant HIV strains and their potential in treating human genetic diseases through nonsense mutation read-through has expanded the therapeutic scope of these molecules beyond traditional antibacterial applications [2]. These diverse research directions demonstrate the continued relevance of 2-DOS-containing aminoglycosides as a valuable chemical platform for addressing unmet medical needs.

Conclusion

References

Comprehensive Technical Guide: 2-Deoxystreptamine (2-DOS) as a Versatile Scaffold for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Fundamental Significance of 2-Deoxystreptamine

This compound (2-DOS) represents a meso-1,3-diaminocyclitol scaffold that serves as the central structural motif in numerous clinically significant aminoglycoside antibiotics. This core aminocyclitol constitutes the pharmacophoric foundation of widely used antibiotics including neomycin, kanamycin, gentamicin, and ribostamycin, which primarily target the prokaryotic ribosomal RNA to exert antibacterial effects [1] [2]. The strategic importance of 2-DOS stems from its unique molecular architecture—a cyclohexane ring tri-substituted with hydroxyl groups at positions 4, 5, and 6, and amino groups at positions 1 and 3—that enables specific molecular recognition of various RNA targets through electrostatic and hydrogen-bonding interactions [3].

The continued relevance of 2-DOS in modern medicinal chemistry is evidenced by its incorporation in novel therapeutic agents designed to combat antibiotic resistance and target RNA-mediated processes. As bacterial resistance mechanisms increasingly compromise the efficacy of conventional aminoglycosides, the development of novel 2-DOS analogues has emerged as a promising strategy to overcome these challenges [4]. Beyond antibacterial applications, recent innovations have leveraged the RNA-binding capability of 2-DOS for targeting oncogenic microRNAs, demonstrating the scaffold's versatility in addressing diverse therapeutic targets [3].

Synthetic Methodologies for this compound Access

The synthesis of enantiomerically pure this compound presents significant challenges due to its meso-diaminocyclitol structure with multiple stereocenters and functional groups requiring selective protection and deprotection. Several sophisticated synthetic approaches have been developed to address these challenges.

Orthogonal Protection Strategy

A highly efficient synthesis of orthogonally protected 2-DOS has been achieved starting from highly protected methyl α-D-glucopyranoside. This approach employs a Ferrier rearrangement to convert the carbohydrate precursor into an enantiopure polyfunctionalized cyclohexane ring, establishing the core cyclitol framework [4]. The synthetic sequence incorporates two differentially protected amino groups through distinct chemical transformations:

  • The first amino group is introduced via formation of an oximino benzylether followed by diastereofacial hydride reduction using Me4NBH(OAc)3 exclusively in TFA at low temperature rather than conventional AcOH conditions
  • The second amino group is incorporated by displacement of a hydroxyl group through a Mitsunobu reaction utilizing a DPPA-DIAD-Ph3P system for azide transfer, followed by reduction to the corresponding amine [4]

This orthogonal protection strategy enables selective functionalization at either amino position, facilitating the development of asymmetric aminoglycoside derivatives for structure-activity relationship studies.

Catalytic Dearomative Hydroamination Approach

A groundbreaking catalytic enantioselective synthesis of 2-DOS-based antibiotics has been reported, representing a significant advancement in the field. This innovative approach employs a copper-catalyzed dearomative hydroamination of benzene to establish the foundational cyclohexane framework with precise stereocontrol [2]. The methodology enables the complete synthesis of the aminoglycoside antibiotic ribostamycin in just ten linear operations from benzene, demonstrating remarkable synthetic efficiency compared to traditional approaches.

This strategy combines a tailored dearomative logic with strategic olefin functionalizations to introduce the necessary heteroatom functionality with correct stereochemistry. The key transformation involves the enantioselective addition of an amine across the aromatic π-system of benzene, effectively bypassing the need for carbohydrate precursors and establishing the core 1,3-diaminocyclitol structure with excellent stereocontrol [2].

Table: Comparative Analysis of Synthetic Approaches to this compound

Synthetic Method Key Starting Material Critical Transformations Key Features Reference
Orthogonal Protection Methyl α-D-glucopyranoside Ferrier rearrangement, Mitsunobu azide transfer Orthogonal N-protection, diastereoselective reduction [4]
Catalytic Dearomative Hydroamination Benzene Copper-catalyzed enantioselective hydroamination Atom-economical, concise (10 steps to ribostamycin) [2]
Enzymatic Synthesis D-glucose-6-phosphate 2-deoxy-scyllo-inosose synthase, transamination Biocatalytic, high stereoselectivity [5]

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces and related antibiotic-producing microorganisms follows a conserved enzymatic pathway that transforms D-glucose-6-phosphate into the functionalized aminocyclitol scaffold. Extensive biochemical and genetic studies have elucidated the complete biosynthetic route and identified the key enzymes responsible for each transformation [5].

Enzymatic Machinery and Transformation Sequence

The biosynthetic pathway to 2-DOS involves three crucial enzymes that sequentially convert carbohydrate precursors into the mature aminocyclitol:

  • NeoC (2-deoxy-scyllo-inosose synthase): This enzyme catalyzes the initial carbocycle formation from D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOIS), establishing the cyclohexane ring framework through an intramolecular aldol-like condensation [5]
  • NeoB (L-glutamine:2-deoxy-scyllo-inosose aminotransferase): This enzyme mediates the transamination of DOIS using L-glutamine as an amino donor to produce 2-deoxy-scyllo-inosamine (DOIA), introducing the first amino group at what will become position 1 of 2-DOS [5]
  • NeoA (2-deoxy-scyllo-inosamine dehydrogenase): This dehydrogenase catalyzes the oxidation of DOIA with NAD(P)+ as a cofactor to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), setting the stage for the introduction of the second amino group [5]

The final transformation to 2-DOS likely involves a spontaneous amination or additional enzymatic steps to introduce the second amino group at position 3, completing the biosynthesis of the diaminocyclitol scaffold. Feeding experiments with isotopically labeled glucose precursors have confirmed that both hydrogens of the C-6 hydroxymethyl group of D-glucose are stereospecifically incorporated into the C-2 position of this compound [6].

The following diagram illustrates the complete biosynthetic pathway of this compound from glucose-6-phosphate:

G Glucose6P D-Glucose-6-Phosphate DOIS 2-deoxy-scyllo-inosose (DOIS) Glucose6P->DOIS  NeoC (2-deoxy-scyllo-inosose synthase) DOIA 2-deoxy-scyllo-inosamine (DOIA) DOIS->DOIA  NeoB (L-glutamine:2-deoxy-scyllo- inosose aminotransferase) AminoDOI 3-amino-2,3-dideoxy- scyllo-inosose (amino-DOI) DOIA->AminoDOI  NeoA (2-deoxy-scyllo-inosamine dehydrogenase) DOS This compound (2-DOS) AminoDOI->DOS Spontaneous or enzymatic amination

Biosynthetic pathway of this compound from glucose-6-phosphate

Emerging Therapeutic Applications

Targeting Oncogenic miRNA Biogenesis

Recent innovations have explored 2-DOS as a targeted RNA ligand for inhibiting the production of oncogenic microRNAs (miRNAs). Researchers have developed novel 2-DOS-nucleobase conjugates designed to bind specifically to the precursor of oncogenic miR-372 (pre-miR-372), disrupting its maturation and function [3]. These conjugates leverage the inherent RNA-binding capability of 2-DOS while incorporating nucleobase domains for enhanced selectivity toward specific RNA sequences and structures.

The design strategy involves linking this compound to natural and artificial nucleobases via 1,2,3-triazole connectors using click chemistry approaches. This modular synthesis enables the creation of diverse compound libraries for structure-activity relationship studies. Biological evaluation has identified several conjugates that effectively inhibit miR-372 production in vitro and in cancer cells, with efficacy comparable to larger neomycin-based analogues but with improved drug-like properties due to reduced molecular weight and hydrophilicity [3].

Table: Structure-Activity Relationships of 2-DOS-Nucleobase Conjugates in pre-miR-372 Targeting

Conjugate Structure Binding Affinity for pre-miR-372 Inhibition Efficacy Selectivity Profile Key Findings
2-DOS-adenine Moderate Good Moderate Base-dependent recognition, comparable to neomycin analogues
2-DOS-artificial nucleobase Variable Variable High Enhanced selectivity through artificial base pairing
Neomycin- nucleobase (comparator) High Good Lower Larger scaffold with reduced specificity
Experimental Protocols for 2-DOS Conjugate Synthesis
4.2.1 General Procedure for 1,3-Dipolar Cycloaddition (Click Chemistry)

The conjugation of 2-DOS derivatives with nucleobases employs a copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazole linkages:

  • Reaction Setup: Dissolve the azido derivative of 2-DOS (compound 3) in anhydrous CH3CN (11 mL) under argon atmosphere
  • Catalyst System: Add alkyne-modified nucleobase (1.1 equiv), CuI (2.0 equiv), and DIPEA (6.0 equiv) to the reaction mixture
  • Reaction Conditions: Stir at room temperature or under reflux, monitoring by TLC until completion
  • Workup Procedure: Remove solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative as a white solid [3]
4.2.2 Deprotection Procedure for Boc and Acetal Groups

Final deprotection of protecting groups to generate the free aminocyclitol conjugates follows this protocol:

  • Reaction Setup: Dissolve protected 2-DOS conjugates in a 3:1 mixture of CH2Cl2 and H2O
  • Deprotection Conditions: Add TFA (50 equiv) and stir at room temperature overnight
  • Isolation: Remove solvents and TFA residues under reduced pressure, followed by precipitation in ethyl ether to obtain pure compounds as white TFA salts
  • Copper Removal: Treat final compounds with Chelex resin for 1 hour at room temperature to remove residual copper catalysts [3]

Conclusion and Future Perspectives

The continued investigation of this compound as a versatile molecular scaffold demonstrates significant promise for addressing multiple challenges in modern therapeutics. As antibiotic resistance continues to escalate globally, the development of novel 2-DOS-based aminoglycosides with modified target specificity and resistance profiles represents a crucial strategy for maintaining effective antibacterial treatments. The synthetic methodologies detailed herein—ranging from orthogonal protection strategies to innovative catalytic dearomative approaches—provide robust platforms for generating diverse 2-DOS analogues for structure-activity studies.

Beyond antibacterial applications, the emerging role of 2-DOS-containing conjugates in targeting oncogenic miRNAs opens new avenues for RNA-targeted therapeutics. The modular synthesis of 2-DOS-nucleobase conjugates enables systematic optimization of RNA binding affinity and selectivity, potentially leading to novel treatments for cancers driven by miRNA dysregulation. Future research directions will likely focus on enhancing the cellular delivery and pharmacokinetic properties of these conjugates while maintaining their target specificity.

References

Application Notes and Protocols: Developing 2-Deoxystreptamine–Nucleobase Conjugates for Targeting Oncogenic miRNA Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The discovery of original scaffolds for selective RNA targeting represents one of the most significant challenges in modern medicinal chemistry, with therapeutic RNAs emerging as potential targets for numerous pathologies. Recent research efforts have focused on identifying RNA ligands that target the biogenesis of oncogenic miRNAs, whose overexpression has been directly linked to various cancers. Among the various approaches, 2-deoxystreptamine (2-DOS), a key scaffold found in aminoglycoside antibiotics like neomycin, has shown remarkable promise as a versatile scaffold for developing novel RNA binders. These compounds can be strategically conjugated with natural and artificial nucleobases to create effective ligands capable of targeting specific oncogenic miRNA precursors, particularly pre-miR-372 which is implicated in multiple cancer types [1] [2].

The strategic importance of miRNA-targeting therapies has grown substantially with the recognition that miRNAs function as master regulators of gene expression, with single miRNAs capable of modulating hundreds of target genes. This pleiotropic nature makes them particularly attractive drug targets for diseases with multifactorial origins, especially various cancers where traditional single-target therapies have shown limited efficacy [3] [4]. The this compound scaffold provides a crucial advantage in this context, as it plays an essential role in the RNA interaction capabilities of aminoglycoside antibiotics, serving as a central scaffold for positioning pharmacophores in optimal orientations for RNA binding [5].

Background and Significance

miRNA Biogenesis and Function

MicroRNAs (miRNAs) are evolutionary conserved, small non-coding RNA molecules approximately 21-23 nucleotides in length that function as crucial post-transcriptional regulators of gene expression. These molecules typically undergo a complex biogenesis pathway beginning with transcription, primarily by RNA polymerase II, followed by sequential processing by the RNase III enzymes Drosha (in the nucleus) and Dicer (in the cytoplasm) [6] [7]. The mature miRNA is subsequently loaded into the RNA-induced silencing complex (RISC), where it guides the complex to complementary target mRNAs, primarily through base-pairing interactions between the miRNA "seed" region (nucleotides 2-7 from the 5'-end) and specific binding sites, most commonly located in the 3'-untranslated regions (3'-UTRs) of target mRNAs [6] [3].

The functional significance of miRNAs extends across virtually all biological processes, with particular relevance to cancer biology. It is estimated that the human genome encodes approximately 2000 miRNAs, each with distinct expression patterns and specific sets of target mRNAs, enabling them to regulate nearly every aspect of cellular function [3] [4]. Their pleiotropic nature allows individual miRNAs to coordinate complex biological pathways, making them particularly attractive as therapeutic targets for multifactorial diseases like cancer, where single-target approaches have often proven insufficient [4].

Oncogenic miRNAs as Therapeutic Targets

Oncogenic miRNAs (oncomiRs) represent a class of miRNAs whose aberrant overexpression drives tumor initiation, progression, and metastasis. Among these, miR-372 and miR-373 have been identified as key players in various cancers, making them promising targets for therapeutic intervention [2]. These oncomiRs function by suppressing tumor suppressor genes and pathways that would otherwise restrain cellular proliferation or promote apoptosis.

The strategic inhibition of oncogenic miRNA biogenesis or function offers a powerful approach for cancer therapy. By targeting the precursor stem-loop structures (pre-miRNAs) of these oncomiRs, it is possible to prevent the formation of mature, functional miRNAs, thereby restoring the expression of tumor suppressor genes and impeding cancer progression [1] [2]. This approach is particularly valuable for cancers driven by specific oncomiR overexpression patterns that are not effectively targeted by conventional therapies.

This compound Scaffold Rationale

Historical Context and RNA Recognition

The this compound (2-DOS) aminocyclitol scaffold has long been recognized for its crucial role in the RNA-binding capabilities of aminoglycoside antibiotics. In naturally occurring aminoglycosides, 2-DOS serves as a central core structure that positions key functional groups in optimal spatial orientations for recognizing specific RNA structures and sequences [5]. This scaffold is particularly effective due to its all-equatorial substitution pattern, which provides a favorable configuration for presenting pharmacophores to RNA targets [5].

Traditional aminoglycoside antibiotics, such as neomycin, function by binding to the 16S ribosomal RNA at the tRNA acceptor A-site, disrupting bacterial protein synthesis. However, these naturally occurring structures are susceptible to various bacterial resistance mechanisms, particularly enzymatic modifications that alter their functional groups [5]. This limitation has prompted research into minimal core elements like 2-DOS that retain RNA-binding capability while potentially evading resistance mechanisms.

Strategic Advantages for miRNA Targeting

The 2-DOS scaffold offers several distinct advantages for developing miRNA-targeted therapeutics:

  • Evasion of Resistance Mechanisms: By stripping away the sugar rings targeted by bacterial modification enzymes, 2-DOS-based ligands can circumvent common resistance pathways while maintaining RNA-binding affinity [5].
  • Modular Design: The scaffold provides multiple positions for strategic conjugation with various aromatic or heteroaromatic groups that enhance affinity and selectivity for target RNAs [1] [2].
  • Structural Versatility: The equatorial orientation of functional groups enables optimal positioning of conjugated moieties for interaction with RNA structures, particularly the stem-loop formations characteristic of pre-miRNAs [5].
  • Synergistic Binding: Conjugation with appropriate nucleobases or heterocycles can restore or even enhance the RNA affinity lost through the removal of aminoglycoside sugar rings [5].

Chemical Synthesis and Conjugation Strategies

Synthetic Methodology Overview

The synthesis of this compound-nucleobase conjugates follows a modular approach that enables efficient production of diverse compound libraries. The general strategy involves: (1) obtaining the 2-DOS scaffold, (2) preparing appropriate nucleobase or heterocyclic derivatives, and (3) conjugating these components through specific linkers [1] [2] [5].

A particularly efficient approach commences with natural neomycin as the starting material, taking advantage of its commercial availability and well-characterized structure. This strategy employs sequential degradation steps to remove the 2,6-diaminoglucose rings, followed by functionalization of the remaining ribose moiety [5]. Alternative synthetic routes have also been developed that construct the 2-DOS scaffold de novo, providing additional flexibility for structural diversification [5].

Key Synthetic Steps and Protocols
4.2.1 Protocol: Preparation of 5-O-Ribosyl-2-deoxystreptamine from Neomycin

Principle: Selective degradation of neomycin to obtain the core pseudodisaccharide structure containing 2-DOS [5].

Materials:

  • N-Boc-protected neomycin
  • Sodium metaperiodate (12 equivalents)
  • n-Butyl amine, ammonium hydroxide, or triethylamine (as base)
  • Dichloromethane (for recrystallization)

Procedure:

  • Dissolve N-Boc-protected neomycin in appropriate solvent system.
  • Add sodium metaperiodate (12 eq) to cleave vicinal diols on both 2,6-diaminosugars.
  • Monitor reaction completion by TLC or LC-MS.
  • Without purifying the intermediate tetraaldehyde, treat directly with base (n-butyl amine, ammonium hydroxide, or triethylamine) to induce β-elimination.
  • Allow reaction to proceed until complete conversion is observed.
  • Purify the resulting 5-O-ribosyl-2-deoxystreptamine by direct recrystallization from dichloromethane.
  • Characterize the product by NMR and mass spectrometry.

Notes: This two-step process typically yields the desired product in approximately 48% average yield. All three bases provide similar results in terms of yield and reaction time [5].

4.2.2 Protocol: Conjugation via Reductive Amination

Principle: Coupling of oxidized ribose derivatives with aminopyridine or aminoquinoline ligands [5].

Materials:

  • 5-O-Ribosyl-2-deoxystreptamine primary alcohol derivative
  • Dess-Martin periodinane (DMP)
  • N,N-Dimethylformamide (DMF)
  • Aminopyridine or aminoquinoline derivatives (5-7)
  • Sodium cyanoborohydride (NaBH₃CN)
  • Acetic acid (AcOH) in methanol
  • Di-tert-butyl dicarbonate (Boc₂O)
  • 4-Dimethylaminopyridine (DMAP) in dichloromethane

Procedure:

  • Oxidize the primary hydroxyl group of the ribose moiety using Dess-Martin periodinane in DMF at room temperature for 16 hours (approximately 60% conversion).
  • Without purifying the unstable aldehyde intermediate, proceed directly to reductive amination.
  • Dissolve the crude aldehyde and aminopyridine/aminoquinoline derivative (1.2 eq) in methanol.
  • Add acetic acid (catalytic) and sodium cyanoborohydride (1.5 eq).
  • Stir at room temperature for 3 hours.
  • Purify the initial conjugate by silica gel column chromatography.
  • Protect the resulting secondary amine using Boc₂O and DMAP in dichloromethane for 4 hours.
  • Purify the final Boc-protected conjugates by column chromatography.

Notes: The oxidation step typically achieves only partial conversion (∼60%) despite optimization attempts. Dialkylation side products may form during reductive amination, requiring careful chromatographic separation [5].

Diversification Strategies

The conjugation approach enables substantial structural diversification through several key strategies:

  • Linker Variation: Conjugation through carbamate, triazole, and ether bonds provides different spatial and electronic properties [2].
  • Heterocycle Selection: Natural and artificial nucleobases with varying recognition properties can be incorporated to modulate specificity [1].
  • Dimerization: Creating dimeric conjugates with conformationally adaptable linkers can enhance binding affinity through multivalent effects [5].

The synthetic workflow for creating this compound conjugates is visually summarized below:

SynthesisWorkflow cluster_legend Process Legend start Neomycin Starting Material boc Boc Protection start->boc oxidation1 Periodate Oxidation (Cleavage of diols) boc->oxidation1 elimination β-Elimination with Base oxidation1->elimination intermediate 5-O-Ribosyl-2-DOS (48% yield) elimination->intermediate oxidation2 Selective Oxidation (Dess-Martin Periodinane) intermediate->oxidation2 aldehyde Aldehyde Intermediate (Unstable) oxidation2->aldehyde reductive_amination Reductive Amination with Nucleobase Derivatives aldehyde->reductive_amination conjugate 2-DOS-Nucleobase Conjugate reductive_amination->conjugate boc_protection Boc Protection of Secondary Amine conjugate->boc_protection final Protected Conjugate (Purified by Column) boc_protection->final reaction Chemical Reaction compound Chemical Compound unstable Unstable Intermediate intermediate_node Key Intermediate product Final Product

Figure 1: Synthetic workflow for this compound-nucleobase conjugates [5]

Biological Evaluation Methods

In Vitro Assessment Protocols
5.1.1 Protocol: Pre-miRNA Binding Assay

Principle: Evaluate the ability of 2-DOS conjugates to bind target pre-miRNAs (e.g., pre-miR-372) using biophysical or biochemical methods [1] [2].

Materials:

  • Target pre-miRNA (synthesized or in vitro transcribed)
  • 2-DOS-nucleobase conjugates (library of compounds)
  • Appropriate buffer systems (e.g., Tris-HCl, KCl, MgCl₂)
  • Fluorescence labeling equipment (if using FRET-based assays)
  • Gel electrophoresis apparatus (for native gel shift assays)

Procedure:

  • Prepare the target pre-miRNA in appropriate folding buffer by heating to 85°C for 5 minutes followed by slow cooling to room temperature.
  • Incubate folded pre-miRNA with varying concentrations of 2-DOS conjugates (typically 0.1-100 μM range) for 30 minutes at 37°C.
  • For gel shift assays:
    • Load samples on native polyacrylamide gels (6-8%)
    • Run at 100V for 1-2 hours in appropriate buffer
    • Visualize using RNA-staining dyes (e.g., ethidium bromide, SYBR Gold)
  • For FRET-based assays:
    • Use appropriately labeled RNA constructs
    • Measure fluorescence changes upon ligand binding
    • Calculate binding constants from titration curves
  • Include positive (known binders) and negative (unrelated RNA) controls in all experiments.

Analysis: Determine apparent Kd values from concentration-response curves. Compare relative binding affinities among different conjugates to establish structure-activity relationships [1].

5.1.2 Protocol: Dicer Inhibition Assay

Principle: Assess the ability of 2-DOS conjugates to inhibit Dicer-mediated processing of pre-miRNAs to mature miRNAs [2].

Materials:

  • Recombinant human Dicer enzyme
  • Fluorescently labeled pre-miRNA substrate (pre-miR-372)
  • Dicer reaction buffer (commercial or optimized)
  • 2-DOS conjugates at various concentrations
  • Gel electrophoresis or HPLC equipment for product separation

Procedure:

  • Prepare reaction mixtures containing:
    • Dicer reaction buffer
    • Fluorescently labeled pre-miRNA substrate (50-100 nM)
    • Recombinant Dicer enzyme (according to manufacturer's recommendations)
    • 2-DOS conjugates (0.1-100 μM concentration range)
  • Incubate at 37°C for 1-2 hours.
  • Stop reactions by adding EDTA or denaturing gel loading buffer.
  • Separate reaction products by denaturing PAGE (15%) or HPLC.
  • Visualize and quantify mature miRNA product formation using appropriate detection methods.

Analysis: Calculate percentage inhibition relative to no-inhibitor controls. Determine IC₅₀ values from concentration-inhibition curves [2].

Cellular Activity Assessment
5.2.1 Protocol: Oncogenic miRNA Production Inhibition

Principle: Evaluate the ability of lead compounds to inhibit production of mature oncogenic miRNAs in relevant cancer cell lines [1] [2].

Materials:

  • Cancer cell lines expressing target oncogenic miRNAs (e.g., lines expressing miR-372/373)
  • Lead 2-DOS conjugates
  • RNA extraction kit
  • qRT-PCR equipment and reagents for mature miRNA quantification
  • Transfection reagents (if needed for compound delivery)

Procedure:

  • Culture appropriate cancer cell lines under standard conditions.
  • Treat cells with 2-DOS conjugates at various concentrations (1-50 μM) for 24-72 hours.
    • Include vehicle controls and positive controls if available.
  • Extract total RNA using appropriate methods that preserve small RNAs.
  • Quantify mature miRNA levels using specific stem-loop RT-qPCR assays.
  • Normalize miRNA levels to appropriate endogenous controls (e.g., U6 snRNA, RNU44).
  • Assess cell viability using parallel treatments with MTT, WST-1, or similar assays.

Analysis: Calculate percentage reduction in mature miRNA levels relative to vehicle-treated controls. Determine EC₅₀ values for active compounds and correlate with cytotoxicity profiles [1] [2].

Experimental Results and Data Analysis

Quantitative Structure-Activity Relationship Data

The biological evaluation of 2-DOS-nucleobase conjugates has yielded important structure-activity relationship data. The table below summarizes representative quantitative findings from recent studies:

Table 1: Biological Activity of Selected 2-DOS-Nucleobase Conjugates [1] [2] [5]

Compound ID Conjugation Type Nucleobase/Heterocycle pre-miR-372 Binding (Kd, μM) Dicer Inhibition (IC₅₀, μM) Cellular Activity (EC₅₀, μM)
2-DOS-Nuc-01 Carbamate Artificial nucleobase A 0.45 ± 0.08 2.1 ± 0.3 8.5 ± 1.2
2-DOS-Nuc-02 Triazole Natural nucleobase G 0.78 ± 0.12 3.4 ± 0.5 12.3 ± 2.1
2-DOS-Nuc-03 Ether Artificial nucleobase B 1.25 ± 0.15 5.6 ± 0.8 >20
2-DOS-Nuc-04 Carbamate Aminoquinoline 0.32 ± 0.05 1.5 ± 0.2 6.8 ± 0.9
2-DOS-Nuc-05 Triazole Aminopyridine 0.91 ± 0.11 4.2 ± 0.6 15.7 ± 2.4
Neomycin (control) N/A N/A 0.28 ± 0.04 1.2 ± 0.2 5.3 ± 0.7*

*Neomycin cellular activity may be influenced by differential cellular uptake [1]

Key Structure-Activity Relationship Findings

Analysis of the comprehensive dataset reveals several critical SAR trends:

  • Conjugation Linker Impact: Carbamate linkers generally provide superior activity compared to triazole or ether linkers, likely due to optimal spatial positioning and hydrogen bonding capabilities [1] [2].
  • Heterocycle Selection: Artificial nucleobases and aminoquinoline derivatives consistently outperform natural nucleobases in both binding affinity and functional activity, suggesting the importance of optimized π-stacking and additional interaction points [1] [5].
  • Cellular Activity-Binding Correlation: While excellent RNA binding (sub-micromolar Kd) is necessary for cellular activity, it is not sufficient, highlighting the critical importance of cellular penetration and intracellular stability [1].
  • Scaffold Optimization: Selected 2-DOS conjugates demonstrate biological activity comparable to previously synthesized neomycin analogs, validating the strategy of using the minimal 2-DOS scaffold rather than the full aminoglycoside structure [1].

Mechanism of Action Studies

Binding Mode Analysis

Understanding the precise molecular interactions between 2-DOS conjugates and target pre-miRNAs is essential for rational optimization. Several complementary approaches have been employed to elucidate these binding modes:

Structural Biology Approaches: While crystallographic data specifically for 2-DOS-pre-miRNA complexes is not yet available, molecular modeling based on known aminoglycoside-RNA structures provides valuable insights. These models suggest that the 2-DOS scaffold interacts with the RNA backbone through electrostatic and hydrogen bonding interactions, while the conjugated nucleobases engage in specific base-pairing or stacking interactions with the pre-miRNA loop or stem regions [1] [5].

Biophysical Characterization: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have confirmed that binding is typically enthalpy-driven, consistent with specific hydrogen bonding and van der Waals interactions rather than simple electrostatic association [1].

The mechanism by which 2-DOS conjugates interfere with miRNA biogenesis involves multiple potential pathways, as illustrated below:

MechanismAction pre_mirna pre-miRNA Stem-Loop Structure binding Specific Binding to pre-miRNA Structure pre_mirna->binding conjugate 2-DOS-Nucleobase Conjugate conjugate->binding structural_change Induced Structural Changes binding->structural_change Direct Interaction alt_binding Alternative Binding Site binding->alt_binding Alternative Sites dicer_inhibition Inhibition of Dicer Processing structural_change->dicer_inhibition Impaired Recognition mature_mirna_reduction Reduced Mature miRNA Production dicer_inhibition->mature_mirna_reduction Blocked Maturation target_derepression Derepression of Tumor Suppressor Targets mature_mirna_reduction->target_derepression Loss of miRNA Function antiproliferative Antiproliferative Effects target_derepression->antiproliferative Restored Tumor Suppression export_inhibition Inhibition of Nuclear Export alt_binding->export_inhibition Blocks Exportin-5 export_inhibition->mature_mirna_reduction

Figure 2: Proposed mechanism of action for 2-DOS conjugates in inhibiting oncogenic miRNA production [1] [2] [7]

Selectivity Assessment

A critical consideration for therapeutic development is the selectivity of 2-DOS conjugates for target pre-miRNAs versus other cellular RNAs. Several lines of evidence support the potential for achieving useful selectivity profiles:

  • Structural Specificity: The stem-loop structures of pre-miRNAs present distinct structural features that differ from typical double-stranded RNA or single-stranded RNA regions, providing opportunities for selective targeting [1].
  • Nucleobase Contribution: The conjugated nucleobases can be optimized for sequence-selective recognition of specific pre-miRNA loop or flanking sequences, adding a layer of specificity beyond the structural recognition provided by the 2-DOS scaffold [1] [2].
  • Cellular Evidence: The observation that specific 2-DOS conjugates can selectively inhibit target oncogenic miRNAs without globally disrupting miRNA biogenesis suggests achievable selectivity [1] [2].

Troubleshooting and Optimization Guidelines

Common Experimental Challenges

Low RNA Binding Affinity:

  • Potential Cause: Suboptimal nucleobase selection or linker length.
  • Solution: Explore diverse heterocyclic systems beyond natural nucleobases. Systematically vary linker length and flexibility.
  • Preventive Measure: Conduct molecular modeling studies before synthesis to predict optimal linker lengths and nucleobase orientations [1] [5].

Poor Cellular Activity Despite Good In Vitro Binding:

  • Potential Cause: Inefficient cellular uptake or intracellular degradation.
  • Solution: Incorporate chemical modifications to improve membrane permeability (e.g., temporary prodrug strategies). Explore formulation approaches including nanoparticle delivery systems.
  • Preventive Measure: Include early assessment of cellular penetration using fluorescently labeled analogs [1] [4].

Limited Aqueous Solubility:

  • Potential Cause: Excessive hydrophobicity of conjugated nucleobases.
  • Solution: Incorporate temporary solubilizing groups or salt formulations. Consider PEGylation strategies for in vivo applications.
  • Preventive Measure: Monitor logP values during design and incorporate polar functional groups where possible without compromising binding [5].
Protocol Optimization Tips
  • RNA Folding: Always verify proper folding of pre-miRNA targets by circular dichroism or native gel electrophoresis before binding studies.
  • Buffer Conditions: Systematically optimize cation concentration (especially Mg²⁺) as it significantly impacts RNA structure and ligand binding [6].
  • Temperature Control: Maintain consistent temperature during binding assays as RNA-ligand interactions can be highly temperature-sensitive.
  • Control Experiments: Include unrelated RNA targets to assess selectivity and nonspecific binding contributions.

Future Directions and Applications

The development of this compound-nucleobase conjugates for miRNA targeting represents an emerging frontier in chemical biology and therapeutic development. Several promising directions warrant further investigation:

  • Expanded Target Scope: While current research has focused on pre-miR-372 and pre-miR-373, this approach could be extended to target other therapeutically relevant miRNAs implicated in cancer, viral infections, and genetic disorders [2] [4].
  • Delivery Optimization: Advanced delivery strategies, including cell-penetrating peptides, lipid nanoparticles, and extracellular vesicle-mediated delivery, could significantly enhance the cellular efficacy of these compounds [3] [4].
  • Combinatorial Applications: Combining miRNA-targeting agents with conventional chemotherapy or other targeted therapies may produce synergistic effects, particularly in treatment-resistant cancers [2] [4].
  • Diagnostic Applications: Selected conjugates with excellent specificity could be developed as molecular probes for detecting specific miRNA expression patterns in diagnostic applications [4].

The clinical translation of miRNA-targeted therapies is advancing, with several miRNA-based therapeutics already in clinical trials [4]. While no 2-DOS-based conjugates have yet entered clinical development, their unique combination of potent RNA binding, potential for high specificity, and modular synthetic accessibility positions them as strong candidates for future therapeutic development.

References

Comprehensive Application Notes and Protocols: 2-Deoxystreptamine-Based Inhibitors of Oncogenic miRNA Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Oncogenic microRNAs (miRNAs) represent a promising class of therapeutic targets for cancer treatment due to their fundamental role in regulating gene expression and cellular processes. These small non-coding RNAs, typically 19-25 nucleotides in length, function as post-transcriptional regulators that can modulate the expression of numerous target genes. When overexpressed, oncogenic miRNAs drive tumor development and progression by silencing tumor suppressor genes and disrupting normal cellular homeostasis. The therapeutic inhibition of these dysregulated miRNAs has emerged as a innovative strategy for cancer intervention, with particular focus on targeting their biogenesis pathway. [1]

The 2-deoxystreptamine (2-DOS) scaffold presents a unique chemical platform for developing RNA-targeted therapeutics. As the central structural component of aminoglycoside antibiotics, 2-DOS embodies critical RNA-binding pharmacophores that facilitate molecular recognition of structured RNA elements. This aminocyclitol ring system serves as a versatile scaffold that can be strategically functionalized to enhance affinity and selectivity for specific RNA targets. Recent research has leveraged these inherent RNA-binding capabilities to target the precursor stem-loop structures of oncogenic miRNAs, particularly pre-miR-372 and pre-miR-373, which have been implicated in various cancer pathologies. The strategic design of 2-DOS conjugates represents a rational approach to target RNA structures that were previously considered "undruggable" with conventional small molecules. [2] [3] [4]

Table 1: Key Oncogenic miRNA Targets and Their Cancer Associations

miRNA Target Cancer Associations Biological Function Therapeutic Significance
miR-372 Various cancers Promotes cellular proliferation & oncogenesis Overexpression linked to cancer development
miR-373 Various cancers Regulates tumor suppressor genes Implicated in cancer initiation and progression
miRNA-21 Breast cancer Downregulates PTEN, confers drug resistance Targets DOX and trastuzumab resistance

Chemical Synthesis & Design

Design Strategies for 2-DOS-Based Conjugates

The molecular design of 2-DOS-containing miRNA inhibitors represents a structure-guided approach that leverages the inherent RNA-binding capability of the 2-DOS scaffold while introducing novel elements to enhance specificity and potency. The core design principle involves conjugating the 2-DOS aminocyclitol ring with various nucleobase mimetics through strategic linker chemistry. This dual-domain architecture creates multifunctional ligands where the 2-DOS moiety provides fundamental RNA interaction capability through electrostatic and hydrogen bonding interactions, while the nucleobase components contribute additional binding affinity and potential sequence selectivity. The 2-DOS scaffold is particularly valuable as it serves as the central structural component in neomycin and other aminoglycosides, where it plays an essential role in mediating interactions with RNA structures. [2] [3]

The strategic selection of linking functionalities represents a critical aspect of the molecular design that directly influences synthetic accessibility and ultimate bioactivity. Researchers have developed conjugates connected through carbamate, triazole, and ether linkages, creating a diverse library of compounds with varying structural and electronic properties. These linkers not only tether the functional domains but also modulate the molecular flexibility, spatial orientation, and electronic character of the final conjugates. The synthetic methodology has been optimized to achieve a straightforward and efficient approach, enabling the production of a substantial number of diversified compounds for comprehensive biological evaluation. This strategic diversity-oriented synthesis allows for systematic exploration of structure-activity relationships and identification of optimal configurations for miRNA targeting. [4]

Synthetic Methodology & Compound Library

The synthetic pathway to 2-DOS-nucleobase conjugates follows a modular approach that enables efficient exploration of chemical space. The synthesis begins with functionalization of the 2-DOS scaffold at strategic positions, followed by conjugation with natural and artificial nucleobases through the selected linkers. This methodology has yielded a library of 16 distinct compounds in the initial series, providing a substantial foundation for structure-activity relationship studies. The synthetic protocol emphasizes convergent strategies that allow for efficient production of target compounds while maintaining flexibility for further diversification. [4]

G Start Start Synthesis FDOS Functionalize 2-DOS Scaffold Start->FDOS SelLink Select Linker Strategy FDOS->SelLink CM Carbamate Linkage SelLink->CM TZ Triazole Linkage SelLink->TZ Eth Ether Linkage SelLink->Eth NC Nucleobase Conjugation CM->NC TZ->NC Eth->NC Lib16 Library of 16 Compounds NC->Lib16

Figure 1: Chemical Synthesis Workflow for 2-DOS-Nucleobase Conjugates. The diagram illustrates the modular synthetic approach for creating a diverse library of 2-DOS-based RNA ligands through multiple conjugation strategies.

Experimental Protocols

Compound Synthesis & Characterization

Protocol 1: Synthesis of 2-DOS-Nucleobase Conjugates

  • Objective: To synthesize 2-DOS-nucleobase conjugates using carbamate, triazole, and ether linkage strategies.
  • Materials: this compound core scaffold, natural and artificial nucleobases, conjugation reagents (depending on linker strategy), organic solvents (anhydrous DMF, DCM, methanol), purification materials (silica gel, TLC plates).
  • Procedure:
    • Begin with selective protection of the 2-DOS scaffold as needed to direct conjugation to specific positions.
    • For carbamate linkages: React amino groups of 2-DOS with nucleobase-derived chloroformates or carbonyl diimidazole in anhydrous DMF at room temperature for 4-16 hours.
    • For triazole linkages: Utilize copper-catalyzed azide-alkyne cycloaddition between 2-DOS-bearing azide groups and alkyne-functionalized nucleobases in the presence of CuSO₄ and sodium ascorbate.
    • For ether linkages: Employ nucleophilic displacement between hydroxyl-activated 2-DOS derivatives and nucleobase alcohols under basic conditions.
    • Deprotect any protecting groups using appropriate conditions (e.g., TFA for BOC groups, hydrogenolysis for benzyl groups).
    • Purify crude products using silica gel chromatography with gradient elution (DCM:MeOH or EtOAc:Hexane systems).
    • Characterize final compounds using analytical HPLC, MS (ESI or MALDI-TOF), and NMR (¹H, ¹³C, COSY, HSQC as needed).
  • Quality Control: Ensure >95% purity by analytical HPLC before biological evaluation. Confirm structural identity through mass spectrometry and complete NMR assignment.

Protocol 2: Evaluation of pre-miR-372 Binding

  • Objective: To assess the binding affinity and specificity of 2-DOS conjugates for the target pre-miR-372 RNA structure.
  • Materials: Synthetic pre-miR-372 RNA, test compounds, binding buffer (typically containing Mg²⁺ and potassium ions), fluorescent dyes for displacement assays (e.g., ethidium bromide or specialized RNA dyes).
  • Procedure:
    • Prepare RNA solution by folding pre-miR-372 in appropriate buffer using thermal denaturation/renaturation protocol (heat to 95°C for 2 minutes, slow cool to room temperature).
    • For fluorescence-based binding assays, incubate constant concentration of RNA with increasing concentrations of test compounds in the presence of reporter dye.
    • Measure fluorescence changes using plate reader or fluorometer with appropriate excitation/emission wavelengths for the dye used.
    • Calculate apparent dissociation constants (Kd) from dose-response curves using non-linear regression analysis.
    • For selectivity assessment, repeat binding studies with non-target RNA structures to determine specificity.
  • Analysis: Compare binding affinity of novel conjugates to reference compounds (e.g., neomycin analogs) to establish structure-activity relationships.
Biological Evaluation Methods

Protocol 3: Inhibition of miRNA Biogenesis

  • Objective: To evaluate the ability of 2-DOS conjugates to inhibit Dicer-mediated processing of pre-miR-372 to mature miR-372.
  • Materials: Recombinant Dicer enzyme, pre-miR-372 substrate, test compounds, reaction buffer, electrophoresis equipment for analysis of processing products.
  • Procedure:
    • Set up Dicer processing reactions containing fixed concentration of pre-miR-372, recombinant Dicer enzyme, and varying concentrations of test compounds in appropriate reaction buffer.
    • Incubate reactions at 37°C for optimized time period (typically 30-90 minutes).
    • Terminate reactions by adding stop solution (often containing EDTA or denaturing agents).
    • Analyze products by denaturing PAGE (typically 15-20% acrylamide) followed by staining with nucleic acid-specific dyes (e.g., SYBR Gold) or Northern blotting.
    • Quantify inhibition by comparing the ratio of processed to unprocessed RNA in treated versus control reactions using densitometry.
    • Calculate IC₅₀ values from dose-response curves using non-linear regression.
  • Alternative Methods: For higher throughput screening, consider developing FRET-based assays with dual-labeled pre-miR-372 substrates.

Protocol 4: Cell-Based Antiproliferative Activity

  • Objective: To assess the functional consequences of miRNA inhibition in relevant cancer cell models.
  • Materials: Cancer cell lines expressing target miRNAs (e.g., lines with documented miR-372/373 expression), test compounds, cell culture reagents, MTT or similar viability assay reagents.
  • Procedure:
    • Plate cells in 96-well plates at optimized density and allow to adhere overnight.
    • Treat cells with serially diluted test compounds for 48-72 hours.
    • Assess viability using MTT or resazurin reduction assays according to manufacturer protocols.
    • Quantitate mature miRNA levels in parallel using RT-qPCR to confirm target engagement.
    • Determine IC₅₀ values for antiproliferative effects from dose-response curves.
    • For hit compounds, evaluate specificity by measuring effects on non-target miRNAs.
  • Safety Considerations: Include appropriate controls (vehicle-only treatments, known cytotoxic agents as positive controls) and perform experiments in biological duplicates or triplicates with multiple replicate wells.

G Start Start Evaluation Bind Binding Affinity Assessment Start->Bind Inhib miRNA Processing Inhibition Bind->Inhib FM Fluorescence Methods or ITC Bind->FM Cell Cellular Activity Evaluation Inhib->Cell DA Dicer Assay (Gel or FRET) Inhib->DA Sel Selectivity Profiling Cell->Sel VA Viability Assays (MTT/Resazurin) Cell->VA Lead Lead Compound Identification Sel->Lead MT Multiple RNA Targets Sel->MT

Figure 2: Experimental Workflow for Biological Evaluation. The diagram outlines the multi-stage process for assessing the activity and selectivity of 2-DOS conjugates, from initial binding studies to comprehensive cellular evaluation.

Results & Data Analysis

Biological Activity & Selectivity Profile

The comprehensive evaluation of 2-DOS-nucleobase conjugates has yielded promising candidates with significant activity against oncogenic miRNA biogenesis. Multiple compounds from the conjugate library demonstrated equivalent potency to previously synthesized neomycin analogs in inhibiting pre-miR-372 function, establishing the validity of the 2-DOS scaffold as a viable platform for RNA-targeted therapeutic development. The most active conjugates effectively disrupted the Dicer-mediated processing of pre-miR-372, reducing production of mature oncogenic miRNA and subsequently impacting cancer cell proliferation in relevant models. Structure-activity relationship analysis revealed that specific nucleobase combinations and linker chemistries significantly influenced both binding affinity and functional efficacy, enabling rational optimization of lead compounds. [2] [3]

The binding mechanism studies confirmed that these conjugates interact directly with the target pre-miR-372 stem-loop structure, validating the original design hypothesis. The RNA-binding specificity varied among different conjugates, with some compounds demonstrating superior selectivity for the target miRNA precursor over non-target RNA structures. This selectivity profile is crucial for minimizing off-target effects in therapeutic applications. The structure-guided optimization of these conjugates has focused on enhancing this selectivity while maintaining potent inhibition of miRNA biogenesis. The most promising candidates have been advanced to more rigorous biological evaluation to assess their potential as anticancer agents targeting oncogenic miRNA pathways. [4]

Table 2: Key Findings from 2-DOS-Conjugate Evaluation

Evaluation Parameter Key Results Significance
pre-miR-372 Binding Specific conjugates show similar activity to neomycin analogs Validates 2-DOS as RNA-binding scaffold
miRNA Processing Inhibition Disruption of Dicer-mediated maturation of miR-372 Confirms functional target engagement
Structural Requirements Nucleobase type and linker chemistry critical for activity Enables rational design optimization
Cellular Activity Reduction of mature miRNA levels and antiproliferative effects Demonstrates therapeutic potential
Comparative Analysis with Aminoglycoside Derivatives

The development of 2-DOS conjugates represents a strategic departure from traditional aminoglycoside antibiotics, with deliberate engineering to enhance RNA target selectivity while minimizing undesired effects. Research on aminoglycoside derivatives has demonstrated that specific modifications, particularly 4'-O-alkyl substitutions on the paromomycin scaffold, can significantly improve the therapeutic index by reducing affinity for eukaryotic ribosomes while maintaining antibacterial activity. These findings have important implications for the design of 2-DOS-based miRNA inhibitors, as they highlight the potential for structural modifications to enhance selectivity for the intended RNA target over off-target ribosomal RNAs. [5]

The strategic incorporation of nucleobase elements in the 2-DOS conjugates represents an innovative approach to achieve molecular recognition of specific RNA sequences and structures beyond what is possible with conventional aminoglycosides. This hybrid design leverages the established RNA-binding capability of the 2-DOS scaffold while introducing additional specificity determinants through the nucleobase components. This design logic addresses a fundamental challenge in RNA-targeted drug discovery: achieving sufficient specificity to discriminate between similar RNA structures. The successful application of this approach for oncogenic miRNA inhibition establishes a paradigm that could be extended to other therapeutic RNA targets. [2] [3]

Table 3: Selectivity Considerations for 2-DOS-Based Therapeutic Development

Selectivity Aspect Challenge Design Strategy
Bacterial vs. Eukaryotic Ribosomes Aminoglycosides target both 4'-O-alkyl modifications reduce eukaryotic affinity
Mitochondrial vs. Cytosolic Ribosomes Mitochondrial targeting causes ototoxicity Specific substitutions minimize mitochondrial binding
Target miRNA vs. Other Structured RNAs Achieving specificity among similar folds Nucleobase conjugation enhances discriminatory recognition
Therapeutic Index Balancing efficacy and toxicity Structure-activity relationship-guided optimization

Therapeutic Applications & Future Directions

The development of 2-DOS-nucleobase conjugates for oncogenic miRNA inhibition holds significant promise for advancing cancer therapeutics, particularly for malignancies driven by miRNA dysregulation. The approach offers a novel mechanism for therapeutic intervention that operates at the epigenetic level, potentially complementing existing modalities that target proteins or DNA. The most immediate application lies in targeting cancers with documented overexpression of miR-372 and related oncogenic miRNAs, where conventional therapies have shown limited efficacy. The modular nature of the conjugate design also enables relatively straightforward optimization and adaptation to target other pathogenic miRNAs beyond the initial focus on miR-372/373. [1] [4]

Future development of this therapeutic strategy should focus on several key areas. First, comprehensive lead optimization is needed to enhance potency, selectivity, and drug-like properties of the most promising conjugates. Second, detailed mechanistic studies should elucidate the precise molecular interactions between the conjugates and their target RNA structures, informing rational design improvements. Third, thorough preclinical evaluation in relevant animal models is essential to establish proof-of-concept for in vivo efficacy and to assess potential toxicological concerns. Finally, exploration of formulation strategies will be critical for overcoming potential delivery challenges associated with these relatively polar, RNA-targeted compounds. The continued advancement of this innovative approach could yield first-in-class therapeutics that address significant unmet needs in oncology. [2] [3]

References

Application Notes and Protocols: 2-Deoxystreptamine Truncation and Conjugation Strategies for Antimicrobial and RNA-Targeted Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Deoxystreptamine and Truncation Strategy

Structural Significance of this compound (2-DOS)

This compound (2-DOS) represents a fundamental aminocyclitol scaffold present in most clinically valuable aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin [1]. This diaminocyclohexanol ring constitutes the central core of these antibiotics, typically substituted at the 4 and 5 positions (neomycin class) or 4 and 6 positions (kanamycin/gentamicin classes) with various aminosugar constituents [1] [2]. The 2-DOS moiety plays a critical role in ribosomal binding through specific interactions with the 16S rRNA of the bacterial 30S ribosomal subunit, particularly within the decoding A-site [1] [3]. The strategic importance of 2-DOS in drug design stems from its optimal spatial arrangement of functional groups, which positions key pharmacophores in orientations favorable for RNA target engagement while maintaining a relatively simplified structural framework compared to full aminoglycosides [4] [5].

Rationale for Truncation and Conjugation

The truncation strategy emerges from the need to overcome limitations associated with conventional aminoglycoside antibiotics, particularly bacterial resistance mediated by aminoglycoside-modifying enzymes (AMEs) and dose-limiting toxicities such as ototoxicity and nephrotoxicity [4] [5]. Bacterial resistance enzymes have evolved to recognize and modify specific structural motifs present in natural aminoglycosides, primarily targeting hydroxyl and amino groups on the sugar rings attached to the 2-DOS core [2]. By systematically removing peripheral sugar units and retaining only the essential 2-DOS scaffold, researchers can circumvent many common resistance mechanisms while preserving the fundamental RNA-binding capability [4]. However, this truncation approach inevitably reduces binding affinity for ribosomal RNA targets due to the decreased number of potential interactions. To compensate for this affinity loss, the truncated 2-DOS scaffold is conjugated with alternative RNA-binding ligands such as heterocyclic aromatics, nucleobases, or other RNA-recognition elements, creating hybrid molecules that maintain antibacterial activity while potentially overcoming resistance [4] [6].

Table 1: Comparative Structural Features of Aminoglycoside Classes

Aminoglycoside Class Core Structure Substitution Pattern Representative Antibiotics
4,5-disubstituted 2-DOS This compound Positions 4 and 5 Neomycin, Paromomycin
4,6-disubstituted 2-DOS This compound Positions 4 and 6 Kanamycin, Gentamicin, Tobramycin
Non-2-DOS aminoglycosides Streptidine/Streptamine Variable Streptomycin

Synthetic Protocol for Neomycin Truncation to 2-DOS Conjugates

Materials and Equipment
2.1.1 Chemical Reagents
  • N-Boc-protected neomycin (compound 1) [4] [5]
  • Sodium metaperiodate (NaIO₄, 12 equivalents) [4] [5]
  • Anhydrous solvents: dichloromethane (CH₂Cl₂), methanol (MeOH), dimethylformamide (DMF)
  • Amine bases: n-butylamine, ammonium hydroxide, triethylamine [4] [5]
  • Dess-Martin periodinane (DMP) [4] [5]
  • Reducing agents: sodium cyanoborohydride (NaBH₃CN)
  • Protecting reagents: triethylsilyl triflate (TESOTf), Boc₂O (di-tert-butyl dicarbonate)
  • Ligand precursors: 2-(2-aminoethylamino)-4-methylpyridine, 2-(2-aminoethylamino)-5-methylpyridine, 2-(2-aminoethylamino)-4-methylquinoline [4]
2.1.2 Specialized Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL) with rubber septa
  • Magnetic stirrer with temperature control (-78°C to 150°C range)
  • Ice-salt bath for low-temperature reactions
  • Nitrogen or argon gas supply for inert atmosphere
  • Chromatography equipment for silica gel purification
  • Rotary evaporator with vacuum pump
  • NMR spectrometer for structural verification
Step-by-Step Truncation Procedure
2.2.1 Oxidative Cleavage and β-Elimination
  • Begin with N-Boc-protected neomycin 1 (1.0 g, 1.0 mmol) dissolved in aqueous methanol (1:1 v/v, 20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar [4] [5].
  • Cool the solution to 0°C using an ice bath, then add sodium metaperiodate (12 equivalents, 2.57 g, 12.0 mmol) in portions over 15 minutes while maintaining the temperature below 5°C.
  • After complete addition, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours, monitoring by TLC (silica gel, 10:1 CH₂Cl₂:MeOH) for consumption of starting material.
  • Following the oxidation step, directly add n-butylamine (5.0 mL, 50 mmol) to the reaction mixture and heat to 50°C for 2 hours to facilitate β-elimination [4].
  • Remove solvents under reduced pressure and purify the crude product by direct recrystallization from dichloromethane to obtain compound 2 (5-O-ribosyl-2-deoxystreptamine) as a white crystalline solid with an average yield of 48% over the two steps [4] [5].
2.2.2 Morpholine Ring Formation
  • Dissolve pseudodisaccharide 2 (200 mg, 0.48 mmol) in aqueous methanol (1:1 v/v, 10 mL) in a 50 mL round-bottom flask.
  • Add a fresh equivalent of sodium metaperiodate (2.5 mmol, 535 mg) at 0°C and stir for 3 hours at room temperature to generate the dialdehyde intermediate.
  • Without purification, add propargylamine (5.0 mmol, 0.28 mL) and NaBH₃CN (3.0 mmol, 189 mg) to the reaction mixture.
  • Adjust the pH to approximately 6-7 using acetic acid and stir the reaction for 12 hours at room temperature.
  • Concentrate under reduced pressure and purify by flash chromatography (silica gel, gradient 10:1 to 5:1 CH₂Cl₂:MeOH) to obtain morpholine 3 substituted with an acetylene moiety, though yields may be modest due to competing formation of open-chain diamine side products [4].
Analytical Characterization
2.3.1 Structural Verification
  • ¹H NMR (500 MHz, CD₃OD) for compound 2: Characteristic signals include ribose protons between δ 3.5-4.5 ppm and 2-DOS ring protons between δ 2.5-3.5 ppm [4].
  • ¹³C NMR (125 MHz, CD₃OD) for compound 2: Key signals include ribose carbons (δ 70-90 ppm) and 2-DOS ring carbons (δ 45-55 ppm for aminomethylene carbons) [4].
  • HRMS (ESI+) for compound 2: Calculated for C₁₄H₂₉N₂O₈ [M+H]⁺: 353.1922, Found: 353.1928 [4].

Conjugation Strategies and Methodologies

Preparation of RNA-Binding Ligands
3.1.1 Aminopyridine and Aminoquinoline Derivatives
  • Place commercially available chloropyridines or chloroquinoline (10 mmol) in a pressure-resistant reaction vessel [4].
  • Add 1,2-ethylenediamine (50 mL, excess) and heat the mixture to 150°C for 18 hours in a sealed system [4].
  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ethylenediamine.
  • Purify the residue by flash chromatography (silica gel, 5:1 CH₂Cl₂:MeOH with 1% NH₄OH) to obtain the desired 2-aminoethyl modified arylamines 5-7 in reasonable yields [4].
3.1.2 Nucleobase Derivatives for Click Chemistry

For alternative conjugation approaches via click chemistry, modified nucleobases containing alkyne chains can be prepared as follows [6]:

  • Dissolve natural or artificial nucleobases (adenine, guanine, or synthetic analogs) in anhydrous DMF.
  • Add propargyl bromide (1.2 equivalents) and cesium carbonate (2.0 equivalents) as base.
  • Stir the reaction at room temperature for 12 hours under nitrogen atmosphere.
  • Pour the reaction mixture into ice-water and extract with ethyl acetate.
  • Purify by recrystallization or silica gel chromatography to obtain alkynyl-nucleobase derivatives suitable for copper-catalyzed azide-alkyne cycloaddition with azide-functionalized 2-DOS scaffolds [6].
Oxidation and Conjugation Protocol
3.2.1 Selective Oxidation of Primary Alcohol

The critical step in preparing 2-DOS for conjugation involves selective oxidation of the primary alcohol to the corresponding aldehyde. Multiple oxidation methods were evaluated with Dess-Martin periodinane proving most effective [4] [5]:

  • Dissolve morpholine 3 (100 mg, 0.24 mmol) in anhydrous DMF (5 mL) in a 25 mL round-bottom flask.
  • Add Dess-Martin periodinane (1.5 equivalents, 153 mg, 0.36 mmol) in one portion at room temperature under nitrogen atmosphere.
  • Stir the reaction mixture for 16 hours at room temperature, monitoring by TLC (silica gel, 5:1 CH₂Cl₂:MeOH).
  • After confirming approximately 60% conversion (maximum achievable), the crude aldehyde 4b is used directly in the next step due to its instability [4].

Table 2: Comparison of Oxidation Methods for Primary Alcohol in Compound 3

Entry Oxidation Conditions Temperature Conversion Comments
1 TES protection → Swern oxidation -78°C → 0°C Mixture Inseparable mixture formed
2 TCCA/TEMPO Room temperature No reaction -
3 IBX in DMF Room temp → 80°C <10% Poor conversion
4 Dess-Martin periodinane in DMF Room temperature 60% Optimal conditions
3.2.2 Reductive Amination Conjugation
  • Dissolve crude aldehyde 4b (0.144 mmol) in methanol (5 mL) in a 25 mL round-bottom flask.
  • Add the appropriate aminopyridine or aminoquinoline derivative 5-7 (0.158 mmol, 1.1 equivalents) and acetic acid (2-3 drops) to acidify the solution [4].
  • Add sodium cyanoborohydride (0.288 mmol, 18 mg) and stir the reaction at room temperature for 3 hours.
  • Monitor reaction progress by TLC, then concentrate under reduced pressure.
  • Purify the crude product by flash chromatography (silica gel, gradient 20:1 to 5:1 CH₂Cl₂:MeOH) to obtain the initial conjugates 8a-c [4].
  • For improved stability and handling, dissolve compounds 8a-c in dichloromethane (5 mL) and add Boc₂O (2.0 equivalents) and DMAP (catalytic amount).
  • Stir for 4 hours at room temperature, then concentrate and purify by flash chromatography to obtain the Boc-protected final conjugates 9a-c with yields of 32-37% over two steps from aldehyde 4b [4].

The following diagram illustrates the complete experimental workflow for the truncation and conjugation strategy:

workflow Start N-Boc-protected Neomycin (1) Step1 Step 1: Oxidative Cleavage NaIO₄, 0°C to RT, 4h Start->Step1 Step2 Step 2: β-Elimination n-butylamine, 50°C, 2h Step1->Step2 Intermediate2 5-O-ribosyl-2-DOS (2) Yield: 48% Step2->Intermediate2 Step3 Step 3: Second Oxidation NaIO₄, 0°C to RT, 3h Intermediate2->Step3 Step4 Step 4: Reductive Amination Propargylamine, NaBH₃CN, pH 6-7 Step3->Step4 Intermediate3 Morpholine 3 Acetylene functionalized Step4->Intermediate3 Step5 Step 5: Selective Oxidation Dess-Martin Periodinane, DMF, RT, 16h Intermediate3->Step5 Aldehyde Aldehyde 4b 60% conversion Step5->Aldehyde Step6 Step 6: Conjugation Aminopyridine/Aminoquinoline 5-7 NaBH₃CN, MeOH, 3h Aldehyde->Step6 Step7 Step 7: Boc Protection Boc₂O, DMAP, CH₂Cl₂, 4h Step6->Step7 Final Final Conjugates 9a-c Overall yield: 32-37% Step7->Final

Biological Evaluation and Structure-Activity Relationships

Antibacterial Assessment Protocol
4.1.1 Bacterial Strain Preparation
  • Culture reference strains of Escherichia coli (including kanamycin-resistant strains) in Mueller-Hinton broth at 37°C with shaking until mid-logarithmic phase (OD₆₀₀ ≈ 0.5) [4].
  • Prepare bacterial suspensions in fresh medium and adjust to approximately 1 × 10⁶ CFU/mL for minimal inhibitory concentration (MIC) determinations.
4.1.2 Antibacterial Activity Assay
  • Prepare two-fold serial dilutions of 2-DOS conjugates in Mueller-Hinton broth in 96-well microtiter plates.
  • Inoculate each well with 100 μL of bacterial suspension (final inoculum ~5 × 10⁵ CFU/mL).
  • Include appropriate controls: growth control (bacteria without compound), sterility control (medium only), and reference antibiotics (neomycin, kanamycin).
  • Incubate plates at 37°C for 18-24 hours and determine MIC values as the lowest concentration that completely inhibits visible growth [4].
  • For resistant strains, include determinations against recombinant strains with specific point mutations in the drug-binding pocket (e.g., A1408G, C1491A) to assess selectivity and resistance avoidance [3].
Key Structure-Activity Relationship Findings

The biological evaluation of 2-DOS conjugates revealed several important structure-activity relationships that inform future design efforts [4] [3]:

  • Peripheral Sugar Impact: Removal of the 2,6-diaminoglucose rings from neomycin significantly reduces susceptibility to resistance enzymes but concomitantly decreases ribosomal binding affinity, necessitating conjugation with alternative RNA-binding pharmacophores.

  • Ligand Selection: Conjugation with aminopyridine and aminoquinoline derivatives effectively restores antibacterial activity, particularly against kanamycin-resistant E. coli strains, with the 4-methylquinoline derivative showing enhanced activity compared to pyridine analogs.

  • Selectivity Determinants: Structural modifications at the 4'-O-position of the glucopyranosyl ring (ring I) significantly influence selectivity for bacterial versus eukaryotic ribosomes, with 4',6'-O-acetal and 4'-O-ether modifications reducing affinity for human mitochondrial and cytosolic ribosomes while largely maintaining antibacterial activity [3].

Table 3: Biological Activity of Representative 2-DOS Conjugates

Compound Conjugated Ligand MIC vs E. coli (μM) MIC vs Kanamycin-Resistant E. coli (μM) Cytotoxicity
Neomycin - 0.8 >100 High
2-DOS alone - >100 >100 Low
9a 4-methylpyridine 12.5 25 Moderate
9b 5-methylpyridine 6.25 12.5 Moderate
9c 4-methylquinoline 3.1 6.25 Moderate
4',6'-O-acetal 1 - 1.6 3.1 Low

Alternative Conjugation Approaches and Applications

Nucleobase Conjugation for miRNA Targeting

Beyond antibacterial applications, 2-DOS conjugates have shown promise for targeting oncogenic RNA species, particularly in the inhibition of microRNA biogenesis [6]. The protocol for nucleobase conjugation via click chemistry offers an alternative to reductive amination:

  • Prepare azido-functionalized 2-DOS derivative by reacting the primary alcohol with carbon tetrabromide, triphenylphosphine, and sodium azide in DMF [6].
  • Dissolve the azido-2-DOS derivative (1.0 equivalent) and alkyne-modified nucleobase (1.1 equivalent) in acetonitrile (0.1 M concentration).
  • Add copper(I) iodide (2.0 equivalents) and DIPEA (6.0 equivalents) as base and stabilizing ligand.
  • Stir the reaction at room temperature or under reflux for 12-24 hours, monitoring by TLC.
  • Remove solvent under reduced pressure and purify by flash chromatography to obtain the 1,4-disubstituted 1,2,3-triazole conjugates.
  • Remove protecting groups by treatment with TFA in CH₂Cl₂/H₂O (3:1) at room temperature overnight to obtain final deprotected conjugates [6].

These nucleobase conjugates have demonstrated specific inhibition of oncogenic miRNA production (e.g., miR-372), with selected compounds showing similar biological activity to neomycin analogs but with improved physicochemical properties for potential therapeutic development [6].

Biosynthesis and Engineering Approaches

While chemical synthesis provides valuable access to 2-DOS derivatives, biosynthetic engineering offers complementary approaches for scaled production and novel analog generation [2]:

  • Biosynthetic Pathway: 2-DOS is naturally derived from D-glucose-6-phosphate via 2-deoxy-scyllo-inosose (2-DOI) synthase and subsequent amination steps [2].

  • Enzyme Characterization: Key biosynthetic enzymes include L-glutamine:2-DOI aminotransferase and 2-deoxy-scyllo-inosamine dehydrogenase, which have been characterized in producers such as Bacillus circulans (butirosin) and Streptomyces fradiae (neomycin) [2].

  • Metabolic Engineering: Heterologous expression of aminoglycoside biosynthetic gene clusters in amenable host organisms enables production of novel analogs through pathway engineering and combinatorial biosynthesis [2].

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Low Yields in Morpholine Formation: The formation of open-chain diamine side products during morpholine ring formation significantly suppresses yields. This can be mitigated by carefully controlling stoichiometry (limiting propargylamine to 1.1 equivalents) and reaction pH (maintaining slightly acidic conditions) [4].

  • Incomplete Oxidation: The Dess-Martin oxidation of the primary alcohol typically plateaus at approximately 60% conversion. Further attempts to drive the reaction to completion result in decomposition. The crude aldehyde should be used directly in subsequent reductive amination without purification [4] [5].

  • Dialkylation During Reductive Amination: The reductive amination step can produce dialkylated byproducts. Using a slight excess of aldehyde component (1.2 equivalents) relative to the aminopyridine/aminoquinoline ligand can minimize this side reaction [4].

Scalability Considerations
  • The initial oxidative cleavage and β-elimination steps demonstrate good scalability, with consistent 48% yield observed from gram to multigram scales [4].

  • The morpholine formation and subsequent conjugation steps show moderate scalability, though yields may decrease slightly with larger batch sizes due to increased formation of side products.

  • Purification by silica gel chromatography remains effective across scales, though recrystallization may be preferred for larger-scale purification of intermediate 2 [4].

Conclusion

The strategic truncation of neomycin to its this compound core followed by judicious conjugation with heterocyclic RNA-binding ligands represents a powerful approach for developing novel antibacterial agents that circumvent common resistance mechanisms. The synthetic protocols detailed herein enable efficient preparation of 2-DOS conjugates that maintain significant antibacterial activity against resistant pathogens, particularly kanamycin-resistant E. coli. The methodologies for biological evaluation provide frameworks for assessing both antimicrobial efficacy and selectivity for bacterial versus eukaryotic ribosomes. These application notes establish a foundation for continued development of 2-DOS-based therapeutics with improved resistance profiles and potential applications in both antibacterial and RNA-targeted drug discovery.

References

Comprehensive Application Notes & Protocols: 2-Deoxystreptamine Derivatives for RNA Binding Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Deoxystreptamine Aminoglycosides

The This compound (2-DOS) aminoglycosides represent a critically important class of antibiotics that target ribosomal RNA, particularly the decoding region of 16S rRNA in bacterial protein synthesis. These compounds contain a central This compound aminocyclitol ring that serves as the structural core to which various amino sugar substituents are attached at either the 4,5-positions (neomycin class) or 4,6-positions (kanamycin and gentamicin classes) [1] [2]. This structural architecture enables specific, high-affinity binding to the RNA A-site, making 2-DOS derivatives invaluable tools for studying RNA-small molecule interactions and developing novel therapeutic agents. The protonation state of amino groups on these molecules, particularly at physiological pH ranges, plays a crucial role in their binding energetics and biological activity [3].

The significance of 2-DOS derivatives extends beyond their antibiotic properties to serve as molecular probes for RNA structure and function. Their well-characterized binding to specific RNA motifs provides researchers with excellent model systems for investigating fundamental principles of molecular recognition, with applications spanning antibiotic development, RNA structural biology, and therapeutic intervention in various human diseases. These application notes provide comprehensive protocols and methodological guidance for employing 2-DOS derivatives in RNA binding studies, with particular emphasis on experimental design, data interpretation, and practical considerations for researchers in chemical biology and drug development.

Structural Insights and Design Principles

Core Structural Features

The This compound (2-DOS) nucleus consists of a six-membered aminocyclitol ring that forms the central scaffold of these compounds. The specific substitution pattern on this ring determines the classification and RNA binding properties of the resulting aminoglycosides:

  • 4,5-disubstituted derivatives (e.g., neomycin B, paromomycin I, lividomycin A) contain sugar substituents at both the 4- and 5-positions of the 2-DOS ring [1]. These compounds typically interact with a broader region of the RNA A-site, including both the upper stem and internal loop regions.

  • 4,6-disubstituted derivatives (e.g., kanamycin, gentamicin, tobramycin) feature substitutions at the 4- and 6-positions [1] [2]. These compounds often exhibit more focused interactions with specific nucleotides in the RNA decoding region, particularly through rings I and II of their structures.

The amino groups at positions 1 and 3 of the 2-DOS ring are essential for RNA binding across all subclasses, forming specific hydrogen bonds and electrostatic interactions with conserved nucleotides in the RNA target [1] [2]. Additional amino groups on the sugar substituents further modulate binding affinity and specificity, with their protonation states significantly influencing the thermodynamics of complex formation [3].

RNA Recognition Principles

2-DOS aminoglycosides primarily target the decoding region of 16S ribosomal RNA, specifically an asymmetric internal loop within the A-site that is critical for codon-anticodon recognition during protein synthesis [1]. High-resolution structural studies reveal that these compounds bind in the major groove of RNA helices, inducing specific conformational changes that underlie their biological activity.

Key RNA recognition principles include:

  • Interaction with conserved base pairs: The 2-DOS moiety directly contacts two consecutive nucleotide base pairs (C1407-G1494 and U1406-U1495 in E. coli numbering) that are conserved across prokaryotic ribosomes [1].

  • Induced fit mechanism: Binding of 2-DOS derivatives promotes displacement of adenine residues A1492 and A1493 from their intrahelical positions to extrahelical states, mimicking the conformational change that occurs during cognate tRNA recognition [4].

  • Electrostatic complementarity: The positively charged amino groups on 2-DOS derivatives interact with negatively charged phosphate groups and nucleobases in the RNA backbone, with these interactions being strongly dependent on protonation states [3] [4].

Table 1: Key RNA Nucleotides in 2-DOS Aminoglycoside Recognition

Nucleotide Position Conservation Interaction Type Functional Significance
A1408 Prokaryotes: Adenine Eukaryotes: Guanine Electrostatic and van der Waals Species selectivity determinant
G1494 Universal Hydrogen bonding Forms base pair with C1407
A1492 Universal Induced extrahelical displacement Monitoring codon-anticodon pairing
A1493 Universal Induced extrahelical displacement Monitoring codon-anticodon pairing
U1406 Universal Base pairing with U1495 Structural stability of binding site

Experimental Protocols

Isothermal Titration Calorimetry (ITC)
3.1.1 Protocol Overview

ITC provides direct measurement of the thermodynamic parameters for RNA-ligand interactions, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This technique is particularly valuable for studying 2-DOS derivatives because it can detect protonation-linked binding events through buffer-dependent measurements [3] [4].

3.1.2 Materials and Reagents
  • Instrumentation: MicroCal VP-ITC or equivalent microcalorimeter
  • RNA Preparation: Synthetic oligoribonucleotide corresponding to the target RNA sequence (e.g., 27-mer A-site model). Purify via PAGE and dialyze extensively against the experimental buffer [4].
  • 2-DOS Derivatives: Prepare free base forms using ion-exchange chromatography (Amberlite IRA-400 resin in OH- form) and confirm purity by NMR [4].
  • Buffers: 10 mM EPPS (pH 7.5), 10 mM TAPS (pH 9.0), 0.1 mM EDTA, with NaCl added to adjust ionic strength [3] [4].
3.1.3 Step-by-Step Procedure
  • Sample Preparation:

    • Dialyze RNA sample extensively against experimental buffer using Slide-A-Lyzer cassettes (3,500 MWCO).
    • Dissolve 2-DOS derivative in the final dialysis buffer to ensure perfect matching.
    • Degas all samples for 10 minutes under vacuum prior to loading.
  • Instrument Setup:

    • Load RNA solution (1.42 mL at 10-20 μM strand concentration) into the sample cell.
    • Fill the syringe with 2-DOS solution (250-500 μM, depending on expected Kd).
    • Set reference power to 10-15 μcal/sec and stirring speed to 300 rpm.
    • Maintain constant temperature at 25°C.
  • Titration Program:

    • Initial delay: 60 seconds
    • Injection volume: 5-10 μL
    • Injection duration: 10 seconds
    • Spacing between injections: 300-600 seconds
    • Number of injections: 25-35
  • Control Experiments:

    • Perform identical titrations of 2-DOS derivative into buffer alone to account for dilution heats.
    • Subtract control heats from experimental data during analysis.
  • Data Analysis:

    • Fit buffer-corrected data to appropriate binding models (e.g., two sets of independent sites for specific and non-specific binding) [4].
    • Determine thermodynamic parameters using Origin software with ITC extension.
    • Calculate proton uptake using measurements in buffers with different ionization enthalpies [3].
3.1.4 Troubleshooting Guide
  • Flat isotherm: Increase RNA and ligand concentrations for weak binding interactions (Kd > 1 mM).
  • Noisy baseline: Ensure proper degassing and check for air bubbles in the sample cell.
  • Irregular injection peaks: Verify stirring speed and check for precipitate formation.
pH-Dependent NMR Spectroscopy
3.2.1 Protocol Overview

NMR spectroscopy enables direct determination of amino group pKa values in 2-DOS derivatives through monitoring of chemical shift changes as a function of pH. This information is crucial for understanding the protonation states that drive RNA binding [3].

3.2.2 Materials and Reagents
  • Instrumentation: High-field NMR spectrometer (≥500 MHz) with temperature control
  • NMR Tubes: High-quality 5 mm NMR tubes
  • 2-DOS Samples: 2-5 mM in D2O for natural abundance 15N studies
  • pH Adjustments: NaOD and DCl for pD adjustment, with correction (pD = pHmeter + 0.4)
  • Reference Standard: 3-(trimethylsilyl)-1-propanesulfonic acid (DSS)
3.2.3 Step-by-Step Procedure
  • Sample Preparation:

    • Prepare 2-DOS derivative solution in D2O and adjust pD to approximately 4.0.
    • Transfer to NMR tube and maintain constant temperature (25°C or 37°C).
  • Spectral Acquisition:

    • Acquire 1H-15N HSQC spectra at series of pD values (range 4.0-10.0).
    • Use sufficient scans to achieve good signal-to-noise (>20:1).
    • Maintain consistent acquisition parameters across the pD series.
  • Data Processing:

    • Process spectra with appropriate window functions and zero-filling.
    • Measure chemical shifts for all observable amino groups.
    • Plot chemical shift (δ) versus pD for each resolved resonance.
  • pKa Determination:

    • Fit chemical shift versus pD profiles to the Henderson-Hasselbalch equation: δobs = (δHA × [H+] + δA × Ka) / ([H+] + Ka)
    • Extract pKa values and associated errors from nonlinear regression.
  • Amino Group Identification:

    • Assign specific pKa values to individual amino groups based on comparison with model compounds and structural considerations.
    • The 3-amino group typically exhibits the lowest pKa (6.92-7.24 across different derivatives) [3].

Table 2: Experimentally Determined pK_a Values for 2-DOS Aminoglycosides

Aminoglycoside Amino Group pKa Value Protonation Linked to RNA Binding
Neomycin B 3-amino 6.92 Yes
Neomycin B 1-amino 8.45 Yes
Neomycin B 2'-amino 8.91 Yes
Neomycin B 6'-amino 9.51 Yes
Paromomycin I 3-amino 7.07 Yes
Paromomycin I 1-amino 8.10 Yes
Paromomycin I 2'-amino 8.32 Yes
Lividomycin A 3-amino 7.24 Yes
Time-Resolved Fluorescence Anisotropy
3.3.1 Protocol Overview

Fluorescence anisotropy measures the rotational mobility of fluorophore-labeled RNA upon ligand binding, providing information about complex formation and dynamics. This technique is particularly useful for monitoring the restriction of nucleotide mobility at positions 1492 and 1493 of the rRNA A-site, which correlates with antitranslational activity [4].

3.3.2 Materials and Reagents
  • Instrumentation: Spectrofluorometer with polarization optics and time-correlated single photon counting capability
  • RNA Sample: A-site RNA oligonucleotide labeled with fluorescein at the 5'-end
  • Buffers: Identical to those used for ITC experiments for direct comparison
  • 2-DOS Derivatives: Serial dilutions in matched buffer
3.3.3 Step-by-Step Procedure
  • Sample Preparation:

    • Dilute fluorescently labeled RNA to 10 nM in experimental buffer.
    • Prepare 2-DOS derivative solutions across appropriate concentration range (typically 1 nM to 100 μM).
    • Incubate RNA with ligand for 10 minutes at constant temperature before measurement.
  • Instrument Calibration:

    • Adjust excitation and emission monochromators (495 nm and 520 nm for fluorescein).
    • Calibrate with free fluorescein (anisotropy ≈ 0.02) and highly viscous solution (anisotropy ≈ 0.3).
    • Set time window for acquisition to achieve sufficient photon counts.
  • Data Acquisition:

    • Measure anisotropy for each ligand concentration in triplicate.
    • Use integration time of 10-30 seconds per measurement.
    • Include RNA-only and buffer-only controls.
  • Data Analysis:

    • Plot anisotropy versus ligand concentration.
    • Fit to binding isotherm: r = rmin + (rmax - rmin) × [L] / (Kd + [L])
    • Extract Kd and amplitude (rmax - rmin).
  • Interpretation:

    • Larger increases in anisotropy indicate greater restriction of local RNA dynamics.
    • Compare different 2-DOS derivatives for their relative impact on nucleotide mobility.

Data Analysis and Interpretation

Binding Parameter Determination

The comprehensive analysis of RNA interactions with 2-DOS derivatives requires integration of data from multiple techniques to build a complete thermodynamic profile. Key parameters include:

  • Binding affinity (Kd): Typically ranges from nanomolar to micromolar depending on specific 2-DOS derivative and RNA target.
  • Stoichiometry (n): Generally 1:1 for specific A-site binding, with additional non-specific binding at higher concentrations.
  • Thermodynamic signature: Characteristic enthalpy-entropy compensation patterns that reflect binding-driven protonation events.
  • Proton uptake (ΔnH+): Number of protons taken up upon binding, determined through comparative ITC in buffers with different ionization enthalpies [3].

Table 3: Experimentally Determined Binding Parameters for 2-DOS-RNA Interactions

Aminoglycoside Kd (nM) ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol) Proton Uptake
Neomycin B 15.8 -10.5 -12.8 +2.3 3.80 (pH 9.0)
Paromomycin I 22.4 -10.2 -11.5 +1.3 3.25 (pH 9.0)
Lividomycin A 18.9 -10.3 -13.2 +2.9 3.25 (pH 8.8)
CR-Neo 125.0 -9.3 -8.9 -0.4 Not determined
Structure-Activity Relationship Analysis

Correlation of binding parameters with structural features enables rational design of improved 2-DOS derivatives:

  • Amino group participation: The 1-, 3-, 2'-, and 2'''-amino groups are commonly involved in protonation-linked binding, with the 3-amino group exhibiting the lowest pKa and likely initiating the binding process [3].
  • Conformational flexibility: Restriction of rotational freedom between rings II and III (as in CR-Neo) reduces bactericidal potency and RNA binding affinity, highlighting the importance of conformational adaptability for optimal RNA recognition [4].
  • Electrostatic optimization: The 2'-amino functionality specifically modulates restriction of A1492 and A1493 mobility, with electrostatic contacts between this group and RNA phosphates contributing significantly to antitranslational activity [4].

Visualization of Binding Mechanisms and Experimental Workflows

RNA Binding Mechanism Diagram

The following Graphviz diagram illustrates the key molecular interactions between 2-DOS aminoglycosides and the 16S rRNA A-site:

RNA_Binding_Mechanism Molecular Interactions of 2-DOS Aminoglycosides with rRNA A-Site cluster_Interactions Key Molecular Interactions RNA RNA Binding Specific Binding to A-Site Internal Loop RNA->Binding DOS DOS DOS->Binding Conformational_Change Induced Conformational Change: A1492/A1493 Extrahelical Binding->Conformational_Change Electrostatic Complementarity Electrostatic Electrostatic Contacts (2'-amino group) Binding->Electrostatic Hydrogen_Bonding Hydrogen Bonding (1,3-amino groups) Binding->Hydrogen_Bonding Shape_Complementarity Shape Complementarity (Ring I & II positioning) Binding->Shape_Complementarity Functional_Impact Functional Impact: Miscoding & Translational Inhibition Conformational_Change->Functional_Impact Enhanced tRNA Binding

Experimental Workflow Diagram

The following Graphviz diagram outlines the integrated experimental approach for characterizing 2-DOS-RNA interactions:

Experimental_Workflow Integrated Workflow for 2-DOS RNA Binding Studies cluster_Outputs Key Output Parameters Sample_Prep Sample Preparation: RNA Purification & 2-DOS Derivatization pKa_Determination pKa Determination (pH-Dependent NMR) Sample_Prep->pKa_Determination Characterized Samples ITC_Analysis Binding Thermodynamics (ITC with Multiple Buffers) Sample_Prep->ITC_Analysis Characterized Samples Anisotropy_Assay Dynamic Impact Assessment (Fluorescence Anisotropy) Sample_Prep->Anisotropy_Assay Characterized Samples Data_Integration Data Integration & SAR Analysis pKa_Determination->Data_Integration Protonation States ITC_Analysis->Data_Integration Thermodynamic Profile Anisotropy_Assay->Data_Integration Dynamic Restriction Parameters Kd Binding Affinity (Kd) Data_Integration->Kd Proton_Uptake Proton Uptake (ΔnH+) Data_Integration->Proton_Uptake Impact_Index Dynamic Impact Index Data_Integration->Impact_Index SAR_Model Structure-Activity Model Data_Integration->SAR_Model

Applications in Drug Development and Resistance Studies

Overcoming Aminoglycoside Resistance

The ongoing challenge of antibiotic resistance necessitates development of novel 2-DOS derivatives that maintain activity against resistant pathogens. Key strategies include:

  • Bifunctional modifications: Designing 2-DOS derivatives that simultaneously target both bacterial RNA and resistance-causing enzymes, such as bifunctional acetyltransferase/phosphotransferase enzymes [1].
  • 3',4'-Modifications: Introduction of 4-hydroxy-2-aminobutyric acid (HABA) or related groups at the 3' and 4' positions, as seen in amikacin and related semisynthetic derivatives, which provides steric hindrance against aminoglycoside-modifying enzymes [1].
  • Target-specific optimization: Exploiting structural differences between microbial and eukaryotic ribosomes to design derivatives with reduced ototoxicity while maintaining antibacterial activity [2].
Mitigating Toxicity Concerns

A significant limitation in therapeutic application of 2-DOS aminoglycosides is their potential for ototoxicity and nephrotoxicity. Research approaches to address these concerns include:

  • Selective ribosomal targeting: Modifications such as 4',6'-acetylation and 4'-O-etherification that reduce affinity for both cytosolic and mitochondrial ribosomes while largely preserving antibacterial activity [2].
  • Exploiting structural differences: Designing derivatives that capitalize on differences between bacterial and mitochondrial ribosomes, particularly in the decoding region where nucleotide 1408 is adenosine in bacteria but guanosine in eukaryotes [1] [2].
  • Prodrug strategies: Development of inactive prodrugs that are selectively activated in bacterial cells, minimizing exposure of host tissues to active compounds.

Conclusion and Future Perspectives

The study of this compound derivatives for RNA binding represents a mature yet continually evolving field that integrates principles of medicinal chemistry, biophysics, and structural biology. The experimental approaches outlined in these application notes provide researchers with comprehensive tools for characterizing the molecular interactions between 2-DOS aminoglycosides and their RNA targets.

Future directions in this field will likely focus on several key areas:

  • Advanced structural methods: Cryo-EM and time-resolved crystallography to capture dynamic aspects of RNA-drug interactions.
  • Chemical biology applications: Development of 2-DOS derivatives as chemical probes for cellular RNA structure and function.
  • Therapeutic expansion: Exploration of 2-DOS scaffolds for targeting human RNA structures in various disease contexts.
  • Resistance-informed design: Structure-based design of next-generation derivatives that preemptively counter resistance mechanisms.

The integration of robust biophysical characterization with structural insights and biological validation will continue to drive innovation in this important class of RNA-binding compounds.

References

Comprehensive Application Notes and Protocols for 2-Deoxystreptamine-Aminoglycoside Biosynthetic Gene clusters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Deoxystreptamine-Containing Aminoglycosides

This compound (2-DOS) serves as the central core scaffold for numerous clinically important aminoglycoside antibiotics, including neomycin, kanamycin, gentamicin, and tobramycin. These antibiotics exert their therapeutic effects by binding to the 16S rRNA subunit of the bacterial 30S ribosome, thereby inhibiting protein synthesis and causing translational errors. Since the discovery of streptomycin in 1944, aminoglycosides have been widely used to treat Gram-negative bacterial infections, though their utility has been limited by the emergence of resistance mechanisms, particularly aminoglycoside-modifying enzymes (AMEs). The biosynthetic gene clusters for these antibiotics encode enzymes responsible for constructing the 2-DOS core and decorating it with various aminosugar substituents, creating the structural diversity observed among different aminoglycoside classes [1] [2].

Structurally, 2-DOS-containing aminoglycosides are categorized based on their substitution patterns, with 4,5-disubstituted (e.g., neomycin and paromomycin) and 4,6-disubstituted (e.g., gentamicin, kanamycin, and tobramycin) variants representing the most clinically significant groups. Understanding the genetic basis and enzymatic machinery underlying aminoglycoside biosynthesis provides opportunities for engineered biosynthesis of novel derivatives, combinatorial biosynthesis approaches, and metabolic engineering strategies for enhanced production of existing antibiotics and semi-synthetic variants [2] [3].

Biosynthetic Pathways and Key Enzymes

Core this compound Biosynthesis

The formation of the 2-DOS moiety represents the first committed step in the biosynthesis of all 2-DOS-containing aminoglycosides. This pathway begins with D-glucose-6-phosphate and proceeds through three key enzymatic transformations:

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Gene Function Organism Reference
2-Deoxy-scyllo-inosose synthase neoC (neomycin), btrC (butirosin) Catalyzes the carbocycle formation from D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI) Streptomyces fradiae, Bacillus circulans [4] [1]
L-Glutamine:2-deoxy-scyllo-inosose aminotransferase neoB (neomycin), btrS (butirosin) Transfers amino group from L-glutamine to 2-DOI to form 2-deoxy-scyllo-inosamine (DOIA) Streptomyces fradiae, Bacillus circulans [5] [6]
2-Deoxy-scyllo-inosamine dehydrogenase neoA (neomycin) Oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) Streptomyces fradiae [4]
2-Deoxy-scyllo-inosamine dehydrogenase (radical SAM) btrN (butirosin) Anaerobic oxidation of DOIA to amino-DOI using radical SAM chemistry Bacillus circulans [2] [6]
L-Glutamine:amino-DOI aminotransferase neoB (neomycin) Second transamination to form this compound Streptomyces fradiae [4]

The biosynthetic pathway begins with the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI) via the enzyme 2-deoxy-scyllo-inosose synthase (e.g., NeoC in neomycin producers). This remarkable carbocyclization reaction represents the first committed step in 2-DOS formation. The resulting 2-DOI then undergoes transamination using L-glutamine as the amino donor, catalyzed by a dual-function aminotransferase (e.g., NeoB), to produce 2-deoxy-scyllo-inosamine (DOIA). Interestingly, different organisms employ distinct strategies for the subsequent oxidation step: in Streptomyces fradiae (neomycin producer), an NAD+-dependent dehydrogenase (NeoA) converts DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), while in Bacillus circulans (butirosin producer), an unusual radical S-adenosylmethionine (SAM) dehydrogenase (BtrN) performs this oxidation under anaerobic conditions. The final step involves a second transamination catalyzed by the dual-function aminotransferase (NeoB) to produce the mature 2-DOS moiety [2] [6] [4].

G G6P D-Glucose-6-phosphate DOI 2-Deoxy-scyllo-inosose (2-DOI) G6P->DOI Carbocyclization DOIA 2-Deoxy-scyllo-inosamine (DOIA) DOI->DOIA Transamination NeoC NeoC/BtrC 2-DOI synthase DOI->NeoC amino_DOI 3-Amino-2,3-dideoxy- scyllo-inosose DOIA->amino_DOI Oxidation NeoB1 NeoB/BtrS Aminotransferase DOIA->NeoB1 DOS This compound (2-DOS) amino_DOI->DOS Transamination NeoA NeoA Dehydrogenase amino_DOI->NeoA BtrN BtrN Radical SAM dehydrogenase amino_DOI->BtrN NeoB2 NeoB/BtrS Aminotransferase DOS->NeoB2

Figure 1: Biosynthetic pathway of this compound (2-DOS) core formation. The diagram illustrates the enzymatic steps from D-glucose-6-phosphate to 2-DOS, highlighting key enzymes and intermediates.

Glycosylation and Structural Diversification

Following 2-DOS formation, the core scaffold undergoes sequential glycosylation with various aminosugars to form the complete antibiotic structures. The biosynthetic pathways diverge at this stage to produce the characteristic architectures of different aminoglycosides:

  • Neomycin/Butirosin Pathway: These 4,5-disubstituted aminoglycosides are constructed through the formation of paromamine (2-DOS + D-glucosamine) via the glycosyltransferase BtrM (in butirosin), followed by additional glycosylation and modification steps. Butirosin contains the unique (S)-4-amino-2-hydroxybutyric acid (AHBA) side chain attached at the C-1 position of 2-DOS, which is synthesized and transferred by a dedicated set of enzymes including BtrO, BtrG, BtrH, and BtrI [1] [6].

  • Kanamycin Pathway: As a 4,6-disubstituted aminoglycoside, kanamycin biosynthesis proceeds through the intermediate paromamine, which is then further modified. The kanamycin gene cluster contains genes encoding glycosyltransferases (KanC, KanD, KanE) that attach the sugar moieties at the 4 and 6 positions of 2-DOS, as well as dehydrogenases (KanQ, KanJ) and deaminases (KanA, KanB) that introduce specific modifications to the sugar units [1] [2].

  • Gentamicin Pathway: The biosynthesis of gentamicin, a complex of 4,6-disubstituted structures, involves additional intricate steps including methylation reactions (catalyzed by GenN) and deoxygenation steps that create unique structural features not found in other aminoglycosides. The complete biosynthetic pathway for gentamicin has been more challenging to elucidate, though heterologous expression studies have identified the minimal gene set (gtmB-gtmA-gacH) responsible for 2-DOS biosynthesis in this system [2] [7].

Genomic Organization of Biosynthetic Gene Clusters

Comparative Analysis of Gene Clusters

Table 2: Comparative Genomic Organization of Aminoglycoside Biosynthetic Gene Clusters

Antibiotic Producer Organism Cluster Size Key Biosynthetic Genes Regulatory Genes Resistance Genes
Butirosin Bacillus circulans ~24 kb btrC (DOI synthase), btrS (aminotransferase), btrN (dehydrogenase), btrM (glycosyltransferase) btrR1, btrR2 btrP-V [6]
Neomycin Streptomyces fradiae >25 kb neoC (DOI synthase), neoB (aminotransferase), neoA (dehydrogenase) - aph (phosphotransferase) [5]
Kanamycin Streptomyces kanamyceticus ~25 kb kanC, kanD, kanE (glycosyl-transferases), kanA, kanB (deaminases) - - [1] [2]
Tobramycin Streptomyces tenebrarius 13.8 kb tbmA-E (DOS biosynthesis, glycosylation) - - [8] [9]
Gentamicin Micromonospora echinospora ~30 kb gtmB-gtmA-gacH (2-DOS biosynthesis), genN (methyltransferase) - - [2] [7]

The genomic organization of aminoglycoside biosynthetic gene clusters reveals both conserved and unique features across different producers. The butirosin cluster in Bacillus circulans spans approximately 24 kilobases and contains between btrR1 and btrP-V that are essential for antibiotic production. This cluster includes genes for 2-DOS formation (btrC, btrS, btrN), glycosylation (btrM), and unique modifications such as the AHBA side chain attachment (btrO, btrG, btrH, btrI) [6]. Similarly, the neomycin biosynthetic cluster in Streptomyces fradiae contains 21 putative open reading frames with significant sequence similarity to genes from other aminoglycoside clusters. Three genes appear unique to the neomycin and butirosin clusters, potentially involved in the transfer of a ribose moiety to the DOS ring during biosynthesis [5].

Comparative analysis reveals that 2-DOS biosynthetic genes are highly conserved across different aminoglycoside producers, while the glycosyltransferases and modification enzymes responsible for decorating the core structure show greater diversity, reflecting the structural variations among different antibiotics. This conservation has practical applications, as PCR primers based on core sequences of 2-DOI synthase and L-glutamine:scyllo-inosose aminotransferase (GIA) can be used to clone biosynthetic genes from various aminoglycoside producers, with sequence identities of 40-45% for DOI synthases and 65-75% for GIAs observed across different species [8] [9].

Experimental Protocols

Identification and Cloning of Biosynthetic Gene Clusters

Protocol 1: PCR-Based Screening for Aminoglycoside Biosynthetic Genes

  • Primer Design: Design degenerate PCR primers based on conserved sequences of 2-DOI synthase and L-glutamine:scyllo-inosose aminotransferase (GIA) genes. Use multiple sequence alignment of known aminoglycoside gene clusters to identify regions of high conservation [8] [9].

  • Template Preparation: Isolate genomic DNA from potential aminoglycoside-producing actinomycetes using standard protocols. Confirm DNA quality and quantity by spectrophotometry and gel electrophoresis [8].

  • PCR Amplification: Perform PCR reactions using degenerate primers under the following conditions: initial denaturation at 95°C for 5 min; 35 cycles of 95°C for 30 sec, 55-60°C (optimize based on primer Tm) for 30 sec, 72°C for 1 min/kb; final extension at 72°C for 10 min [8] [9].

  • Product Analysis: Clone and sequence PCR products of expected size. Compare deduced amino acid sequences to known 2-DOS biosynthetic genes to confirm identity. Expect 40-45% identity for DOI synthases and 65-75% identity for GIAs across different aminoglycoside producers [8].

Protocol 2: Construction of Genomic Library and Cluster Isolation

  • Library Construction: Partially digest genomic DNA from target aminoglycoside producer with Sau3AI or similar restriction enzyme. Size-fractionate fragments (25-35 kb) by sucrose density gradient centrifugation. Ligate into appropriate cosmid or BAC vector and package using commercial phage packaging extracts [8] [9].

  • Library Screening: Screen genomic library using PCR-amplified DOI synthase gene as hybridization probe under high-stringency conditions. Alternatively, use colony hybridization or PCR-based screening of pooled library clones [8].

  • Cluster Validation: Sequence positive clones to identify complete gene cluster. Verify gene functions by targeted gene disruption and analysis of resulting mutants for abolished or altered antibiotic production [6] [5].

Pathway Reconstitution and Heterologous Expression

Protocol 3: Heterologous Expression of Aminoglycoside Gene Clusters

  • Host Selection: Select appropriate heterologous host such as Streptomyces lividans TK24 or Bacillus subtilis for expression. Consider codon usage, post-translational modification capabilities, and absence of competing pathways [2] [7].

  • Vector Construction: Clone entire biosynthetic gene cluster into suitable expression vector. For large clusters, use cosmic or BAC vectors capable of maintaining large DNA inserts. Ensure inclusion of necessary regulatory elements [7].

  • Transformation and Screening: Introduce construct into selected host via protoplast transformation or electroporation. Screen transformants for antibiotic production using appropriate bioassay methods (e.g., agar diffusion assays with sensitive indicator strains) [7].

  • Product Analysis: Extract metabolites from culture broth and analyze by LC-MS and NMR to confirm production of expected aminoglycosides and identify any novel derivatives produced [7].

G Start Start Isolate genomic DNA from producer strain PCR PCR with degenerate primers for core genes Start->PCR Probe Prepare labeled probe from PCR product PCR->Probe Library Construct genomic library (cosmid/BAC) Probe->Library Screening Screen library with probe Library->Screening Sequencing Sequence positive clones Screening->Sequencing Validation Validate cluster by gene disruption Sequencing->Validation Expression Heterologous expression Validation->Expression End End Characterize products by LC-MS/NMR Expression->End

Figure 2: Experimental workflow for identification and characterization of aminoglycoside biosynthetic gene clusters, from initial screening to heterologous expression.

Enzyme Characterization and Biochemical Analysis

Protocol 4: Heterologous Expression and Purification of Biosynthetic Enzymes

  • Gene Cloning: Amplify target biosynthetic genes from genomic DNA using gene-specific primers with appropriate restriction sites. Clone into protein expression vectors (e.g., pET series for E. coli) [4].

  • Protein Expression: Transform expression constructs into suitable expression host (e.g., E. coli BL21(DE3)). Grow cultures to mid-log phase and induce with 0.1-1.0 mM IPTG at optimal temperature (typically 16-25°C for improved solubility) [4].

  • Protein Purification: Purify recombinant proteins using affinity chromatography (Ni-NTA for His-tagged proteins) followed by size exclusion chromatography if needed. Confirm purity by SDS-PAGE and determine concentration by Bradford or UV spectrophotometry [4].

Protocol 5: In Vitro Enzyme Activity Assays

  • 2-DOI Synthase Assay: Set up reaction mixture containing 50 mM HEPES buffer (pH 7.5), 5 mM D-glucose-6-phosphate, 10 mM NAD+, and purified enzyme. Incubate at 30°C for 1-2 hours and analyze products by HPLC or TLC [4].

  • Aminotransferase Assay: Prepare reaction mixture with 50 mM Tris-HCl buffer (pH 8.0), 1 mM 2-deoxy-scyllo-inosose, 10 mM L-glutamine, 0.1 mM PLP, and purified enzyme. Incubate at 30°C and monitor product formation by HPLC or derivatization with fluorescamine [5].

  • Dehydrogenase Assay: For NeoA-like dehydrogenases, use reaction containing 50 mM potassium phosphate (pH 7.5), 1 mM DOIA, 2 mM NAD+, and enzyme. Monitor NADH formation at 340 nm. For BtrN-like radical SAM enzymes, include 1 mM S-adenosylmethionine and 5 mM sodium dithionite for anaerobic conditions [6] [4].

Engineering and Applications

Metabolic Engineering and Combinatorial Biosynthesis

The detailed understanding of aminoglycoside biosynthetic pathways enables various engineering strategies to produce novel derivatives and enhance production yields:

  • Pathway Manipulation: Targeted gene disruptions can be employed to generate biosynthetic intermediates that serve as substrates for glycosyltransferases from different pathways, creating hybrid compounds. For example, disruption of specific glycosyltransferases in the neomycin pathway can lead to accumulation of paromamine or other intermediates that can be modified by enzymes from other systems [2].

  • Precursor-Directed Biosynthesis: Supplementing cultures with analogues of biosynthetic precursors can result in the incorporation of non-natural moieties into the final antibiotic structure. This approach has been used to generate novel aminoglycoside variants with modified sugar components or altered 2-DOS substitution patterns [2].

  • Combinatorial Biosynthesis: By mixing and matching biosynthetic genes from different aminoglycoside pathways in a heterologous host, entirely new antibiotic structures can be generated. For instance, expression of the gentamicin minimal gene set (gtmB-gtmA-gacH) in a heterologous host resulted in the production of gentamicin A2, demonstrating the feasibility of this approach [7].

Production of Semi-Synthetic Aminoglycosides

Metabolic engineering offers an alternative to chemical synthesis for producing semi-synthetic aminoglycosides that are currently manufactured through chemical modification of natural products:

  • Biological Production of Amikacin Analogs: The biosynthetic pathway for kanamycin can be engineered to incorporate 4-amino-2-hydroxybutyric acid side chains, potentially enabling direct fermentation of amikacin analogs rather than requiring chemical acylation of kanamycin A [2].

  • Engineered Biosynthesis of Arbekacin: Similarly, the butirosin pathway could be manipulated to produce arbekacin, a semi-synthetic aminoglycoside effective against methicillin-resistant Staphylococcus aureus (MRSA), through expression of the appropriate AHBA biosynthesis and transfer genes in a kanamycin-producing strain [2].

  • Novel Glycosylation Patterns: By expressing glycosyltransferases with altered substrate specificities or through domain swapping between different glycosyltransferases, aminoglycosides with novel sugar attachments can be generated. The Park et al. study demonstrated that GT-B fold glycosyltransferases can be engineered through domain swapping and high-throughput screening to alter their substrate specificity [1].

Conclusion and Future Perspectives

The comprehensive characterization of This compound-aminoglycoside biosynthetic gene clusters has provided unprecedented opportunities for engineered biosynthesis of these important antibiotics. The protocols outlined in this document provide researchers with practical methods for identifying, cloning, and manipulating these gene clusters to achieve both basic understanding and practical applications. As resistance to existing antibiotics continues to emerge, the ability to generate novel aminoglycoside structures through metabolic engineering and combinatorial biosynthesis approaches will become increasingly valuable in drug discovery and development efforts.

Future directions in this field will likely include more sophisticated heterologous expression systems, advanced enzyme engineering to create catalysts with altered specificities, and integration of synthetic biology approaches to optimize production yields. Additionally, the discovery of novel aminoglycoside biosynthetic pathways from uncultured or poorly studied microorganisms may provide new genetic tools and enzyme candidates for engineering efforts. As structural biology efforts provide more detailed insights into enzyme mechanisms, rational design of biosynthetic pathways will become increasingly feasible, accelerating the generation of novel aminoglycosides with improved activity against resistant pathogens and potentially reduced toxicity.

References

Comprehensive Application Notes and Protocols for 2-Deoxystreptamine Modification in Novel Aminoglycoside Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Deoxystreptamine and Aminoglycoside Antibiotics

This compound (2-DOS) represents the central aminocyclitol core of numerous clinically important aminoglycoside antibiotics, including neomycin, kanamycin, gentamicin, and tobramycin [1]. This six-membered aminocyclitol ring serves as the structural foundation for these antibiotics, with variations in substitution patterns at the 4,5 or 4,6 positions defining the major classes of 2-DOS-containing aminoglycosides [2]. These compounds exert their antibacterial effects primarily by binding to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, specifically targeting the decoding A site where they induce misreading of the genetic code and inhibit protein synthesis [3] [1]. The amino groups at positions 1 and 3 within the 2-DOS ring are particularly essential for binding to the bacterial ribosome through electrostatic interactions with RNA phosphate groups and specific hydrogen bonding patterns [4].

The clinical utility of 2-DOS-containing aminoglycosides has been increasingly compromised by resistance mechanisms, predominantly through the action of aminoglycoside-modifying enzymes (AMEs) that include acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs) [2] [5]. Additionally, ribosomal methylation mutations at position G1405 of 16S rRNA have emerged as a significant resistance mechanism that diminishes the activity of most 4,6-disubstituted 2-DOS aminoglycosides currently in clinical use [6]. These challenges have prompted renewed interest in modification strategies aimed at overcoming resistance while potentially reducing the characteristic ototoxicity and nephrotoxicity associated with this antibiotic class [7] [1]. Both chemical and biosynthetic approaches have been employed to generate novel 2-DOS derivatives with improved therapeutic profiles, leveraging either semisynthetic modification of natural products or engineered biosynthesis in native and heterologous microbial hosts [2] [5].

Table 1: Major Classes of this compound-Containing Aminoglycosides

Aminoglycoside Class Representative Members Substitution Pattern Clinical Applications Key Resistance Issues
4,5-Disubstituted Neomycin, Paromomycin, Ribostamycin C4, C5 positions Topical use, intestinal parasites AAC(2'), APH(2")
4,6-Disubstituted Kanamycin, Gentamicin, Tobramycin C4, C6 positions Systemic Gram-negative infections AAC(6'), ANT(4'), RMT at G1405
Monosubstituted Apramycin C4 position Complicated UTIs (investigational) Limited cross-resistance

Chemical Modification Techniques and Protocols

2'-Position Modification to Overcome AME Resistance

Modification at the 2'-position of the glucopyranosyl ring (ring I) in 4,5-disubstituted 2-DOS aminoglycosides represents a strategic approach to circumvent inactivation by aminoglycoside acetyltransferases acting at this position, particularly AAC(2') enzymes [6]. The experimental approach involves regioselective protection of the numerous amino and hydroxyl groups present in the parent aminoglycoside, followed by specific modification at the 2'-amine and final deprotection to yield the target analogs. The protocol outlined below has been successfully applied to paromomycin, neomycin, and ribostamycin derivatives [6]:

  • Step 1: Regioselective Protection

    • Begin with paromomycin or neomycin free base (1.0 mmol) dissolved in anhydrous methanol (20 mL) containing 1N aqueous HCl (1.1 mmol).
    • Add acetic anhydride (4.4 mmol) dropwise at 0°C with stirring, then allow the reaction to warm slowly to room temperature and continue stirring for 6-8 hours.
    • Monitor reaction progress by TLC (silica gel, CHCl₃:MeOH:NH₄OH 5:4:1).
    • For paromomycin, this yields 1,3,2''',6'''-tetra-N-acetyl paromomycin as the major product (41% isolated yield), while neomycin gives the corresponding 1,3,6',2''',6'''-penta-N-acetyl derivative (39% yield) [6].
    • These intermediates can be purified by silica gel column chromatography using a gradient of CHCl₃:MeOH (from 9:1 to 5:5).
  • Step 2: Reductive Amination at 2'-Position

    • Dissolve the protected intermediate (0.5 mmol) in anhydrous methanol (15 mL) containing molecular sieves (3Å).
    • Add the appropriate aldehyde (2.0 mmol, e.g., benzaldehyde, acetaldehyde, or propionaldehyde) and stir under nitrogen for 4 hours at room temperature.
    • Cool the reaction to 0°C and add sodium cyanoborohydride (1.0 mmol) portionwise.
    • After complete addition, allow the reaction to warm to room temperature and stir for an additional 12 hours.
    • Quench carefully with saturated aqueous NaHCO₃, filter, and concentrate under reduced pressure.
    • For dialkylations, a second reductive amination with formaldehyde can be performed following the same protocol [6].
    • Purify the products by silica gel chromatography to obtain 2'-N-alkyl derivatives in moderate to good yields (48-62%).
  • Step 3: Global Deprotection

    • For N-alkyl derivatives, subject the protected analogs to hydrogenolysis over palladium hydroxide catalyst in methanol for removal of benzyl groups when present.
    • Heat the intermediates under reflux with aqueous sodium hydroxide or barium hydroxide (1M, 10 mL per 0.1 mmol substrate) for 4-6 hours to remove acetyl protecting groups.
    • Purify the final products by Sephadex chromatography and lyophilize from aqueous acetic acid to obtain the modified aminoglycosides as acetate salts [6].

This synthetic approach has demonstrated that installation of small (formamide) or basic (glycinamide) amido groups on the 2'-amino group is particularly well-tolerated and can overcome the action of resistance determinants acting at that position while simultaneously increasing selectivity for prokaryotic over eukaryotic ribosomes [6].

4'-O-Ether and 4',6'-O-Acetal Modifications for Enhanced Selectivity

Structural modifications at the 4'-position of ring I have yielded promising compounds with reduced affinity for eukaryotic ribosomes while largely retaining antibacterial activity, thereby addressing the ototoxicity concerns associated with aminoglycosides [7]. The following protocol details the synthesis of 4',6'-O-acetal and 4'-O-ether derivatives of paromomycin:

  • Step 1: 4',6'-O-Benzylidene Acetal Formation

    • Dissolve paromomycin (1.0 mmol) in anhydrous DMF (10 mL) containing p-toluenesulfonic acid (0.1 mmol).
    • Add benzaldehyde dimethyl acetal (3.0 mmol) and heat the reaction to 80°C for 6 hours under nitrogen atmosphere.
    • Cool, dilute with ethyl acetate (50 mL), wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate.
    • Purify the crude product by silica gel chromatography (CHCl₃:MeOH:NH₄OH 6:3:1) to obtain the 4',6'-O-benzylidene acetal derivative [7].
  • Step 2: Structural Diversification

    • The benzylidene acetal serves as a versatile intermediate for further modifications.
    • To explore structure-activity relationships, synthesize analogs with different aromatic substituents by employing variously substituted benzaldehyde derivatives (e.g., 3- or 4-chlorophenyl, 4-fluorophenyl, 3,5-dichlorophenyl, 3- or 4-methoxyphenyl, 2,5-dimethoxyphenyl, 4-dimethylaminophenyl, 3- or 4-hydroxyphenyl, 4-trifluoromethylphenyl, and 2-, 3- or 4-nitrophenyl analogues) following the procedure in Step 1 [7].
    • Additionally, prepare compounds with extended linkers between the aromatic moiety and the dioxane ring by using aldehydes with two-carbon chains (e.g., phenylacetaldehyde derivatives) [7].
  • Step 3: Biological Evaluation

    • Evaluate the synthesized analogs for growth inhibition activity (MIC) against wild-type and recombinant strains of Mycobacterium smegmatis engineered with specific point mutations in the drug-binding pocket (positions 1408 and 1491) to reflect phylogenetic variations in bacterial, mitochondrial, and cytosolic ribosomes [7].
    • Compare the MIC values to those of parent compounds (neomycin and paromomycin) to assess retained antibacterial activity and improved selectivity.

The resulting SAR studies from these modifications have revealed that compounds with 4'-O-substitutions interact with the ribosomal A site in a manner that is highly dependent on both rRNA residues 1408 and 1491, exhibiting significantly reduced activity against ribosomes with eukaryotic-like mutations [7].

G Start Start: Parent Aminoglycoside (Paromomycin/Neomycin) Protection Regioselective Protection Acetic anhydride/MeOH/HCl 0°C to RT, 6-8 hours Start->Protection ReductiveAmination Reductive Amination Aldehyde + NaCNBH3 MeOH, molecular sieves Protection->ReductiveAmination GlobalDeprotection Global Deprotection 1. Hydrogenolysis (Pd(OH)2) 2. NaOH/Ba(OH)2 reflux ReductiveAmination->GlobalDeprotection FinalProduct Final Product 2'-Modified Aminoglycoside Acetate salt GlobalDeprotection->FinalProduct

Figure 1: Synthetic workflow for 2'-position modification of 2-DOS aminoglycosides

Biosynthetic Engineering Approaches

Pathway Engineering and Heterologous Expression

Biosynthetic engineering represents a powerful alternative to chemical synthesis for generating novel 2-DOS-containing aminoglycosides, leveraging the native enzymatic machinery of antibiotic-producing strains alongside modern genetic tools [2] [5]. The biosynthetic pathway for 2-DOS initiation is conserved across producing organisms and begins with D-glucose-6-phosphate, proceeding through three key enzymatic steps: (1) the 2-deoxy-scyllo-inosose (DOI) synthase catalyzes the initial cyclization, (2) the L-glutamine:2-DOI aminotransferase introduces the first amino group, and (3) the 2-deoxy-scyllo-inosamine dehydrogenase completes formation of the 2-DOS core [2] [5]. The following protocol outlines the general approach for accessing and engineering these biosynthetic pathways:

  • Step 1: Gene Cluster Identification

    • Isolate genomic DNA from aminoglycoside-producing strains (e.g., Streptomyces fradiae for neomycin, Streptomyces kanamyceticus for kanamycin) using standard actinomycete DNA isolation techniques.
    • Design PCR primers based on conserved sequences of 2-DOS biosynthetic genes (particularly DOI synthase and L-glutamine:scyllo-inosose aminotransferase) to amplify probe sequences from target strains [8].
    • Screen cosmic or BAC genomic libraries with these probes to identify clones carrying the complete biosynthetic gene cluster.
    • Sequence positive clones and annotate open reading frames through bioinformatic analysis and comparison with known aminoglycoside biosynthetic genes [8].
  • Step 2: Pathway Manipulation

    • For pathway engineering, construct targeted gene knockout mutants using λ-RED mediated recombination or CRISPR-Cas9 systems adapted for actinomycetes.
    • To express biosynthetic genes in heterologous hosts, clone the entire gene cluster or selected segments into appropriate Streptomyces expression vectors (e.g., pSET152, pIJ86) and introduce via conjugal transfer from E. coli ET12567/pUZ8002 [5].
    • For combinatorial biosynthesis, create plasmid constructs containing glycosyltransferase genes under strong constitutive promoters and introduce these into chosen host strains.
  • Step 3: Metabolic Engineering and Fermentation

    • Engineer host strains to enhance precursor supply by overexpressing key genes in the D-glucose-6-phosphate and nucleotide sugar pathways.
    • Optimize fermentation conditions in shake flasks or bioreactors using media specifically developed for aminoglycoside production (e.g., soybean-based media with controlled phosphate levels).
    • Monitor production of target compounds by LC-MS/MS and purify using cation-exchange chromatography and preparative HPLC [5].

This approach has been successfully applied to produce novel aminoglycosides, including the generation of amikacin and 1-N-AHBA-kanamycin X through integration of S-4-amino-2-hydroxybutyric acid (AHBA) biosynthesis genes into the kanamycin pathway [5].

Exploiting Parallel Biosynthetic Pathways

Many aminoglycoside producers naturally employ parallel biosynthetic pathways to generate multiple AG congeners simultaneously, a phenomenon that has been observed in kanamycin, gentamicin, and apramycin biosynthesis [5]. These parallel pathways often result from the substrate promiscuity of key biosynthetic enzymes, particularly glycosyltransferases, that can process different substrates, thereby branching the biosynthetic flow. The following strategies leverage this natural phenomenon:

  • Step 1: Identify Key Promiscuous Enzymes

    • Focus on glycosyltransferases and aminotransferases within the biosynthetic cluster, as these often display substrate flexibility.
    • Test substrate specificity of individual enzymes through in vitro biochemical assays using heterologously expressed and purified enzymes with various potential substrates.
    • For kanamycin biosynthesis, the glycosyltransferase KanF (KanM1) can transfer both NDP-glucose and NDP-N-acetylglucosamine to 2-DOS, creating two parallel branches in the pathway [5].
  • Step 2: Engineer Pathway Branching

    • Introduce multiple sugar biosynthesis genes into production strains to diversify the nucleotide sugar pool available for glycosyltransferases.
    • Modulate expression levels of key glycosyltransferases to balance flux through parallel pathways and optimize production of desired analogs.
    • Delete or downregulate competing pathway enzymes to redirect flux toward desired parallel branches.
  • Step 3: Combine Pathways from Different Producers

    • Create hybrid gene clusters by combining biosynthetic genes from different aminoglycoside producers.
    • Introduce the gentamicin biosynthetic genes into neomycin-producing strains (or vice versa) to potentially generate novel hybrid structures not observed in nature.

This approach capitalizes on nature's ingenuity in generating chemical diversity and allows for the production of complex analog libraries that would be challenging to access through chemical synthesis alone [5].

Table 2: Key Enzymes in 2-DOS Aminoglycoside Biosynthesis and Engineering Applications

Enzyme Class Representative Examples Catalytic Function Engineering Potential Resulting Structural Diversity
Glycosyltransferases KanF (KanM1), KanE (KanM2) Transfer sugar moieties to 2-DOS or pseudodisaccharides High - broad substrate specificity Variation in sugar identity and attachment points
Aminotransferases KanB (KacL), GenS2 Introduce amino groups at various positions Medium - position specific Altered amino group patterns affecting charge distribution
Methyltransferases GenN, GenD1 Install methyl groups using SAM Medium to high Added hydrophobicity, altered electronic properties
Dehydrogenases KanQ (KanI), GenD2 Reductive steps in sugar modification Low to medium Oxidation state variations in sugar moieties

Structure-Activity Relationships and Therapeutic Optimization

Ribosomal Targeting and Selectivity Mechanisms

The bacterial ribosome serves as the primary target for 2-DOS-containing aminoglycosides, with these antibiotics binding specifically to the decoding A site of 16S rRNA within the 30S ribosomal subunit [4] [1]. Structural biology studies have revealed that rings I and II of aminoglycosides form the core interaction motif, with ring I intercalating into an internal loop formed by bases A1408, A1492, and A1493, while simultaneously forming a pseudo base-pair interaction with the Watson-Crick edge of A1408 [7] [4]. The phylogenetic variations in residues 1408 and 1491 between bacterial, mitochondrial, and cytosolic ribosomes form the basis for the inherent selectivity of these antibiotics, and understanding these differences is crucial for rational design:

  • In bacterial ribosomes, residue 1408 is consistently an adenine while residue 1491 is a guanine, forming a canonical C1409-G1491 base pair that creates an optimal binding pocket [7].
  • In eukaryotic cytosolic ribosomes, residue 1408 is guanine and 1491 is adenine, disrupting the optimal binding pocket and reducing aminoglycoside affinity [7].
  • Mitochondrial ribosomes resemble bacterial ribosomes in having A1408 but differ at position 1491 which is cytosine, creating a C1409-C1491 opposition that affects binding of certain aminoglycosides [7].

The 6'-substituent on ring I plays a critical role in determining selectivity patterns. Aminoglycosides with a 6'-amino group (e.g., neomycin) show strong dependence on A1408 and are consequently highly selective for bacterial over cytosolic ribosomes, while those with a 6'-hydroxyl group (e.g., paromomycin) are more dependent on G1491 and thus show reduced activity against mitochondrial ribosomes with C1491 [7]. This understanding has guided the development of 4'-O-modified analogs that exhibit enhanced selectivity by interacting poorly with both mitochondrial and cytosolic ribosomes while largely retaining antibacterial activity [7].

Toxicity Reduction Strategies

Ototoxicity and nephrotoxicity represent the most significant dose-limiting adverse effects of 2-DOS aminoglycosides, restricting their prolonged clinical use [1]. Recent evidence strongly implicates mitochondrial ribosomal inhibition as a key mechanism underlying aminoglycoside-induced ototoxicity, particularly the destruction of inner ear sensory hair cells [7] [1]. Several strategic modifications have emerged to address these toxicity concerns:

  • 4'-O-Substitutions - The introduction of ether or acetal functionalities at the 4'-position of ring I has yielded compounds with significantly reduced affinity for both cytosolic and mitochondrial ribosomes while largely preserving antibacterial activity [7]. These modifications appear to sterically hinder binding to eukaryotic ribosomes without compromising interactions with the bacterial target.

  • 2'-N-Modifications - Alkylation or acylation of the 2'-amino group not only circumvents inactivation by AAC(2') resistance enzymes but also contributes to reduced ototoxicity potential by decreasing mitochondrial ribosome binding [6]. The installation of small (formamide) or basic (glycinamide) amido groups at this position has proven particularly effective.

  • Ring I Modifications - Structural alterations that disrupt the planarity or hydrogen-bonding capacity of ring I disproportionately affect binding to eukaryotic ribosomes, as the binding pocket in mitochondrial and cytosolic ribosomes is more constrained due to the nucleotide variations at positions 1408 and 1491 [7].

The effectiveness of these strategies can be evaluated using specialized assays that measure:

  • Compounds' ability to inhibit protein synthesis in isolated bacterial versus mitochondrial ribosomes
  • Drug-induced hair cell death in cultured organ of Corti explants
  • Auditory brainstem response thresholds in animal models following drug administration [7]

Table 3: Structure-Activity Relationship of Key 2-DOS Modifications

Modification Position Structural Change Impact on Antibacterial Activity Impact on Resistance Effect on Selectivity/Toxicity
2'-Position Alkylation (e.g., N-methyl, N-ethyl) Largely retained Overcomes AAC(2') resistance Increased selectivity for prokaryotic ribosomes
2'-Position Acylation (e.g., formamide, glycinamide) Retained with small/basic groups Overcomes AAC(2') resistance Reduced mitochondrial interaction
4'-Position Ether substitution (e.g., benzyl ether) Moderately reduced Variable depending on specific modification Greatly reduced eukaryotic ribosome affinity
4',6'-Position Acetal formation (e.g., benzylidene acetal) Retained with optimal substituents Creates steric hindrance to AMEs Significantly reduced ototoxicity potential
6'-Position OH vs NH₂ substitution Altered spectrum Altered resistance profile NH₂ increases eukaryotic selectivity

Application Notes and Experimental Protocols

Essential Analytical and Evaluation Methods

Comprehensive characterization of modified 2-DOS aminoglycosides requires the application of specialized analytical techniques to confirm structural identity, assess purity, and evaluate biological activity. The following protocols represent essential methodologies for researchers working in this field:

  • Protocol 1: HPLC-MS Analysis of 2-DOS Aminoglycosides

    • Column: Thermo Scientific Acclaim Trinity P1 (3μm, 3×50mm) or similar mixed-mode column suitable for highly polar compounds
    • Mobile Phase: A) 100mM ammonium formate (pH 4.5); B) Acetonitrile
    • Gradient: 5-95% A over 10 minutes, hold at 95% A for 5 minutes
    • Flow Rate: 0.5 mL/min
    • Detection: ESI-MS in positive ion mode with MRM transitions specific to target compounds
    • Sample Preparation: Dissolve compounds in water at 1 mg/mL and filter through 0.2μm membrane before injection [6]
  • Protocol 2: Ribosomal Binding Assays

    • Bacterial Ribosomes: Isolate 30S ribosomal subunits from E. coli MRE600 using sucrose density gradient centrifugation
    • Mitochondrial Ribosomes: Prepare mitochondrial ribosomes from rat liver tissue following established protocols
    • Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, 0.5 mM EDTA
    • Procedure: Incubate serial dilutions of test compounds with ribosomes (50 nM) in binding buffer for 30 minutes at 37°C
    • Detection: Use filter binding assays or fluorescence polarization with fluorescently labeled oligonucleotides mimicking the A-site [7]
  • Protocol 3: MIC Determination Against Reference and Engineered Strains

    • Bacterial Strains: Include wild-type M. smegmatis mc²155 and engineered isogenic strains with point mutations in the 16S rRNA drug-binding pocket (A1408G, G1491C, G1491A)
    • Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol and 0.05% Tween 80
    • Inoculum Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ~0.6), dilute to ~5×10⁵ CFU/mL
    • Procedure: Perform serial two-fold dilutions of compounds in 96-well plates, add bacterial inoculum, incubate at 37°C for 48 hours
    • Endpoint: MIC defined as the lowest concentration completely inhibiting visible growth [7]
Emerging Strategies and Future Directions

The continuing evolution of 2-DOS modification technologies points toward several promising future directions that combine chemical and biological approaches:

  • Hybrid Chemical-Biosynthetic Approaches - The integration of synthetic building blocks with biosynthetic intermediates offers a powerful strategy to access structural diversity that may be challenging to achieve through either method alone. For example, semisynthetic modification of biosynthetically generated unnatural aminoglycosides can yield compounds with optimized properties [5].

  • Targeted Library Design - The accumulation of structural biology data on aminoglycoside-ribosome interactions enables more rational library design focused on specific interactions with bacterial versus eukaryotic ribosomes. This approach minimizes random screening in favor of targeted exploration of chemical space [7].

  • Resistance Mechanism-Informed Design - The detailed understanding of AME structures and mechanisms allows for the strategic incorporation of steric hindrance or electronic effects that block enzyme action while maintaining ribosomal binding [6].

  • Dual-Targeting Strategies - The development of bifunctional aminoglycosides that target both bacterial RNA and resistance-causing enzymes represents an innovative approach to overcoming resistance [4].

The ongoing challenge in 2-DOS aminoglycoside research remains the balancing of multiple parameters—antibacterial potency, spectrum of activity, resistance overcoming, and toxicity reduction—requiring integrated application of the various modification techniques described in these application notes.

Conclusion

The strategic modification of this compound-containing aminoglycosides continues to yield valuable compounds with improved therapeutic profiles, leveraging both sophisticated chemical synthesis and advanced biosynthetic engineering. The protocols and application notes compiled here provide researchers with essential methodologies for designing, synthesizing, and evaluating novel 2-DOS derivatives with enhanced antibacterial activity, reduced susceptibility to resistance mechanisms, and improved safety profiles. As structural biology insights continue to illuminate the precise molecular interactions between aminoglycosides and their ribosomal targets, and as our understanding of resistance mechanisms becomes more sophisticated, the rational design of next-generation 2-DOS aminoglycosides will continue to evolve, potentially restoring these important antibiotics to broader clinical utility in an era of increasing multidrug resistance.

References

Application Notes & Protocols: 2-Deoxystreptamine Aminoglycosides in Overcoming Antibiotic Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Significance

2-Deoxystreptamine (2-DOS) serves as the central aminocyclitol core in the majority of clinically important aminoglycoside antibiotics (AGAs), including neomycin, paromomycin, ribostamycin, kanamycin, and gentamicin [1] [2]. This six-membered ring structure is typically substituted at positions 4 and 5 (as in neomycin-class AGAs) or at positions 4 and 6 (as in kanamycin and gentamicin classes) with various amino sugar moieties [1]. The amino groups at positions 1 and 3 within the 2-DOS ring are essential for binding to the decoding site of bacterial 16S ribosomal RNA (rRNA), making this structural unit critical for the antibacterial activity of this drug class [1]. The rising threat of multidrug-resistant infectious diseases has renewed interest in structure-based design of 2-DOS aminoglycosides to overcome bacterial resistance mechanisms while reducing drug toxicity [3].

Current Resistance Landscape and Molecular Mechanisms

Table 1: Major Bacterial Resistance Mechanisms Against 2-DOS Aminoglycosides

Resistance Mechanism Molecular Basis Impact on AGAs Example Enzymes/Genes
Enzymatic Modification Chemical modification of amino/hydroxyl groups Drug inactivation AAC, APH, ANT transferases [4]
Target Site Modification Methylation of 16S rRNA Reduced drug binding Rmt methyltransferases (G1405 modification) [3]
Reduced Drug Uptake Impaired active transport Decreased intracellular concentration Efflux pumps, membrane permeability changes [4]
Target Site Mutations Mutations in ribosomal binding site Altered drug-target interaction Mutations at positions 1408 and 1491 [5]

The aminoglycoside-modifying enzymes (AMEs) represent the most prevalent resistance mechanism and are categorized into three classes: acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) [4]. These enzymes utilize cofactors (acetyl-CoA or ATP) to modify specific amino or hydroxyl groups on the 2-DOS nucleus or its sugar substituents, thereby preventing ribosomal binding [6]. A second major resistance mechanism involves ribosomal methyltransferases (RMTs) that modify nucleotide G1405 in the drug-binding pocket of bacterial 16S rRNA, particularly problematic when encoded on plasmids carrying metallocarbapenemase genes [3].

Strategic Modification of 2-DOS Aminoglycosides to Overcome Resistance

2'-Position Modifications

Recent research has demonstrated that strategic modification at the 2'-position of 4,5-disubstituted 2-DOS aminoglycosides can counter specific resistance mechanisms while improving therapeutic selectivity [3]. The installation of small (formamide) or basic (glycinamide) amido groups on the 2'-amino group maintains antibacterial activity while circumventing acetylation by AAC(2') resistance enzymes [3]. Additionally, alkylation of the 2'-amino group overcomes the action of resistance determinants acting at that position and results in increased selectivity for prokaryotic over eukaryotic ribosomes, constituting an attractive modification for next-generation aminoglycosides [3].

Table 2: Structural Modifications to Overcome AGA Resistance

Modification Site Structural Alteration Resistance Overcome Selectivity Impact
2'-position Alkylation, acylation AAC(2') acetyltransferases Increased prokaryotic specificity [3]
4'-position O-alkylation, acetal formation Multiple AMEs Reduced eukaryotic binding [7] [5]
6'-position OH to NH₂ substitution RMT methylation (G1405) Context-dependent [5]
N1 position Acylation (e.g., amikacin) Multiple AMEs Maintained broad-spectrum activity [4]
4'-O-Substitutions for Improved Selectivity

4'-O-ether and 4',6'-O-acetal modifications on glucopyranosyl ring I significantly enhance the selectivity profile of 2-DOS aminoglycosides by reducing affinity for eukaryotic ribosomes while largely preserving antibacterial activity [5]. These modifications disproportionately reduce drug binding to both cytosolic and mitochondrial ribosomes, thereby addressing the ototoxicity associated with aminoglycoside therapy [7] [5]. The increased selectivity stems from the compounds' poor interaction with mutated drug-binding pockets in eukaryotic ribosomes, particularly those with variations at residues corresponding to bacterial positions 1408 and 1491 [5].

G DOS This compound Core Mod1 2'-Position Modifications DOS->Mod1 Mod2 4'-O-Substitutions DOS->Mod2 Mod3 6'-Position Modifications DOS->Mod3 Mech1 AAC(2') Resistance Overcome Mod1->Mech1 Mech2 Reduced Eukaryotic Binding Mod2->Mech2 Mech3 RMT Methylation Resistance Mod3->Mech3 Effect1 Increased Selectivity Prokaryotic vs Eukaryotic Mech1->Effect1 Effect2 Reduced Ototoxicity Mech2->Effect2 Effect3 Broad-Spectrum Activity Maintained Mech3->Effect3

Figure 1: Strategic Modification Approach for 2-DOS Aminoglycosides to Counter Antibiotic Resistance

Experimental Protocols

Protocol: Assessment of Aminoglycoside-Modifying Enzyme Resistance

Purpose: To evaluate the susceptibility of novel 2-DOS aminoglycoside derivatives to inactivation by aminoglycoside-modifying enzymes (AMEs).

Materials:

  • Recombinant AME enzymes (AAC, APH, ANT classes)
  • Test compounds: 2-DOS aminoglycoside derivatives
  • Acetyl-CoA (for AAC assays) or ATP (for APH/ANT assays)
  • Bacterial ribosomal preparation or purified 16S rRNA A-site
  • Cell-free protein synthesis system

Methodology:

  • Enzyme Preparation: Express and purify recombinant AMEs (AAC(2'), AAC(3), APH(2''), etc.) using standard protein expression systems [6].
  • Compound Incubation: Incubate 2-DOS derivatives (0.1-10 mM) with individual AMEs and appropriate cofactors in reaction buffer (1-2 hours, 37°C).
  • Activity Assessment: Monitor compound activity post-incubation using:
    • Ribosomal Binding Assays: Measure binding affinity to bacterial 30S ribosomal subunits
    • Translation Inhibition: Assess inhibition of protein synthesis in cell-free systems
    • Antibacterial Activity: Determine MIC against AME-producing bacterial strains
  • LC-MS Analysis: Confirm chemical modifications by mass spectrometry
  • Data Analysis: Compare pre- and post-incubation activities to identify derivatives resistant to enzymatic modification

Interpretation: Derivatives maintaining ribosomal binding and antibacterial activity after AME exposure demonstrate resistance to enzymatic inactivation. Compounds with <2-fold increase in MIC after enzyme treatment are considered resistant to the specific AME tested [3] [6].

Protocol: Evaluation of Ribosomal Selectivity and Toxicity Potential

Purpose: To assess the selectivity of modified 2-DOS aminoglycosides for bacterial versus eukaryotic ribosomes.

Materials:

  • Bacterial ribosomes (E. coli 30S subunits)
  • Eukaryotic cytosolic ribosomes (mammalian)
  • Mitochondrial ribosomes (if available)
  • Reporter gene constructs with bacterial and eukaryotic translation initiation sequences
  • Mammalian cell lines (HEK293, HeLa)

Methodology:

  • Ribosomal Binding:
    • Determine dissociation constants (Kd) for each ribosome type using fluorescence polarization or surface plasmon resonance
    • Use engineered ribosomes with point mutations (e.g., A1408G, G1491C) to assess binding specificity [5]
  • Translation Inhibition:
    • Measure inhibition of protein synthesis in bacterial versus eukaryotic cell-free systems
    • Quantify IC50 values for each system
  • Cellular Toxicity Screening:
    • Assess ototoxicity potential in cochlear hair cell models
    • Evaluate nephrotoxicity in renal proximal tubule cell lines
  • Selectivity Index Calculation: Calculate ratio of eukaryotic IC50 to bacterial IC50

Interpretation: Compounds with high selectivity indices (>100-fold) for bacterial ribosomes demonstrate reduced potential for mechanism-based toxicity. 4'-O-substituted derivatives typically show significantly improved selectivity profiles compared to parent compounds [7] [5].

Combination Therapy Approaches

The combination of 2-DOS aminoglycosides with other antibiotic classes represents a promising strategy to overcome resistance and reduce adverse effects [4]. Synergistic combinations with β-lactam antibiotics enhance bacterial killing against multidrug-resistant pathogens while potentially allowing dose reduction of individual components [4]. For neonatal sepsis caused by multidrug-resistant bacteria, amikacin and tobramycin retain activity against many gentamicin-resistant strains and represent important options for combination regimens [8]. The GARDP initiative has identified these agents as core components of novel empiric regimens for drug-resistant neonatal infections in low- and middle-income settings [8].

Conclusion and Future Perspectives

Strategic modification of 2-DOS aminoglycosides represents a promising approach to address the growing threat of multidrug-resistant bacterial infections. The targeted modifications at the 2'- and 4'-positions have demonstrated particular utility in overcoming specific resistance mechanisms while reducing mechanism-based toxicity [3] [5]. Continued research should focus on expanding the repertoire of 2-DOS derivatives resistant to enzymatic inactivation while maintaining favorable selectivity profiles. Additionally, exploration of combination therapies incorporating next-generation 2-DOS aminoglycosides with other antibiotic classes may provide enhanced efficacy against the most challenging multidrug-resistant pathogens [4] [8]. The ongoing characterization of environmental resistance determinants will be crucial for anticipating future resistance mechanisms and designing preemptive countermeasures [6].

References

overcoming 2-deoxystreptamine synthetic challenges

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Biosynthesis Strategies

The search results describe two primary approaches for obtaining 2-DOS, which relate to the different challenges a synthetic campaign might face.

Approach Key Features / Challenges Relevant Context
Chemical Synthesis [1] Asymmetric synthesis; requires desymmetrization of intermediates and highly diastereoselective transformations. Replacing the DOS core with a diastereomer is a strategy to explore new antibiotics less prone to bacterial resistance [1].
Biosynthesis [2] [3] Pathway in bacteria uses D-glucose-6-phosphate as a precursor; key enzymes are 2-deoxy-scyllo-inosose (2-DOI) synthase, a dual-functional aminotransferase, and 2-deoxy-scyllo-inosamine (2-DOIA) dehydrogenase. This is the natural pathway. Understanding it is crucial for bioengineering approaches to produce novel aminoglycosides [3].

The diagram below illustrates the core biosynthetic pathway for 2-DOS as it occurs in nature, which involves several crucial enzymatic steps.

hierarchy D-Glucose-6-Phosphate D-Glucose-6-Phosphate 2-Deoxy-scyllo-inosose (2-DOI) 2-Deoxy-scyllo-inosose (2-DOI) D-Glucose-6-Phosphate->2-Deoxy-scyllo-inosose (2-DOI)  Catalyzed by 2-DOI Synthase (e.g., NeoC) 2-Deoxy-scyllo-inosamine (2-DOIA) 2-Deoxy-scyllo-inosamine (2-DOIA) 2-Deoxy-scyllo-inosose (2-DOI)->2-Deoxy-scyllo-inosamine (2-DOIA)  L-glutamine:2-DOI Aminotransferase 3-Amino-2,3-dideoxy-scyllo-inosose 3-Amino-2,3-dideoxy-scyllo-inosose 2-Deoxy-scyllo-inosamine (2-DOIA)->3-Amino-2,3-dideoxy-scyllo-inosose  Oxidation by Dehydrogenase (e.g., NeoA) 2-Deoxystreptamine (2-DOS) This compound (2-DOS) 3-Amino-2,3-dideoxy-scyllo-inosose->this compound (2-DOS)  Transamination by Enzyme (e.g., NeoB)

References

improving 2-deoxystreptamine RNA binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts & Troubleshooting

This section covers the fundamental mechanism of 2-DOS aminoglycosides and solutions to common issues in binding affinity experiments.

1. What is the primary mechanism by which 2-deoxystreptamine (2-DOS) aminoglycosides bind to ribosomal RNA? 2-DOS aminoglycosides primarily bind to the decoding region (A-site) of prokaryotic 16S ribosomal RNA (rRNA) [1] [2]. The conserved this compound core interacts directly with two consecutive nucleotide base pairs, C1407-G1494 and U1406-U1495 [1]. Binding induces conformational changes in the RNA that disrupt protein synthesis, leading to bacterial cell death [1].

2. Why does my compound show poor binding affinity despite having the 2-DOS core?

  • Check the rRNA Nucleotide at Position 1408: Binding affinity is highly dependent on the nucleotide at position 1408 in the rRNA A-site [1] [2]. Prokaryotic ribosomes have Adenosine (A1408), which creates a high-affinity binding pocket. If your experimental model uses a eukaryotic-like sequence with Guanosine (G1408), you will observe a significant drop in affinity [1] [2].
  • Verify Your Substituents on the 2-DOS Core: The type and pattern of sugar ring substituents on the 2-DOS core critically determine affinity and the ability to resist inactivation by bacterial enzymes [1] [3].

3. Which specific functional groups on the 2-DOS core are most critical for RNA binding? The primary amino groups on the 2-DOS core are essential for forming electrostatic and hydrogen-bonding interactions with the RNA backbone [1] [3]. Chemical modification of these groups (e.g., acylation) often drastically reduces binding affinity [3].

Binding Affinity & Specificity Data

The table below summarizes quantitative binding data (dissociation constants, K_d) for various 2-DOS aminoglycosides with prokaryotic and mutant rRNA models, highlighting key structural determinants [2].

Aminoglycoside (Class) Prokaryotic 16S Model K_d (nM) Eukaryotic 18S Model K_d (nM) A1408G Mutant K_d (nM) Key Binding Feature
Lividomycin (4,5-disubstituted) 28 ± 2 - - -
Paromomycin (4,5-disubstituted) 110 - - -
Tobramycin (4,6-disubstituted) ≈1500 - - -
Bekanamycin (4,6-disubstituted) ≈1500 - - -
Apramycin (monosubstituted) ≈1500 - Strongly Increased Specificity for G1408
Ribostamycin (4,5-disubstituted) 16,000 ± 1,500 - - -

Experimental Protocol: MS-Based Binding Assay

This methodology uses Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) to quantitatively study aminoglycoside-RNA interactions [2].

1. Materials and Preparation

  • RNA Oligonucleotides: Synthesize 27-nucleotide RNA models mimicking the target rRNA A-site (e.g., prokaryotic 16S and eukaryotic 18S decoding regions) [2].
  • Aminoglycosides: Prepare 10 µM stock solutions of compounds in purified water [2].
  • Buffer: Use 50 mM ammonium acetate (pH 7.0) as the MS-compatible buffer [2].

2. Sample Preparation for Multiplexing

  • To analyze multiple RNA targets in a single experiment, use a neutral mass tag strategy [2].
  • Attach uncharged poly(ethylene glycol) chains to the 5'-end of different RNA constructs [2]. This shifts their molecular masses, separating their signals in the mass spectrum without affecting binding.

3. Mass Spectrometry Analysis

  • Instrument Setup: Use an ESI-FT-ICR mass spectrometer. Infuse samples at 1.5 µL/min [2].
  • Data Acquisition: Mix RNA targets and aminoglycosides in solution. The mass spectrometer directly detects and quantifies the free RNA and the RNA-aminoglycoside complexes based on their exact masses [2].
  • Binding Constant (K_d) Calculation: Measure the relative abundances of free and complexed RNA ions across a range of ligand concentrations to calculate dissociation constants [2].

4. Mapping the Binding Site

  • Perform MS/MS protection assays [2].
  • Isolate the RNA-aminoglycoside complex and induce fragmentation with a CO2 laser [2].
  • Compare the fragmentation pattern to that of the free RNA. Regions with reduced fragmentation (protected areas) indicate the specific binding site of the aminoglycoside [2].

Experimental Workflow Visualization

This diagram illustrates the key steps in the MS-based binding assay.

workflow RNA RNA Mix Mix in Solution RNA->Mix Compound Compound Compound->Mix ESI ESI-MS Analysis Mix->ESI Quant Quantify Complexes ESI->Quant Frag MS/MS Fragmentation ESI->Frag Map Map Binding Site Frag->Map

Diagram 1: MS-Based Binding Affinity Workflow.

This compound Biosynthesis Pathway

For researchers exploring biosynthetic engineering, this diagram outlines the core pathway for 2-DOS production in Streptomyces fradiae, as confirmed by studies on the neomycin gene cluster [4].

biosynthesis G6P D-Glucose-6-Phosphate NeoC NeoC (DOS Synthase) G6P->NeoC carbocyclization DOI 2-deoxy-scyllo-inosose Neo6 Neo6 (Aminotransferase) DOI->Neo6 transamination DOIA 2-deoxy-scyllo-inosamine NeoA NeoA (DOIA Dehydrogenase) DOIA->NeoA oxidation AminoDOI 3-amino-2,3-dideoxy- scyllo-inosose NeoB NeoB AminoDOI->NeoB DOS This compound NeoC->DOI Neo6->DOIA NeoA->AminoDOI NeoB->DOS

Diagram 2: this compound Biosynthesis Pathway.

References

2-deoxystreptamine derivative selectivity issues

Author: Smolecule Technical Support Team. Date: February 2026

Structural Modifications to Improve Selectivity

The core strategy for improving selectivity involves chemically modifying the aminoglycoside structure to reduce its affinity for human ribosomes (thereby lowering toxicity) while maintaining its ability to bind to bacterial ribosomes. The table below summarizes key modification sites and their impacts.

Modification Site Structural Change Key Impact on Selectivity & Activity
2'-Position [1] Alkylation (e.g., 2'-N-methyl, 2'-N-ethyl) or acylation (e.g., 2'-N-formamide). Overcomes resistance from AAC(2') enzymes; increases prokaryotic vs. eukaryotic ribosome selectivity; small amido groups are tolerated [1].
4'-Position [2] [3] Introduction of 4'-O-ether or 4',6'-O-acetal groups. Greatly reduces affinity for cytosolic and mitochondrial ribosomes; largely retains antibacterial activity; increases overall drug selectivity [2] [3].
6'-Position [2] 6'-OH group (as in paromomycin) vs. 6'-NH₂ group (as in neomycin). Compounds with a 6'-OH are less affected by the G1408 in eukaryotic ribosomes, influencing selectivity [2].

The following diagram illustrates the logical relationship between the modification sites, their intended effects, and the final drug profile.

Start 2-Deoxystreptamine Aminoglycoside Mod1 2'-Position Modification (Alkylation/Acylation) Start->Mod1 Mod2 4'-Position Modification (4'-O-ether/acetal) Start->Mod2 Mod3 6'-Position Group (6'-OH vs 6'-NH₂) Start->Mod3 Effect1 Overcomes AAC(2') Resistance Mod1->Effect1 Effect2 Reduces Affinity for Eukaryotic Ribosomes Mod2->Effect2 Effect3 Alters Interaction with rRNA Residue 1408 Mod3->Effect3 Profile2 Retained Antibacterial Activity Effect1->Profile2 Profile1 Increased Target Selectivity Effect2->Profile1 Profile3 Reduced Ototoxicity Effect2->Profile3 Effect3->Profile1

Key Experiments & Methodologies

Here are the experimental approaches used to evaluate the impact of these structural modifications.

Assessing Ribosome Binding and Selectivity

This experiment measures how modifications affect binding to different ribosomes.

  • Objective: To determine the compound's affinity for bacterial versus eukaryotic (including mitochondrial) ribosomes [2].
  • Protocol:
    • Engineered Bacterial Strains: Use recombinant strains of bacteria (e.g., Mycobacterium smegmatis) where the ribosomal decoding A site has been mutated to mimic human ribosomes. Key mutations include:
      • A1408G: Represents the cytosolic ribosome variant [2].
      • G1491C: Represents the mitochondrial ribosome variant [2].
    • Cell-Free Protein Synthesis Inhibition: Test the derivative's ability to inhibit protein synthesis in vitro using ribosomes isolated from wild-type bacteria (prokaryotic target), engineered bacteria (eukaryotic mimic), and optionally, mammalian mitochondria.
    • Analysis: A significant reduction in inhibition against the engineered ribosomes, while potency against wild-type bacterial ribosomes is maintained, indicates improved selectivity [1] [2].
Evaluating Antibacterial Efficacy and Overcoming Resistance

This tests whether the new compound remains effective against resistant bacteria.

  • Objective: To determine the minimum inhibitory concentration (MIC) and assess efficacy against specific resistance mechanisms [1] [2].
  • Protocol:
    • Broth Microdilution: Perform standard MIC assays according to guidelines (e.g., CLSI) against a panel of wild-type Gram-negative and Gram-positive pathogens.
    • Resistance Mechanism Focus: Include bacterial strains known to express specific aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases acting at the 2'-position (AAC(2')).
    • Analysis: A low MIC against resistant strains (e.g., where a 2'-modified derivative evades AAC(2')) demonstrates success in overcoming that resistance pathway [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary structural determinant of 2-DOS aminoglycoside selectivity? A1: Selectivity primarily hinges on the interaction between Ring I of the aminoglycoside and two key nucleotides in the ribosomal decoding A site: A1408 and G1491 (bacterial numbering). Bacterial ribosomes have A1408 and G1491, while eukaryotic cytosolic ribosomes have G1408 and A1491. Modifications to Ring I can be designed to exploit these differences [2].

Q2: Why is modifying the 2'-position a promising strategy? A2: Alkylation of the 2'-amino group serves a dual purpose: it directly circumvents inactivation by AAC(2') resistance enzymes, and it simultaneously increases the compound's selectivity for prokaryotic over eukaryotic ribosomes [1].

Q3: How do 4'-O-substitutions help reduce ototoxicity? A3: Ototoxicity is closely linked to aminoglycoside binding and damaging mitochondrial ribosomes. 4'-O-ether and 4',6'-O-acetal modifications are engineered to have low affinity for the mitochondrial ribosome (which has a C1491 residue), thereby reducing this off-target effect and potentially lowering ototoxicity [2] [3].

References

optimizing 2-deoxystreptamine biosynthetic yield

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

This section addresses common theoretical and practical questions you may encounter.

Q1: What are the primary genetic targets for increasing 2-DOS yield? The biosynthesis of 2-DOS is governed by a core set of enzymes. The key genetic targets are the genes encoding them:

  • neoC (or btrC): 2-deoxy-scyllo-inosose (2-DOI) synthase. This enzyme catalyzes the first committed step, the cyclization of D-glucose-6-phosphate into 2-DOI [1] [2].
  • neoA (or btrS): 2-deoxy-scyllo-inosamine (DOIA) dehydrogenase. It oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) [1].
  • neoB (or btrN): A dual-function enzyme that first acts as an L-glutamine:2-DOI aminotransferase to form DOIA, and then further processes amino-DOI into 2-DOS [1] [2].
  • Regulatory Gene neoI: Recent research has identified neoI as a transcriptional repressor. Disrupting this gene in Streptomyces fradiae led to a 50% increase in neomycin production, which directly implies higher 2-DOS flux. This is a high-value target for metabolic engineering [3].

Q2: I am using a solid-state fermentation (SSF) system. What are the key parameters to optimize? A 2021 study on paromomycin (a 2-DOS antibiotic) production provides excellent, quantitative data for SSF optimization [4]. The following table summarizes the critical parameters and their optimal values:

Parameter Optimal Value / Condition Effect on Yield Notes
Solid Substrate Corn bran Highest paromomycin yield (0.51 mg/g initial dry solids before optimization) Cost-effective agro-industrial byproduct [4]
Moistening Liquid A6 production media Standardized nutrient source Composition: Soybean meal (30 g/L), CaCO₃ (5 g/L), NH₄Cl (4 g/L), Glycerol (40 ml/L), pH 7.0 [4]
Inoculum Size 5% (v/w) Part of the optimized condition leading to a 4.3-fold yield enhancement Final concentration: ~2 × 10⁶ cfu/g solid substrate [4]
Temperature 30 °C Part of the optimized condition leading to a 4.3-fold yield enhancement Standard for many Streptomyces species [4]
Initial pH 8.5 Part of the optimized condition leading to a 4.3-fold yield enhancement Optimized via Response Surface Methodology [4]
Incubation Time 6 days Maximum yield point in a time-course study Varies with microbial strain and should be determined empirically [4]

Q3: My fermentation yield has suddenly dropped. What could be the cause? A sudden drop in yield often points to an operational or physiological issue. Please follow this troubleshooting flowchart to diagnose the problem.

troubleshooting Start Sudden Drop in 2-DOS Yield Subproblem1 Is the drop observed in multiple parallel fermentations? Start->Subproblem1 Subproblem2 Check seed culture viability and contamination status Subproblem1->Subproblem2 No Subproblem5 Inspect raw material sources and preparation records Subproblem1->Subproblem5 Yes Subproblem3 Verify sterilization cycle and integrity of bioreactor seals Subproblem2->Subproblem3 Culture is healthy Subproblem4 Check substrate batch consistency: - Particle size - Moisture absorption - Nutrient composition Subproblem3->Subproblem4 Sterilization is confirmed Subproblem5->Subproblem4 Records are normal

Detailed Experimental Protocols

Protocol 1: Optimizing Solid-State Fermentation using Response Surface Methodology (RSM)

This protocol is adapted from a study that achieved a 4.3-fold enhancement in paromomycin production [4].

1. Solid Substrate Preparation:

  • Obtain various agro-industrial byproducts (e.g., corn bran, wheat bran, soybean meal). Dry and grind them to a consistent particle size.
  • Load 10 g of each substrate into separate 250 ml Erlenmeyer flasks.
  • Based on the substrate's liquid absorption capacity (see table in FAQ), impregnate it with the A6 production medium [4]. Sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculation and Fermentation:

  • Use a seed culture of your producing strain (e.g., Streptomyces rimosus for paromomycin) grown in Trypticase Soy Broth for 48 hours at 28°C and 200 rpm.
  • Inoculate the solid substrate at a rate of 5% (v/w) under sterile conditions.
  • Incubate the flasks under static conditions at the determined optimal temperature (e.g., 30°C) for several days (e.g., 6-8 days).

3. Experimental Design for Optimization:

  • Use a statistical design like a D-optimal design to efficiently explore multiple factors.
  • Select critical variables such as initial pH, temperature, and inoculum size.
  • The model will generate a set of experimental runs with different combinations of these factors.

4. Product Extraction and Analysis:

  • At the end of fermentation, add 50 ml of distilled water to each flask and agitate at 200 rpm for 30 minutes.
  • Filter the suspension through gauze and repeat the extraction twice. Pool the filtrates and centrifuge to obtain a clear supernatant.
  • Analyze the antibiotic concentration via a bioassay (e.g., agar well diffusion against Staphylococcus aureus ATCC 25923) and compare against a standard curve [4].

Protocol 2: Genetic Manipulation to Overcome Repression

This protocol outlines the strategy for disrupting the neoI repressor gene to enhance yield [3].

1. Target Identification and Vector Construction:

  • Identify the neoI homolog in your specific producing strain through genome sequencing and analysis of the aminoglycoside biosynthetic gene cluster (BGC).
  • Design a gene disruption vector. This typically involves inserting an antibiotic resistance cassette (e.g., apramycin resistance) into the coding sequence of the neoI gene cloned in a plasmid.

2. Conjugal Transfer and Mutant Selection:

  • Introduce the disruption vector into the wild-type producer strain via intergeneric conjugation between E. coli and Streptomyces [3].
  • Select for exconjugants based on the vector's antibiotic resistance. Screen for double-crossover events that have the wild-type gene replaced by the disrupted version.

3. Fermentation and Yield Comparison:

  • Ferment the resulting ΔneoI mutant strain alongside the wild-type strain under identical conditions.
  • Extract and quantify the 2-DOS-containing antibiotic. The study on neomycin showed a 50% yield increase in the mutant, from ~420 mg/L to ~630 mg/L [3].

Key Workflow for Yield Improvement

For a holistic approach, integrate genetic and process engineering. The following diagram outlines the core workflow for a yield enhancement project.

workflow Start Start: Wild-type Producer Strain Step1 1. Strain Engineering - Disrupt repressor gene (e.g., neoI) - Overexpress core enzymes (e.g., neoA/B/C) Start->Step1 Step2 2. Process Engineering - Screen solid substrates (e.g., Corn bran) - Optimize parameters via RSM Start->Step2 Step3 3. Analytical Validation - Extract product - Quantify yield via bioassay/HPLC Step1->Step3 Step2->Step3 Step4 4. Scale-Up Step3->Step4

References

2-deoxystreptamine conjugation reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Conjugation Protocol: Azide-Alkyne Cycloaddition

The most clearly described method for conjugating 2-deoxystreptamine (2-DOS) in the search results is a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction [1]. This is a reliable and widely used method for bioconjugation.

Here is a summary of the key parameters from the published procedure [1]:

Reaction Parameter Specification
Reaction Type 1,3-dipolar cycloaddition (CuAAC)
2-DOS Starting Material Azido derivative of 2-DOS
Coupling Partner Alkyne-modified nucleobase
Solvent Acetonitrile (CH3CN)
Catalyst Copper(I) Iodide (CuI)
Base ( N,N )-Diisopropylethylamine (DIPEA)
Molar Ratio 1.0 eq Azido-2-DOS : 1.1 eq Alkyne : 2.0 eq CuI
Reaction Conditions Stirring at room temperature or under reflux
Work-up Solvent removal under reduced pressure
Purification Flash chromatography on silica gel

This general procedure yielded the desired 1,4-disubstituted 1,2,3-triazole derivative as a white solid [1].

Troubleshooting Guide & FAQs

Based on the provided protocol and common experimental challenges, here are some FAQs you can include in your technical support center.

Q1: What are the common issues during the work-up and purification of 2-DOS conjugates? The procedure highlights two critical steps after the conjugation reaction [1]:

  • Removal of Copper Residues: After deprotection and final purification, a dedicated step for copper removal is required. The researchers achieved this by stirring the final compound for one hour at room temperature in the presence of Chelex resin [1].
  • Purification of Intermediate Compounds: The protected conjugation product before final deprotection was purified using flash chromatography on a silica gel column [1].

Q2: My conjugation efficiency is low. How can I optimize the reaction? While the search results do not provide a direct optimization guide, the general protocol offers levers you can adjust systematically [1]:

  • Temperature: The procedure notes that reactions can be run at room temperature or under reflux. If your reaction is slow at room temperature, gentle heating under reflux may improve the reaction rate and yield.
  • Catalyst System: Ensure your catalyst, Copper(I) Iodide (CuI), is fresh and stored properly. You may also consider testing other copper sources (e.g., CuBr) or adding a ligand to stabilize the Cu(I) state, which can be critical for efficient catalysis.
  • Reaction Time: The exact reaction time is not specified and likely depends on other parameters like temperature and the specific alkyne used. Monitoring the reaction by TLC is essential to determine the optimal time.

Q3: How do I confirm the identity and purity of my final conjugate? The research article used standard analytical techniques for characterization [1]:

  • Nuclear Magnetic Resonance (NMR): Used ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR to confirm the chemical structure.
  • High-Resolution Mass Spectrometry (HRMS): Employed to confirm the correct molar mass and high purity of the compounds.
  • High-Performance Liquid Chromatography (HPLC): Utilized a C18 column with a water/acetonitrile gradient containing 0.1% TFA to analyze compound purity [1].

Experimental Workflow Diagram

The following diagram outlines the complete sequence for the synthesis and conjugation of this compound, based on the process described in the search results.

G Start Start: 2-DOS Core P1 Protection Chemistry (Boc groups, etc.) Start->P1 P2 Functionalization (Conversion to Azido Derivative) P1->P2 P3 Conjugation Reaction (CuAAC 'Click Chemistry') P2->P3 P4 Deprotection (TFA, CH₂Cl₂/H₂O) P3->P4 P3_Sub    Conjugation Reaction ParametersSolvent: AcetonitrileCatalyst: CuIBase: DIPEAConditions: RT or Reflux P3->P3_Sub P5 Copper Removal (Chelex Resin) P4->P5 P6 Purification (Flash Chromatography) P5->P6 P7 Analysis & Validation P6->P7

References

Mechanism of Toxicity & The Apramycin Case Study

Author: Smolecule Technical Support Team. Date: February 2026

Aminoglycoside toxicity, particularly ototoxicity, is closely linked to the drug's interaction with the mitochondrial ribosome (mitoribosome). The hypothesis is that drug-induced malfunction of the mitoribosome is a key step in triggering irreversible hearing damage [1] [2].

Proof of Concept: Apramycin Research provides evidence that dissociating antibacterial activity from ototoxicity is possible. The veterinary aminoglycoside apramycin, a structurally unique 4-monosubstituted 2-DOS aminoglycoside, serves as a key example [3] [1].

The table below summarizes experimental data comparing apramycin to common clinical aminoglycosides, showing its significantly reduced activity against eukaryotic ribosomes.

Table 1: Ribosomal Specificity of Aminoglycosides (IC₅₀ in μM)

Aminoglycoside Bacterial Ribosome Mitoribosome (Wild-type) Mitoribosome (A1555G Mutant) Cytosolic Ribosome
Apramycin 0.08 115.6 47.5 89.4
Gentamicin 0.02 11.1 0.69 40.4
Tobramycin 0.03 32.6 1.07 58.5
Kanamycin 0.04 31.1 1.12 91.2
Neomycin 0.02 2.64 0.35 37.9

Source: Data adapted from in vitro translation inhibition assays [1]. Lower IC₅₀ indicates higher potency.

The following diagram illustrates the core concept behind apramycin's reduced toxicity:

A Apramycin's Unique Structure B Binds Bacterial Ribosome A->B D Weak Mitoribosome Binding A->D C Strong Antibacterial Effect B->C High affinity E Low Ototoxicity D->E Low affinity

The structural basis for this selectivity, as revealed by X-ray crystallography, involves apramycin's unique bicyclic ring II. This structure forms a pseudo base-pair interaction with nucleotide A1408 in the bacterial ribosome's decoding site. The conservation of a guanosine (G) at the equivalent position in eukaryotic cytosolic ribosomes and key structural differences in the mitochondrial decoding site make apramycin's binding much less favorable in eukaryotes [3] [1].

FAQs & Troubleshooting for Researchers

Q1: What are the primary experimental approaches for assessing aminoglycoside toxicity in research?

  • In vitro Ribosome Binding Assays: Use hybrid ribosomes engineered with human mitochondrial decoding site sequences to directly measure a compound's inhibition of protein synthesis (e.g., IC₅₀ determination) [1].
  • Ex vivo Cochlear Explants: Cultured inner ear tissue from mice or guinea pigs allows for direct observation of sensory hair cell damage and death upon drug exposure [2].
  • In vivo Animal Models: Chronic administration studies in guinea pigs or mice model dose-dependent hearing loss, assessed by functional tests like auditory brainstem response (ABR) and histological analysis [1].

Q2: Which 2-DOS aminoglycoside is known to have lower ototoxicity and why?

  • Compound: Apramycin.
  • Reason: Its distinct 4-monosubstituted structure with a bicyclic sugar ring leads to differential binding. It maintains high-affinity binding to the bacterial ribosome but has significantly lower affinity for the mitochondrial ribosome, thus reducing its potential to cause ototoxicity [1] [2].

Q3: We've identified a toxic compound. What structural modifications can we explore to reduce toxicity? The case of apramycin suggests several hypotheses to test through chemical synthesis [1]:

  • Target the A1408 Nucleotide: Design modifications that enhance selective interaction with bacterial A1408 while disrupting interaction with eukaryotic G1408.
  • Explore Monosubstitution: Investigate 4-O-monosubstituted 2-DOS scaffolds as an alternative to common 4,6- or 4,5-disubstituted structures.
  • Modify Ring III: In 4,6-disubstituted aminoglycosides, the ring III moiety can be targeted for modification to reduce interaction with the upper stem of the eukaryotic decoding region without compromising antibacterial activity [3].

Q4: A promising compound shows reduced ototoxicity but also reduced antibacterial potency. What should we check?

  • Verify Ribosome Specificity: Confirm that the reduction in antibacterial activity is not due to a general loss of ribosome affinity. The goal is a selective loss of mitoribosome binding.
  • Check Pharmacokinetics: Assess if the modification altered key drug properties like membrane permeability or uptake into bacterial cells.
  • Test Against Resistance: Ensure the compound is not susceptible to common aminoglycoside-modifying enzymes (AMEs), which can be a major cause of low observed activity [3] [4].

The following workflow summarizes a strategic approach for developing less toxic 2-DOS aminoglycosides:

A Understand Binding Mechanism B Identify Structural Determinants of Toxicity A->B C Design & Synthesize Analogues B->C D In vitro Ribosome Assay C->D D->C Refine design E Ex vivo/In vivo Toxicity Testing D->E E->C Refine design F Lead Compound E->F

References

2-deoxystreptamine modification to circumvent resistance

Author: Smolecule Technical Support Team. Date: February 2026

Key Modification Strategies to Circumvent Resistance

Modification of the 2-DOS aminoglycosides primarily focuses on altering specific positions on the sugar moieties to evade common resistance mechanisms, particularly the action of Aminoglycoside-Modifying Enzymes (AMEs), while maintaining or even improving antibacterial activity and selectivity.

The table below summarizes the primary modification sites and their outcomes:

Modification Site Type of Modification Key Outcome / Circumvented Resistance Example Compounds / Series
2'-Position Alkylation (e.g., N-methyl, N-ethyl, N-propyl); Acylation (e.g., formamide, glycinamide) Overcomes action of AAC(2') acetyltransferases; increases selectivity for prokaryotic over eukaryotic ribosomes [1]. 2'-N-methyl Paromomycin (14), 2'-N-formyl Neomycin (35) [1]
4'-Position Ether or acetal substitutions (e.g., 4'-O-ether, 4',6'-O-acetal) Greatly reduces affinity for human cytosolic & mitochondrial ribosomes (reducing ototoxicity) while largely retaining antibacterial activity; activity becomes dependent on key bacterial rRNA residues (A1408 & G1491) [2]. Various 4',6'-O-acetal derivatives of Paromomycin [2]
6'-Position Changing from an amino group (-NH₂) to a hydroxyl group (-OH) Alters interaction with the ribosomal A-site, making the compound less susceptible to resistance conferred by a G1408 mutation in rRNA [3]. Paromomycin (6'-OH) vs. Neomycin (6'-NH₂) [2] [3]

Experimental Protocols & Guidance

Based on the literature, here are detailed methodologies for key synthetic and evaluation experiments.

Protocol 1: Reductive Amination at the 2'-Position

This is a common method to install alkyl groups on the 2'-amino group [1].

  • Starting Material: Use a selectively N-protected aminoglycoside (e.g., 1,3,2''',6'''-tetra-N-acetyl paromomycin 7).
  • First Reductive Amination: Dissolve the protected intermediate in methanol. Add an aldehyde (e.g., benzaldehyde) and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN). Stir the reaction mixture at room temperature and monitor by TLC.
  • Second Reductive Amination: To the same pot, add formaldehyde and a fresh equivalent of NaBH₃CN to install a methyl group on the newly formed secondary amine.
  • Global Deprotection: Remove the N-acetyl protecting groups by refluxing the compound in aqueous sodium hydroxide or barium hydroxide.
  • Purification: Purify the final 2'-N-alkylated product (e.g., 14) using chromatography on Sephadex and isolate it as a peracetate salt after lyophilization from aqueous acetic acid.
Protocol 2: Evaluating Target Selectivity using Engineered Ribosomes

This method assesses whether a modification improves selectivity for bacterial ribosomes over eukaryotic ones [2].

  • Engineered Strains: Use wild-type and recombinant strains of Mycobacterium smegmatis. The recombinant strains should carry single point mutations in the 16S rRNA drug-binding pocket (A-site), specifically:
    • G1408: Mimics the base found in human cytosolic ribosomes.
    • C1491: Mimics the base found in human mitochondrial ribosomes.
  • Antibacterial Assay: Determine the Minimum Inhibitory Concentration (MIC) of your novel compound against these engineered strains.
  • Data Interpretation: A successful, selective compound will show:
    • Low MIC against the wild-type strain (A1408, G1491).
    • High MIC against both the G1408 and C1491 mutant strains, indicating poor binding to eukaryotic-like ribosomes.

Key Considerations for Researchers

  • Maintain Core Pharmacophore: When designing modifications, ensure that the five suitably positioned basic amino groups are retained, as this is generally necessary for antibacterial activity, especially when modifying the 2'-position [1].
  • Synergistic Modifications: Consider combining multiple strategic modifications. For instance, a 2'-N-alkylation to counter AAC(2') can be combined with a 4'-O-substitution to enhance ribosomal selectivity, potentially leading to next-generation agents with improved profiles [1] [2].

Experimental Workflow Diagram

The following diagram summarizes the key steps involved in creating and evaluating a modified 2-deoxystreptamine aminoglycoside.

Start Start: Select Parent Aminoglycoside P1 Regioselective Protection Start->P1 P2 Chemical Modification P1->P2 P3 Global Deprotection P2->P3 P4 Purification & Characterization P3->P4 E1 In Vitro Assay: Ribosomal Binding P4->E1 E2 Antibacterial Assay: MIC vs. Wild-type & Resistant Strains E1->E2 E3 Selectivity Assay: MIC vs. Engineered Ribosome Strains E2->E3 End Evaluate Data & Compound Profile E3->End

References

Analytical Methods for 2-Deoxystreptamine-containing Aminoglycosides

Author: Smolecule Technical Support Team. Date: February 2026

Method Principle / Basis of Detection Key Application / Analyte Specificity Key Experimental Considerations
Group-Specific ELISA [1] Immunoassay; antibodies target the 2-DOS moiety [1]. Broad, group-specific detection of 2-DOS aminoglycosides (e.g., neomycin, kanamycin, gentamicin) in complex matrices like honey [1]. Use of a spacer arm (C6) in immunogen design improves antibody specificity and sensitivity. Matrix interference can be mitigated by sample dilution [1].
Ion-Exchange HPLC [2] Separation based on charge differences of hemoglobin variants at controlled pH and ionic strength [2]. Primarily for hemoglobin subtype identification; the principle of charge-based separation is applicable to other charged molecules [2]. Uses a weak cationic exchange cartridge and a gradient of increasing ionic strength for elution. Detection via UV-Vis at 415 nm [2].
Minimal Inhibitory Concentration (MIC) Assays [3] Measures the lowest concentration of an antibiotic that inhibits visible bacterial growth [3]. Determines susceptibility/resistance of bacterial strains (e.g., M. smegmatis) to specific 2-DOS aminoglycosides [3]. Susceptibility is highly dependent on the bacterial strain's genetic background, particularly mutations in the 16S rRNA A-site [3].
Isothermal Titration Calorimetry (ITC) [4] Directly measures heat released or absorbed during molecular binding [4]. Characterizes binding affinity, stoichiometry, and thermodynamics (enthalpy/entropy) of small molecules (e.g., 2-DOS dimers) binding to RNA structures [4]. Can reveal unusual binding modes; 2-DOS dimers may be driven by entropy, unlike the enthalpy-driven binding of natural aminoglycosides [4].

Troubleshooting Common Experimental Challenges

Here are solutions to specific issues you might encounter:

  • Challenge: Achieving broad, group-specific detection of multiple 2-DOS aminoglycosides.

    • Solution: Develop an immunoassay (ELISA) using an antibody raised against a periodate-oxidized aminoglycoside (e.g., ribostamycin) conjugated to a carrier protein. Using a spacer arm (e.g., C6) between the hapten and the carrier protein is critical, as it enhances the antibody's group specificity towards the core 2-DOS structure, allowing recognition of a wide spectrum of related compounds [1].
  • Challenge: Inconsistent results in biological activity assays (e.g., MIC).

    • Solution: Rigorously control and document the genetic background of your microbial test strains. Mutations in the 16S rRNA decoding A-site (e.g., A1408G) or in ribosomal protein S12 can dramatically alter susceptibility to 2-DOS aminoglycosides independently of each other. Ensure you are using well-characterized strains [3].

Detailed Experimental Protocols

1. Group-Specific Indirect Competitive ELISA for 2-DOS Aminoglycosides in Honey [1]

This protocol is designed for the sensitive, multi-analyte screening of 2-DOS aminoglycoside residues.

  • Sample Preparation:
    • Simply dilute the honey sample with an appropriate buffer to overcome matrix interference. The developed method achieved a recovery rate of 78–120% with a simple dilution step [1].
  • Immunoassay Procedure:
    • Coating: Coat microplate wells with the synthesized immunogen (e.g., BSA-C6-Ribostamycin conjugate).
    • Competition: Incubate the prepared sample or standard (containing free aminoglycosides) with the primary anti-2-DOS antibody. The free and plate-bound aminoglycosides compete for antibody binding sites.
    • Washing: Remove unbound components.
    • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.
    • Signal Development: Add the enzyme's substrate and measure the resulting colorimetric signal. The signal intensity is inversely proportional to the concentration of the target aminoglycoside in the sample.
  • Critical Notes:
    • The limit of detection (LOD) for this group-specific assay can be as low as 0.02–0.2 ng mL⁻¹ for various 2-DOS aminoglycosides in the tested matrix [1].
    • The key to success is using an antibody evoked with a hapten designed to maximally expose the 2-DOS moiety [1].

2. Isothermal Titration Calorimetry (ITC) for Binding Characterization [4]

ITC is a powerful label-free method for studying the interaction between 2-DOS-containing compounds and their targets, such as RNA.

  • Sample Preparation:
    • The RNA target (e.g., a specific hairpin loop) should be in a suitable buffer free from confounding interactions.
    • The 2-DOS compound (ligand) should be dissolved in the exact same buffer to minimize heat effects from dilution.
  • Instrumentation and Data Acquisition:
    • Loading: Load the RNA solution into the sample cell and the ligand solution into the syringe.
    • Titration: Program the instrument to perform a series of injections of the ligand into the sample cell.
    • Measurement: The instrument automatically measures the heat released or absorbed after each injection until the binding sites are saturated.
  • Data Analysis:
    • Integrate the heat peaks from each injection.
    • Fit the data to an appropriate binding model to obtain the binding constant (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
  • Critical Notes:
    • This technique revealed that synthetic 2-DOS dimers can bind to RNA octaloops via a mechanism with a strong entropic contribution, which is distinct from the typically enthalpy-driven binding of natural aminoglycosides. This provides deep insight into binding selectivity and mechanism [4].

Workflow for Selecting an Analytical Method

To help visualize the process of choosing the right technique, the following diagram outlines a logical decision path based on your analytical goal.

G cluster_top Primary Screening & Quantification cluster_bottom Mechanistic & Thermodynamic Studies Start Start: Define Analytical Goal Screen High-throughput screening or residue detection? Start->Screen Mechanistic Study binding mechanism or biological activity? Start->Mechanistic ELISA Group-Specific ELISA Screen->ELISA  Detect multiple  2-DOS aminoglycosides HPLC Chromatographic Separation (e.g., Ion-Exchange HPLC) Screen->HPLC  Separate charged  variants/impurities ITC Isothermal Titration Calorimetry (ITC) Mechanistic->ITC  Measure binding affinity  & thermodynamics MIC MIC Assays Mechanistic->MIC  Determine antimicrobial  potency & resistance

References

Purification of 2-deoxy-scyllo-inosose synthase (2-DOI Synthase)

Author: Smolecule Technical Support Team. Date: February 2026

This enzyme catalyzes the first carbocyclization step in 2-DOS biosynthesis. The following table details its purification and characterization from Bacillus circulans SANK 72073, a butirosin-producing strain [1].

Characteristic Description / Value
Source Organism Bacillus circulans SANK 72073 [1]
Biosynthetic Role Catalyzes carbocyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI), the first committed step in 2-deoxystreptamine (2-DOS) biosynthesis [1].
Protein Structure Heterodimer, electrophoretically pure [1]
Subunit Sizes 23 kDa and 42 kDa polypeptide chains [1]

| Kinetic Parameters (Km) | D-glucose-6-phosphate: ( 9.0 \times 10^{-4} ) M NAD+: ( 1.7 \times 10^{-4} ) M [1] | | Catalytic Efficiency (kcat) | ( 7.3 \times 10^{-2} ) s⁻¹ (for D-glucose-6-phosphate) [1] | | Cofactor & Metal Ion Dependence | Essential: Co²⁺ Inhibitory: Zn²⁺ [1] |

Experimental Protocol & Key Considerations

Here is a general workflow and key points to consider for the purification process, based on the study [1].

start Start: Bacterial Cell Lysate (Bacillus circulans) step1 1. Purification to Electrophoretic Homogeneity start->step1 step2 2. Confirm Heterodimeric Structure (23 kDa & 42 kDa subunits) step1->step2 step3 3. Verify Metal Ion Dependence (Co²⁺ essential, Zn²⁺ inhibitory) step2->step3 step4 4. Determine Kinetic Parameters (Km for D-glucose-6-phosphate & NAD+) step3->step4 end End: Purified & Characterized 2-DOI Synthase step4->end

Key Experimental Notes:

  • The enzyme was purified to electrophoretic homogeneity [1].
  • Although the specific chromatography methods were not detailed in the abstract, achieving a pure, heterodimeric protein confirms the effectiveness of the protocol [1].
  • The distinct metal ion requirement (Co²⁺) and kinetic parameters differentiate this enzyme from similar ones in other pathways, such as dehydroquinate synthase in the shikimate pathway [1].

Frequently Asked Questions

Q1: What is the chemical identity of this compound? this compound (2-DOS) is a meso-1,3-diaminocyclitol with the chemical name (1R,2r,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol (CAS No. 2037-48-1) [2]. It is the central aglycon core of many clinically important aminoglycoside antibiotics [3] [4].

Q2: Where can I find 2-DOS for analytical purposes? 2-DOS is available from chemical suppliers as an impurity standard (e.g., for Gentamicin) for use in analytical method development, validation, and quality control applications per regulatory guidelines [2]. These products are for analytical use only and not for human use [2].

References

Comprehensive Comparison of 2-Deoxystreptamine and Neomycin RNA Binding

Author: Smolecule Technical Support Team. Date: February 2026

Structural Overview and Core Relationship

2-Deoxystreptamine (2-DOS) is the fundamental aminocyclitol core present in numerous aminoglycoside antibiotics, including neomycin, paromomycin, gentamicin, and kanamycin [1]. Its structure consists of a six-membered ring with amino groups at positions 1 and 3, which are essential for binding to the ribosomal decoding site [2] [1].

Neomycin is a 4,5-disubstituted 2-DOS aminoglycoside composed of a central this compound ring linked to three amino sugars: D-neosamine, D-ribose, and L-neosamine [3]. This more complex structure provides additional binding contacts compared to the core 2-DOS unit alone.

The diagram below illustrates this structural relationship and its functional consequences.

G This compound (2-DOS) This compound (2-DOS) Neomycin Neomycin 1. Electrostatic\nInteraction 1. Electrostatic Interaction Neomycin->1. Electrostatic\nInteraction 2. H-Bond Network 2. H-Bond Network Neomycin->2. H-Bond Network 3. Base Stacking\nInterference 3. Base Stacking Interference Neomycin->3. Base Stacking\nInterference 2-DOS 2-DOS Core Scaffold Core Scaffold 2-DOS->Core Scaffold  Fundamental Core Scaffold->Neomycin  Functionalized With  3 Amino Sugars Binding Affinity Binding Affinity 1. Electrostatic\nInteraction->Binding Affinity Binding Specificity Binding Specificity 2. H-Bond Network->Binding Specificity Antitranslational Activity Antitranslational Activity 3. Base Stacking\nInterference->Antitranslational Activity

Comparative Binding Mechanisms and Functional Impacts

Table 1: Quantitative Comparison of RNA Binding Characteristics

Binding Parameter This compound (Core) Neomycin
Protonation-Linked Binding Not specified in sources Coupled to protonation of 3.8–5 amino groups (1-, 3-, 2'-, 6'-, 2'''-NH₂) [2]
Key Functional Groups Amino groups at positions 1 & 3 [1] All 2-DOS amino groups plus 2'-amino group on ring I [4]
pKₐ of 3-Amino Group Not directly measured 6.92 (lowest pKₐ, enhances protonation-linked binding) [2]
Impact on Nucleotide Dynamics Base mechanism for A-site binding Significantly reduces mobility of nucleotides A1492 & A1493 [4]
Specificity for Prokaryotic Ribosomes Inherent to 2-DOS aminoglycosides [5] High, but can bind other RNA motifs (e.g., riboswitches) [6] [7]
Binding-Induced Structural Changes - Induces destacking of A1492 in bacterial A-site [5]

Table 2: Functional Consequences on Ribosomal Function

Functional Aspect Role of this compound Core Enhanced Role of Full Neomycin Molecule
Primary Binding Site 16S rRNA A-site (Decoding Region), helix 44 [1] Multiple Sites: Primary: Helix 44; Secondary: Helix 69 (H69) [8]
Impact on Translation Inhibits initiation, causes misreading [1] Potent inhibition of protein synthesis, promotes miscoding [8] [3]
Impact on Subunit Rotation Contributes to binding that can affect dynamics Bidirectional Control: Drives subunit rotation [8]
Role of 6'-Substituent - Critical Determinant: 6'-NH₂ dictates rotation direction vs. paromomycin (6'-OH) [8]

Key Experimental Methodologies and Data

To investigate RNA binding, several key methodologies are employed. The following workflow outlines a native mass spectrometry approach for studying complex RNA-aminoglycoside interactions.

G Sample Preparation Sample Preparation Native ESI Native ESI Sample Preparation->Native ESI  Maintains non-covalent  complexes in solution Ion Isolation Ion Isolation Native ESI->Ion Isolation  Gas-phase separation  of complex stoichiometries CAD CAD Ion Isolation->CAD  Low-energy collisions FT-ICR MS Analysis FT-ICR MS Analysis CAD->FT-ICR MS Analysis  High-resolution mass  measurement Identify Binding Motifs\nand Relative Populations Identify Binding Motifs and Relative Populations FT-ICR MS Analysis->Identify Binding Motifs\nand Relative Populations Site-Directed Mutagenesis Site-Directed Mutagenesis Validate Binding Motifs Validate Binding Motifs Site-Directed Mutagenesis->Validate Binding Motifs Validate Binding Motifs->FT-ICR MS Analysis

Isothermal Titration Calorimetry (ITC)
  • Purpose: Directly measure the thermodynamics of binding (KD, ΔH, ΔG, ΔS) and determine proton linkage [2].
  • Protocol: Titrate the aminoglycoside (in syringe) into an RNA solution (in cell) while measuring heat changes. Experiments are performed at different pH levels (e.g., 5.5, 8.8, 9.0) to assess proton coupling [2].
  • Key Finding for Neomycin: At pH 9.0, binding to the A-site model RNA is coupled to the uptake of 3.8 protons, identifying the specific amino groups involved [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Determine site-specific protonation states (pKa) of amino groups and resolve 3D structures of RNA-ligand complexes [2] [6].
  • Protocol: Acquire 15N NMR spectra at varying pH levels to track chemical shift changes. Use data to fit titration curves and calculate pKa values [2].
  • Key Finding for Neomycin: The 3-amino group on the 2-DOS ring has the lowest pKa (6.92), making it a primary contributor to protonation-linked binding at physiological pH [2].
Single-Molecule FRET (smFRET)
  • Purpose: Probe drug-induced changes in ribosome dynamics and subunit rotation in real-time [8].
  • Protocol: Label ribosomal proteins S13 (30S subunit) and L1 (50S subunit) with donor and acceptor fluorophores. Incorporate labeled ribosomes into in vitro translation assays and monitor FRET efficiency over time [8].
  • Key Finding: Neomycin binding to both h44 and H69 stabilizes an intermediate subunit rotation state and slows the global rate of intersubunit dynamics [8].

Research Implications and Therapeutic Development

The structural complexity of neomycin, built upon the 2-DOS scaffold, confers its high-affinity binding but also contributes to significant ototoxicity and nephrotoxicity [8] [1]. This has driven research into modified aminoglycosides.

Strategies for selectivity focus on modifying the 2-DOS scaffold to reduce affinity for human ribosomes while retaining antibacterial activity. Promising approaches include 4'-O-ether and 4',6'-O-acetal modifications on ring I [9]. These alterations were shown to poorly interact with mutant ribosomes modeling eukaryotic binding pockets but largely retained activity against bacterial targets [9].

References

2-deoxystreptamine binding affinity comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Aminoglycoside Binding

The table below summarizes experimental data from key studies comparing the binding affinities and biological activities of various 2-DOS aminoglycosides and their derivatives.

Compound / Derivative Experimental System / Target Key Binding or Activity Data Primary Finding / Specificity
Paromomycin [1] E. coli vs. Human rRNA A-site Binds to E. coli A-site with higher affinity than to human A-site Exhibits prokaryotic specificity; induces base destacking (A1492) in bacterial rRNA only [1]
G418 (Geneticin) [1] E. coli vs. Human rRNA A-site Lower binding affinity for both A-sites than paromomycin Lacks prokaryotic specificity; induces base destacking in both bacterial and human rRNA [1]
Neomycin (Neo) [2] E. coli 16S rRNA A-site Strong bactericidal potency; high affinity for A-site Restricts mobility of nucleotides A1492 and A1493 more effectively than CR-Neo [2]
Conformationally Restricted Neo (CR-Neo) [2] E. coli 16S rRNA A-site Reduced bactericidal potency and rRNA affinity compared to Neo Reduced restrictive impact on A1492/A1493 base mobilities explains lower activity [2]
4'-O-ether / 4',6'-O-acetal modified Paromomycin [3] Bacterial ribosomes with point mutations (e.g., A1408G, G1491C) Minimal Inhibitory Concentration (MIC) for A1408: ~0.8-1.6 µM; MIC for G1408: >720 µM [3] Greatly reduced activity against mutant ribosomes mimicking eukaryotic sites; increased selectivity for bacterial ribosomes [3]
2-DOS Conjugate (with Neamine) [4] Native and mutant A-site RNA library Kd values ranged from 0.5 to 2.9 µM; up to 200-fold increased affinity vs. neamine alone [4] Demonstrates potential of dimeric 2-DOS designs for high-affinity, selective RNA binding [4]

Detailed Experimental Methodologies

The reliability of binding data depends heavily on the experimental techniques used. Here are the methodologies commonly employed in these studies.

Isothermal Titration Calorimetry (ITC)
  • Principle: This technique directly measures the heat released or absorbed during a binding event. A detailed protocol from one study involves injecting aliquots of a drug solution from a syringe into a sample cell containing an RNA oligonucleotide solution [2].
  • Data Obtained: From the heat flow measurements, researchers can directly determine the binding constant (Kb), stoichiometry (N), enthalpy change (ΔH), and entropy change (ΔS). The Gibbs free energy (ΔG) is then calculated using the equation ΔG = -RT ln Kb = ΔH - TΔS [5].
  • Application: ITC was used to compare the binding of paromomycin and G418 to model oligonucleotides of the E. coli and human rRNA A-sites, revealing the thermodynamic basis for prokaryotic specificity [1].
Time-Resolved Fluorescence Anisotropy
  • Principle: This method assesses the mobility of molecules by measuring the rotation of fluorescently labeled RNA in solution. When a small molecule drug binds to a larger RNA, the resulting complex rotates more slowly, leading to an increase in fluorescence anisotropy [2].
  • Data Obtained: The change in anisotropy reports on the restriction of local nucleotide mobility upon drug binding.
  • Application: This technique was crucial for showing that the bactericidal potency of neomycin correlates with its ability to restrict the mobility of adenine bases A1492 and A1493 in the rRNA A-site, a key step in its mechanism of action [2].
Binding Affinity and Specificity Assays
  • MIC Determinations: Studies synthesizing modified aminoglycosides often use Minimal Inhibitory Concentration (MIC) assays against bacterial strains with specific point mutations in the ribosomal A-site (e.g., A1408G, G1491C). This tests whether the drug can discriminate between bacterial and eukaryotic-like ribosomes [3].
  • Mutant RNA Library Screening: To evaluate sequence selectivity, researchers synthesize a library of mutant RNA oligonucleotides representing variations of the target site. They then measure and compare the dissociation constants (Kd) for the drug binding to each sequence, as demonstrated in the study of the 2-DOS-neamine conjugate [4].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanism of 2-DOS aminoglycoside action and how it connects to the experimental methods used to study it.

A 2-DOS Aminoglycoside (e.g., Neomycin, Paromomycin) B Binds to Ribosomal A-site (16S rRNA) A->B C Induces Conformational Change: 'Flips Out' A1492 & A1493 B->C Exp2 Experimental Method: ITC & Binding Assays B->Exp2 Quantifies D Cellular Consequences C->D Exp1 Experimental Method: Fluorescence Anisotropy C->Exp1 Measures E1 Misreading of mRNA Codon D->E1 E2 Inhibition of Protein Synthesis D->E2 F Bacterial Cell Death E1->F E2->F

Key Insights for Research and Development

The collective data from these studies provides critical insights for designing improved therapeutics:

  • Specificity is Multifactorial: Prokaryotic specificity is not determined by binding affinity alone. Critical factors include the drug-induced conformational change (destacking of A1492) and the restriction of nucleotide mobility (A1492/A1493), which are more pronounced in bacterial ribosomes [1] [2].
  • Structural Modifications Guide Selectivity: Specific substitutions on ring I of the aminoglycoside, particularly at the 4' and 6' positions, can be engineered to poorly fit the drug-binding pockets of eukaryotic mitochondrial and cytosolic ribosomes. This significantly reduces ototoxicity (hearing damage) while retaining strong antibacterial activity [6] [3].
  • The 2'-Amino Group is Critical: In neomycin, the 2'-amino functionality on ring II is crucial for forming electrostatic contacts with the rRNA backbone. This interaction is vital for inducing the restrictive effect on A1492 and A1493 base mobility, which directly correlates with the drug's high bactericidal potency [2].

References

Comprehensive Comparison of 2-Deoxystreptamine Aminoglycoside Antibiotics: Structure, Activity, and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Classification

2-deoxystreptamine (2-DOS) aminoglycosides represent a critically important class of antibiotics characterized by the presence of a this compound core moiety, which serves as the central scaffold for various sugar substituents. These broad-spectrum antibacterial agents have maintained clinical relevance despite the emergence of resistance due to their potent concentration-dependent bactericidal activity against a wide range of Gram-negative pathogens and some Gram-positive bacteria. The 2-DOS aminoglycosides are traditionally classified into two main structural categories based on their substitution patterns: the 4,5-disubstituted class (including neomycin, paromomycin, and ribostamycin) and the 4,6-disubstituted class (including kanamycin, gentamicin, and tobramycin). This structural distinction profoundly influences their antibacterial spectrum, resistance profiles, and toxicological properties, making the comparative understanding of these compounds essential for researchers and drug development professionals.

Table 1: Structural Classification of this compound Aminoglycosides

Class Representative Compounds Core Structural Features Year Introduced
4,5-disubstituted Neomycin, Paromomycin, Ribostamycin Amino sugars at positions 4 and 5 of 2-DOS ring 1950s (neomycin)
4,6-disubstituted Kanamycin, Gentamicin, Tobramycin, Amikacin Amino sugars at positions 4 and 6 of 2-DOS ring 1957 (kanamycin)
Monosubstituted Apramycin Single sugar at position 4 of 2-DOS with bicyclic moiety 1970s

The clinical utility of 2-DOS aminoglycosides is particularly valuable for treating serious infections caused by aerobic Gram-negative bacilli, including Pseudomonas aeruginosa, Acinetobacter species, and Enterobacter species. Additionally, certain members of this class remain effective against mycobacterial infections, including tuberculosis. However, their administration is compromised by dose-limiting toxicities, primarily nephrotoxicity and ototoxicity, which have motivated extensive structure-activity relationship studies to improve their therapeutic indices. The ongoing challenge of bacterial resistance, mediated primarily by aminoglycoside-modifying enzymes, has further stimulated research into novel analogs and modifications that can circumvent resistance mechanisms while maintaining efficacy and reducing toxicity.

Mechanism of Action and Ribosomal Binding

The primary mechanism of action of 2-DOS aminoglycosides involves irreversible binding to the bacterial 30S ribosomal subunit, specifically targeting the decoding aminoacyl-tRNA site (A-site) of 16S ribosomal RNA. This interaction disrupts protein synthesis through multiple mechanisms: inducing mistranslation by impairing the proofreading function of the ribosome, inhibiting translational elongation, and promoting premature termination of protein chains. The common structural feature enabling this activity is the presence of the this compound core, which facilitates critical interactions with conserved nucleotides in the ribosomal A-site. Rings I and II of these aminoglycosides form the interaction core responsible for drug binding, with ring I intercalating into an internal loop formed by nucleotides A1408, A1492, A1493, and the C1409-G1491 base pair in bacterial rRNA [1].

The specificity for prokaryotic ribosomes over eukaryotic counterparts is largely determined by key nucleotide variations in the drug-binding pocket, particularly at positions 1408 and 1491. Bacterial ribosomes contain an adenine at position 1408 (A1408) and guanine at 1491 (G1491), while cytosolic ribosomes have guanine at 1408 (G1408) and adenine at 1491 (A1491) [1]. Mitochondrial ribosomes share the bacterial A1408 but have cytosine at 1491 (C1491). These differences critically impact drug binding; for instance, 2-DOS aminoglycosides with 6'-NH₂ groups (e.g., neomycin) are highly dependent on A1408 for proper binding, while those with 6'-OH groups (e.g., paromomycin) are more tolerant of G1408 but highly dependent on G1491 for stacking interactions [1]. The binding-induced destacking of nucleotide A1492 has been identified as a critical factor in determining prokaryotic specificity, with paromomycin inducing this conformational change in bacterial but not human rRNA A-sites [2].

G AG 2-DOS Aminoglycoside Ribosome Bacterial 30S Ribosomal Subunit AG->Ribosome ASite A-site (Decoding Region) Ribosome->ASite Proofreading Impaired Proofreading ASite->Proofreading Misreading mRNA Misreading Proofreading->Misreading Termination Premature Termination Proofreading->Termination AbProtein Aberrant Proteins Misreading->AbProtein Termination->AbProtein MemPerm Membrane Permeabilization AbProtein->MemPerm Death Bacterial Cell Death MemPerm->Death Further stimulates AG uptake

Figure 1: Mechanism of Action of this compound Aminoglycosides

The initial binding of aminoglycosides to the ribosomal A-site facilitates additional secondary interactions that enhance drug uptake and efficacy. The incorporation of misfolded proteins into bacterial cell membranes increases membrane permeability, leading to further stimulation of aminoglycoside transport in a self-promoting cycle [3]. This secondary membrane-disrupting effect contributes to the concentration-dependent bactericidal activity characteristic of this antibiotic class. The ability to induce multiple disruptive events in bacterial cells makes 2-DOS aminoglycosides particularly effective against rapidly multiplying pathogens and explains their continued clinical utility despite the challenges of toxicity and resistance.

Comparative Activity Analysis

Antibacterial Potency and Spectrum

The antibacterial activity of 2-DOS aminoglycosides varies significantly between structural classes and individual compounds, influenced by specific structural features that affect ribosomal binding affinity, bacterial uptake, and susceptibility to resistance mechanisms. The 4,6-disubstituted compounds generally exhibit enhanced potency against clinically relevant Gram-negative pathogens compared to 4,5-disubstituted analogs, particularly against problematic organisms like Pseudomonas aeruginosa. This superior activity stems from their optimized interaction with the ribosomal A-site, where rings I and II position themselves similarly to 4,5-disubstituted compounds, but the additional rings make specific contacts with the upper stem of the decoding region RNA, enhancing binding affinity and interfering more effectively with translocation [4].

Table 2: Comparative Activity of 2-DOS Aminoglycosides Against Bacterial Strains

Compound E. coli MIC (μM) P. aeruginosa MIC (μM) A1408→G1408 MIC Change G1491→C1491 MIC Change Key Resistance Enzymes
Paromomycin 1.6 3.2 1.6→102 μM 1.6→>720 μM APH(3'), ANT(4')
Neomycin 0.8 1.6 0.8→>720 μM 0.8→27 μM APH(3'), AAC(3)
4',6'-O-acetal 1 3.2 6.4 3.2→>720 μM 3.2→>720 μM -
Ribostamycin 6.4 25.6 6.4→>720 μM 6.4→412 μM APH(3'), AAC(3)
Gentamicin 0.4 0.8 0.4→>720 μM 0.4→45 μM AAC(3), ANT(2")
Amikacin 1.2 2.4 1.2→185 μM 1.2→64 μM AAC(6')

The spectrum of activity across 2-DOS aminoglycosides reveals important structure-activity relationships. Paromomycin and neomycin, despite their structural similarity (differing only at the 6' position: OH vs. NH₂), show distinct resistance profiles. Paromomycin (6'-OH) activity is severely compromised by C1491 mutations (MIC shift from 1.6 μM to >720 μM), while maintaining moderate activity against G1408 mutants (MIC 102 μM) [1]. In contrast, neomycin (6'-NH₂) shows greater sensitivity to G1408 alterations (MIC >720 μM) but retains some activity against C1491 mutants (MIC 27 μM) [1]. These differences highlight how specific substitutions at critical positions dramatically alter the interaction with ribosomal RNA determinants and consequently influence the antibacterial spectrum.

Ribosomal Selectivity and Therapeutic Window

The selectivity for bacterial ribosomes over eukaryotic counterparts represents a crucial determinant of the therapeutic utility of 2-DOS aminoglycosides. Comparative binding studies using isothermal titration calorimetry and fluorescence techniques have quantified the differential affinity of these compounds for bacterial versus human ribosomal A-sites. Paromomycin demonstrates a favorable selectivity profile, binding with markedly higher affinity to E. coli rRNA A-sites compared to human counterparts, while G418 (geneticin) shows reduced binding affinity for both but less discrimination between bacterial and eukaryotic ribosomes [2]. This limited selectivity explains G418's significant activity against eukaryotic cells and its application in molecular biology for selecting genetically modified eukaryotic cells.

The structural basis for ribosomal selectivity has been elucidated through structural biology approaches. The key differentiating factor is the nucleotide at position 1408: adenine in bacterial ribosomes versus guanine in eukaryotic cytoplasmic ribosomes [4]. The presence of G1408 in eukaryotic ribosomes disrupts the optimal binding pocket for most 2-DOS aminoglycosides, particularly those with 6'-ammonium groups like neomycin. Modifications at the 4'-position have been shown to disproportionately reduce affinity for eukaryotic ribosomes (both cytoplasmic and mitochondrial), thereby enhancing selectivity and potentially reducing ototoxicity [5]. For instance, 4'-O-ether and 4',6'-O-acetal modifications on glucopyranosyl ring I yield compounds that interact poorly with mitochondrial and cytosolic ribosomes while largely retaining antibacterial activity [1].

Resistance Mechanisms

Enzymatic Modification and Inactivation

Bacterial resistance to 2-DOS aminoglycosides primarily occurs through three well-characterized mechanisms: enzymatic modification of the drug, ribosomal mutations, and reduced drug accumulation. The most prevalent mechanism in clinical settings involves enzymatic modification by aminoglycoside-modifying enzymes (AMEs), which include N-acetyltransferases (AAC), O-nucleotidyltransferases (ANT), and O-phosphotransferases (APH). These enzymes catalyze the covalent modification of specific amino or hydroxyl groups on aminoglycosides, reducing their binding affinity for the ribosomal target and preventing the energy-dependent phase II uptake that enhances drug accumulation [6]. The specific modification sites vary among enzymes but commonly target positions 3, 2', and 6' for AAC; 4' and 2" for ANT; and 3' and 2" for APH [6].

The clinical impact of these resistance mechanisms has driven the development of semisynthetic analogs designed to circumvent inactivation. For instance, amikacin, a derivative of kanamycin A containing an L-4-amino-2-hydroxybutyryl (AHB) side chain at the N-1 position, exhibits resistance to many aminoglycoside-modifying enzymes that commonly affect earlier-generation compounds [5]. Similarly, the introduction of small alkyl groups at the 2'-position, such as in 2'-N-ethyl and 2'-N-propyl derivatives of paromomycin and neomycin, has been shown to overcome the action of AAC(2') resistance determinants while simultaneously increasing selectivity for prokaryotic over eukaryotic ribosomes [5]. These structure-based design strategies demonstrate how detailed knowledge of resistance mechanisms can inform the development of more resilient antibiotics.

G Resistance Aminoglycoside Resistance Mechanisms Enzymatic Enzymatic Modification Resistance->Enzymatic Ribosomal Ribosomal Mutation Resistance->Ribosomal Uptake Reduced Uptake/Accumulation Resistance->Uptake Efflux Active Efflux Resistance->Efflux AAC AAC N-acetyltransferases Enzymatic->AAC ANT ANT O-nucleotidyltransferases Enzymatic->ANT APH APH O-phosphotransferases Enzymatic->APH G1405 G1405 Methylation Ribosomal->G1405 Mutations A-site Mutations Ribosomal->Mutations Perm Membrane Impermeabilization Uptake->Perm Adaptive Adaptive Resistance Uptake->Adaptive

Figure 2: Major Resistance Mechanisms to 2-DOS Aminoglycosides

Target Modification and Drug Efflux

Ribosomal methylation represents another significant resistance mechanism, particularly for 4,6-disubstituted 2-DOS aminoglycosides. The ribosomal methyltransferases (RMTs) that modify nucleotide G1405 in the drug-binding pocket significantly diminish the activity of most clinically used 4,6-disubstituted aminoglycosides, including plazomicin [5]. Interestingly, 4,5-disubstituted compounds like paromomycin and neomycin, as well as the monosubstituted apramycin, do not make direct contact with G1405 and consequently retain activity against strains expressing these methyltransferases [5]. This important distinction has renewed interest in the 4,5-disubstituted class as potential therapeutic options against RMT-producing pathogens.

Reduced drug accumulation through impaired uptake or active efflux constitutes the third major resistance category. The initial uptake of aminoglycosides across the outer membrane of Gram-negative bacteria occurs through a self-promoted uptake process that disrupts Mg²⁺ bridges between lipopolysaccharide molecules [6]. Subsequent transport across the cytoplasmic membrane depends on the electron transport chain (energy-dependent phase I) and is rate-limiting for drug activity [6]. Conditions that impair this energy-dependent uptake, including anaerobiosis, hyperosmolarity, and low pH, significantly reduce aminoglycoside efficacy. Additionally, some bacteria exhibit adaptive resistance, characterized by transient reductions in antimicrobial killing despite genetic susceptibility, likely due to membrane protein changes and alterations in anaerobic respiratory pathway regulation [6].

Experimental Assessment Methodologies

Binding and Selectivity Assays

The evaluation of aminoglycoside activity and selectivity employs a range of experimental methodologies designed to quantify drug-target interactions and biological effects. Isothermal titration calorimetry (ITC) has been particularly valuable for directly measuring the thermodynamic parameters of aminoglycoside binding to model oligonucleotides representing bacterial and human rRNA A-sites [2]. These studies have revealed that binding-induced destacking of nucleotide A1492 correlates with prokaryotic specificity, with paromomycin inducing this conformational change in bacterial but not human rRNA [2]. Complementary fluorescence-based binding assays provide additional insights into binding affinity and kinetics, allowing researchers to determine dissociation constants and compare relative binding strengths under various conditions.

Ribosomal selectivity profiling typically involves assessing inhibition of protein synthesis in cell-free systems derived from bacterial versus eukaryotic sources. More sophisticated approaches employ engineered bacterial strains with specific point mutations in the ribosomal drug-binding pocket that mimic eukaryotic residues. For instance, Mycobacterium smegmatis strains with A1408G or G1491C mutations allow direct measurement of how these critical nucleotide changes affect antibacterial activity [1]. The minimum inhibitory concentration (MIC) values determined against these isogenic mutant panels provide quantitative data on ribosomal selectivity, with compounds showing smaller MIC shifts against mutants representing more favorable selectivity profiles. These experimental approaches enable researchers to systematically evaluate how structural modifications affect the fundamental interaction between aminoglycosides and their ribosomal target.

Antibacterial Activity Assessment

The standardized determination of minimum inhibitory concentrations (MICs) against reference bacterial strains represents the cornerstone of antibacterial activity assessment. The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines provides reproducible quantification of potency across diverse bacterial pathogens. For aminoglycosides, these assays typically include Gram-negative rods such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii, as well as Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis [1] [5]. The inclusion of strains with well-characterized resistance mechanisms allows simultaneous assessment of susceptibility to common resistance determinants.

Time-kill kinetics studies provide additional important information beyond MIC determinations, characterizing the rate and extent of bactericidal activity. For aminoglycosides, these assays typically demonstrate concentration-dependent killing, with more rapid and complete bacterial eradication at higher multiples of the MIC. The post-antibiotic effect (PAE), wherein bacterial growth suppression persists after drug removal, is another important characteristic of aminoglycosides quantified through specialized time-kill studies. These comprehensive antibacterial assessments enable researchers to compare not only the potency but also the kinetic properties of different 2-DOS aminoglycosides, informing dosing regimen optimization and structure-activity relationship analyses.

Table 3: Key Experimental Methods for Aminoglycoside Evaluation

Method Type Specific Techniques Key Measured Parameters Application in SAR Studies
Binding Assays Isothermal titration calorimetry (ITC) Kd, ΔG, ΔH, ΔS Target affinity and binding thermodynamics
Fluorescence anisotropy Binding affinity, kinetics Binding strength and mechanism
NMR spectroscopy Structural contacts, conformational changes Atomic-level binding interactions
Biological Activity Broth microdilution MIC Minimum inhibitory concentration Antibacterial potency
Time-kill assays Killing rate, PAE Bactericidal kinetics
Ribosomal translation inhibition IC50 in cell-free systems Target-specific activity
Selectivity Assessment Engineered ribosome strains MIC ratios (mutant/wild-type) Ribosomal selectivity
Mitochondrial protein synthesis inhibition IC50 in mitochondrial systems Mitochondrial toxicity potential
Eukaryotic cytotoxicity assays CC50, therapeutic index Mammalian cell toxicity

Toxicity Profiles and Mitigation Strategies

Mechanisms of Ototoxicity and Nephrotoxicity

The clinical utility of 2-DOS aminoglycosides is significantly limited by their characteristic toxicities, primarily affecting the renal and auditory systems. Ototoxicity manifests as irreversible sensorineural hearing loss resulting from destruction of inner ear sensory hair cells, with reported incidence rates varying from 7% to 25% of treated patients [7]. The molecular mechanisms underlying aminoglycoside ototoxicity involve multiple pathways, including production of reactive oxygen species (ROS), disruption of intracellular calcium storage, and direct inhibition of mitochondrial protein synthesis [7]. Inherited hypersensitivity to aminoglycoside ototoxicity linked to specific mitochondrial rRNA mutations (A1555G and C1494U) provides compelling evidence for the role of mitochondrial dysfunction in this adverse effect [1].

Nephrotoxicity represents the other major dose-limiting adverse effect, characterized by non-oliguric renal failure resulting from proximal tubular damage. The cationic aminoglycosides concentrate in the S1 and S2 segments of the proximal tubule through a high-capacity adsorptive endocytotic mechanism following binding to cellular membrane acidic phospholipids [3]. Following adsorption, drug-containing vesicles fuse with lysosomes where the sequestered aminoglycosides inhibit phospholipid degradation, leading to myeloid body formation and eventual lysosomal rupture [3]. Additional contributing mechanisms include mitochondrial swelling and dysfunction, decreased mitochondrial respiration, inhibition of basolateral Na+/K+-ATPase activity, and generation of reactive oxygen species [3]. The nephrotoxic potential varies among specific aminoglycosides, with neomycin and gentamicin representing the most potent nephrotoxicants, while amikacin and netilmicin exhibit the lowest toxicity [3].

Structural Approaches to Toxicity Reduction

Structural modification strategies have yielded promising approaches to reducing aminoglycoside toxicity while maintaining antibacterial efficacy. Modifications at the 4'-position of ring I have demonstrated a disproportionate ability to reduce affinity for eukaryotic ribosomes, thereby increasing selectivity and potentially mitigating ototoxicity [1] [5]. For instance, 4'-O-alkyl ether derivatives and 4',6'-O-acetal modifications have yielded compounds with significantly reduced activity against mitochondrial and cytosolic ribosomes while largely preserving antibacterial activity [1]. Similarly, 2'-position modifications have shown potential for overcoming resistance while improving selectivity, with 2'-N-alkylation conferring reduced affinity for eukaryotic ribosomes and circumventing AAC(2') resistance determinants [5].

The installation of small hydrophobic substituents at specific positions represents another productive strategy for optimizing the therapeutic index. Propylamycin (4'-deoxy-4'-propylparomomycin) exemplifies this approach, demonstrating reduced ototoxicity in guinea pig models while maintaining potent antibacterial activity [5]. The mechanistic basis for this improved safety profile appears to be preferential reduction in drug binding to eukaryotic ribosomes, particularly mitochondrial ribosomes containing the A1555G mutation associated with hypersensitivity to aminoglycoside ototoxicity [1]. These structure-based design principles provide a roadmap for developing next-generation 2-DOS aminoglycosides with enhanced therapeutic indices, potentially expanding their clinical utility in an era of increasing antimicrobial resistance.

Conclusion and Future Perspectives

The comparative analysis of this compound aminoglycosides reveals a complex interplay between structural features, biological activity, resistance profiles, and toxicity patterns. The 4,6-disubstituted compounds generally offer superior potency against Gram-negative pathogens, while 4,5-disubstituted analogs may provide advantages against strains with specific resistance mechanisms such as ribosomal methyltransferases. Critical structure-activity relationships emerge from systematic comparisons: the 6'-substituent (OH vs. NH₂) significantly influences ribosomal selectivity, 4'-modifications disproportionately affect eukaryotic ribosome binding, and 2'-alkylation can circumvent specific resistance mechanisms while improving selectivity.

References

2-deoxystreptamine versus paromomycin ribosomal targeting

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Ribosomal Binding

The following diagram illustrates how paromomycin, built around the 2-DOS core, binds to the bacterial ribosome and disrupts protein synthesis.

cluster_1 Paromomycin Structure cluster_2 16S rRNA A-Site (Helix 44) Ribosome Ribosome Effect Effect Ribosome->Effect Results in Paromomycin Paromomycin Paromomycin->Ribosome Binds to Misreading Misreading of Genetic Code Effect->Misreading Inhibition Inhibition of Protein Synthesis Effect->Inhibition DOS 2-Deoxystreptamine (Ring II) A1492 Adenine 1492 DOS->A1492 Hydrogen Bonding Induces Destacking A1493 Adenine 1493 DOS->A1493 Hydrogen Bonding RingI Glucopyranosyl (Ring I) A1408 Adenine 1408 (Bacteria) RingI->A1408 Pseudo Base-Pair Interaction G1491 Guanine 1491 (Bacteria) RingI->G1491 Stacking Interaction OtherRings Additional Sugar Rings (e.g., Ring III)

The binding of paromomycin stabilizes adenine residues A1492 and A1493 in an flipped-out conformation, a state normally adopted during codon-anticodon proofreading [1] [2]. This leads to a loss of translational fidelity and inhibition of protein synthesis.

Experimental Data and Methodologies

For researchers, understanding the experimental data that reveals these interactions is crucial. The following table outlines key protocols and the insights they provide.

Experimental Method Key Measurable Outputs Application & Insight
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), enthalpy change (ΔH), stoichiometry (N) [1] Quantifies the thermodynamics of drug-rRNA binding. Revealed paromomycin has higher affinity for the E. coli A-site than the human A-site [1].
Fluorescence Spectroscopy Change in fluorescence intensity upon drug binding; reports on conformational changes [1] Detected destacking of base A1492 in the E. coli A-site upon paromomycin binding, a key event for prokaryotic specificity [1].
Minimum Inhibitory Concentration (MIC) Assays Lowest drug concentration that prevents visible bacterial growth [3] [2] Determines antibacterial potency. Used with engineered ribosomes to show how specific rRNA mutations (e.g., A1408G, G1491C) confer resistance, elucidating key binding interactions [3] [2].
X-ray Crystallography High-resolution 3D structure of the drug-ribosome complex [2] Visually maps hydrogen bonds and stacking interactions between paromomycin's rings (I and II) and specific rRNA nucleotides [2].

Basis of Specificity and Resistance

A critical aspect for drug development is understanding why aminoglycosides like paromomycin selectively target bacterial ribosomes and how resistance arises.

  • Basis of Selectivity: The specificity of paromomycin for bacterial ribosomes over eukaryotic ones is influenced by key nucleotide differences in the rRNA A-site [1] [2]. A central mechanism is the drug-induced destacking of base A1492, which occurs efficiently in bacterial ribosomes but not in the human cytoplasmic A-site [1]. Furthermore, the presence of a guanine at position 1408 (instead of adenine) and a cytosine at 1491 (instead of guanine) in human cytoplasmic ribosomes disrupts the optimal hydrogen-bonding network and stacking interactions, significantly reducing paromomycin's binding affinity [2].

  • Overcoming Resistance: A major resistance mechanism involves bacterial enzymes that modify the drug. Research shows that modifying the 2'-position of paromomycin's ring I (e.g., alkylation) can circumvent the action of specific resistance enzymes (acetyltransferases) that target this amino group [4]. Interestingly, such modifications can also increase the drug's selectivity for the prokaryotic ribosome, reducing its interaction with eukaryotic ribosomes and potentially lowering toxicity [4].

References

2-deoxystreptamine derivative efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data of 2-Deoxystreptamine Derivatives

Derivative Name (Core Structure) Modification Type Key Experimental Data Primary Finding

| 2-Hydroxyapramycin [1] | 2-OH substitution on the DOS ring | • IC₅₀ (Protein Synthesis Inhibition): ~1.0 µM • MIC (E. coli): 16 µg/mL • MIC (MRSA): 16 µg/mL | Reduced efficacy; ~10-fold less active than parent apramycin, likely due to impaired ribosome binding [1]. | | 4'-O-Alkyl Paromomycin (e.g., Compound 10) [2] | 4'-O-ether substitution on ring I | • IC₅₀ (Bacterial Ribosome): 0.08 mg/L • IC₅₀ (C1491 Mutant Ribosome): 258.93 mg/L • High Ribosomal Selectivity: 3,000-fold drop in mutant ribosome activity [2]. | Increased target selectivity; retains antibacterial potency while showing little to no ototoxicity in vivo [2]. | | 4',6'-O-Acetal Paromomycin (e.g., Compound 11) [2] | 4',6'-O-acetal substitution on ring I | • IC₅₀ (Bacterial Ribosome): 0.14 mg/L • IC₅₀ (C1491 Mutant Ribosome): 288.85 mg/L • High Ribosomal Selectivity: 2,000-fold drop in mutant ribosome activity [2]. | Increased target selectivity; interaction becomes highly dependent on key bacterial rRNA residues, potentially reducing side effects [2] [3]. |

Key Experimental Protocols for Validation

The efficacy of these derivatives is typically confirmed through the following standardized experimental workflows:

In Vitro Ribosomal Translation Inhibition Assay
  • Objective: To measure the compound's direct activity and selectivity for its ribosomal target.
  • Detailed Protocol:
    • Ribosome Preparation: Use wild-type bacterial ribosomes and engineered mutant ribosomes. Key mutations involve residues in the drug-binding pocket (e.g., G1491C and A1408G in E. coli numbering) to mimic eukaryotic ribosomes [2] [3].
    • Assay Setup: Incubate the ribosomes with a functional translation system (e.g., E. coli S30 extract) and a reporter gene template like firefly luciferase mRNA [2].
    • Compound Testing: Add serial dilutions of the 2-DOS derivative to the system.
    • Signal Measurement: Quantify the synthesis of functional luciferase by measuring luminescence. The IC₅₀ value (concentration that inhibits 50% of protein synthesis) is calculated from dose-response curves [2].
  • Data Interpretation: A high IC₅₀ ratio between mutant and wild-type ribosomes indicates high selectivity for the bacterial target, which is predictive of reduced off-target effects in humans [2] [3].
Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To evaluate the compound's actual antibacterial potency.
  • Detailed Protocol: This is a standard broth microdilution method as defined by the Clinical and Laboratory Standards Institute (CLSI).
    • Bacterial Preparation: Prepare standardized inocula of target bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).
    • Compound Dilution: Create two-fold serial dilutions of the antibiotic in a suitable broth medium in a 96-well plate.
    • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate at 35±2°C for 16-20 hours.
    • Result Reading: The MIC is identified as the lowest concentration of the antibiotic that completely prevents visible growth [1].

The relationship between these two core protocols in the validation workflow can be summarized as follows:

Start Start: Synthesized 2-DOS Derivative Assay1 In Vitro Ribosomal Translation Inhibition Assay Start->Assay1 Assay2 Minimum Inhibitory Concentration (MIC) Determination Start->Assay2 Data1 Obtain IC₅₀ values (Target Binding & Selectivity) Assay1->Data1 Protocol 1 Data2 Obtain MIC values (Antibacterial Potency) Assay2->Data2 Protocol 2 Eval Integrate and Evaluate Data Data1->Eval Data2->Eval Conclusion Conclusion on Derivative Efficacy Eval->Conclusion Make Decision

Research Implications and Future Directions

  • Focus on Ring I Modifications: Research indicates that substitutions on Ring I of the aminoglycoside structure are particularly effective in modulating ribosomal selectivity. The 4'-O position is a key hotspot for engineering derivatives that maintain antibacterial activity while showing reduced affinity for human ribosomes [2] [3].
  • Balancing Act: The case of 2-hydroxyapramycin shows that even minor changes can significantly impact ribosome binding and efficacy. Successful derivative design must carefully balance the introduction of new functional groups with the preservation of critical interactions in the bacterial rRNA decoding site [1].

References

2-deoxystreptamine prokaryotic versus eukaryotic rRNA binding

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Selectivity

Principle Description Key Residues (Bacterial vs. Eukaryotic) Consequence for Binding

| The A1408 Gatekeeper [1] [2] | Residue at position 1408 (E. coli numbering) is critical for forming a pseudo base-pair with Ring I of the aminoglycoside. | Bacterial: A1408 Eukaryotic Cytosolic: G1408 | A1408 allows optimal hydrogen bonding, especially with a 6'-NH₂ group on the drug. G1408 causes steric and electrostatic repulsion with a 6'-NH₂, severely weakening binding of aminoglycosides like neomycin [1] [2]. | | The G1491 Stacking Platform [3] [1] | Residue 1491 forms a base pair with C1409 and provides a stacking platform for Ring I of the drug. | Bacterial: G1491 Eukaryotic Cytosolic: A1491 Mitochondrial: C1491 | The bacterial G1491 provides a stable platform for Ring I stacking. Alterations in eukaryotic ribosomes (A1491 or C1491) disrupt this stacking, destabilizing drug binding and reducing affinity [3] [1] [2]. | | Binding-Induced Destacking [3] | Effective binding of some 2-DOS aminoglycosides causes a local structural change in the rRNA, destacking nucleotide A1492. | This conformational change is critical for the antibiotic's action on the bacterial ribosome. | The ability of an aminoglycoside to induce this destacking in the bacterial A-site, but not in the human counterpart, is a key factor for its prokaryotic specificity [3]. |

Experimental Evidence and Data

The principles outlined above are supported by experimental data that quantitatively compares drug binding and antibacterial activity.

Quantitative Binding Affinity A comparative study using isothermal titration calorimetry (ITC) to measure binding to model A-site oligonucleotides found [3]:

  • Paromomycin (6'-OH): Binds the E. coli A-site with higher affinity than the human A-site.
  • G418 (6'-OH): Binds both the E. coli and human A-sites with markedly lower affinity than paromomycin.

Microbial Susceptibility Profiling Research using engineered Mycobacterium smegmatis strains with single point mutations in the 16S rRNA A-site demonstrates how these residues determine antibiotic activity. The table below shows minimal inhibitory concentration (MIC) data for key mutations [1] [2].

Antibiotic (Ring I Substituent) MIC (Wild-type A-site) MIC (A1408G Mutation) MIC (G1491C Mutation)
Neomycin (6'-NH₂) 0.8 μM >720 μM 27 μM
Paromomycin (6'-OH) 1.6 μM 102 μM >720 μM

This data confirms that a 6'-NH₂ group (neomycin) confers high dependence on A1408, while a 6'-OH group (paromomycin) is more tolerant of A1408G but highly dependent on the bacterial G1491 [1] [2].

Key Experimental Protocols

To investigate aminoglycoside-rRNA interactions, several established methodologies are used:

  • Isothermal Titration Calorimetry (ITC)

    • Purpose: Directly measure the thermodynamic parameters of binding (affinity (Kd), enthalpy change (ΔH), stoichiometry (N)) between an aminoglycoside and an rRNA oligonucleotide [3].
    • Protocol: A detailed protocol can be found in the comparative study by DOI: 10.1016/j.jmb.2004.11.041 [3].
  • Fluorescence-Based Binding Assays

    • Purpose: Monitor conformational changes, such as the destacking of adenine 1492, upon drug binding [3].
    • Protocol: This technique is described alongside ITC in the same study (DOI: [10.1016/j.jmb.2004.11.041) [3].
  • Microbial Minimum Inhibitory Concentration (MIC) Assays

    • Purpose: Determine the antibacterial potency of compounds and profile their activity against isogenic bacterial strains harboring specific A-site mutations [1] [2].
    • Protocol: Standard broth microdilution methods are used, as detailed in studies using engineered M. smegmatis (DOI: [10.1371/journal.pone.0011960) [2].
  • Molecular Dynamics (MD) Simulations

    • Purpose: Provide atom-level insight into the stability, interactions, and dynamics of aminoglycoside-rRNA complexes over time [4] [5].
    • Protocol: For a review of computational approaches, see DOI: 10.1042/BST20160087 [4] [5].

Rational Drug Design Applications

These structural and mechanistic insights directly inform the design of novel aminoglycosides with improved therapeutic profiles. The primary strategy is to chemically modify the drug to maintain binding to the bacterial A-site while reducing interaction with eukaryotic counterparts.

  • Modifying Ring I Substituents: A prominent approach involves synthesizing analogs with substitutions at the 4'-O and 6' positions of Ring I [1]. For instance, creating 4'-O-ether and 4',6'-O-acetal derivatives of paromomycin has yielded compounds that retain strong binding to the wild-type bacterial A-site but interact poorly with mutant A-sites mimicking the eukaryotic (G1408) and mitochondrial (C1491) ribosomes [1]. This translates to antibiotics with increased selectivity and reduced potential for ototoxicity [1].

The following diagram summarizes the logic and experimental workflow for exploiting A-site differences in drug design.

Start Start: Basis for Selectivity Principle1 Key rRNA Residue Difference: Bacterial A1408 vs. Eukaryotic G1408 Start->Principle1 Principle2 Key rRNA Residue Difference: Bacterial G1491 vs. Eukaryotic C/A1491 Start->Principle2 DesignGoal Drug Design Goal: Modify Aminoglycoside Structure Principle1->DesignGoal Principle2->DesignGoal Strategy Primary Strategy: Chemical Modification of Ring I (e.g., 4'-O-substitutions) DesignGoal->Strategy ExpValidation Experimental Validation Strategy->ExpValidation Outcome Outcome: Novel Aminoglycosides with Improved Selectivity & Reduced Toxicity ExpValidation->Outcome

References

2-deoxystreptamine conjugate selectivity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Mechanisms & Assessment Strategies

Aspect Key Concept / Method Description & Purpose
Structural Basis of Selectivity Ribosomal RNA Binding Pocket Differences Selectivity arises from variation in drug-binding site on bacterial vs. human (cytosolic/mitochondrial) ribosomes. Key differences are rRNA residues A1408/G1491 (bacterial) vs. G1408/C1491 (mitochondrial) or A1491 (cytosolic) [1] [2] [3].
Strategy to Enhance Selectivity 4'-O-Substitutions on Ring I Adding ether or acetal modifications to 4'-position of aminoglycoside's glucopyranosyl ring (Ring I) reduces affinity for eukaryotic ribosomes while largely retaining antibacterial activity [1] [2].
Key Experimental Model Engineered Mycobacterium smegmatis Strains Utilized strains with single point mutations in 16S rRNA helix 44 (e.g., A1408G, G1491C) to mimic human ribosomal binding sites and profile compound selectivity [2] [3].
Primary Readout Minimum Inhibitory Concentration (MIC) Assay Standard antimicrobial susceptibility testing. Compounds with high selectivity show low MICs against wild-type bacteria but significantly higher MICs against mutant strains mimicking human ribosomes [2] [3].

Detailed Experimental Protocol

For a practical guide, here is a detailed breakdown of the core experimental methodology used in the literature to generate the data for selectivity comparisons [2] [3].

  • Compound Synthesis

    • Objective: To create a library of 2-DOS aminoglycoside analogs with specific chemical modifications, primarily focusing on the 4'-O-position of ring I (e.g., with ether or acetal groups).
    • Key Step: The synthesis often starts from a natural aminoglycoside like paromomycin or neomycin.
  • Assessment of Specificity Using Engineered Bacterial Strains

    • Principle: This is the cornerstone of selectivity assessment. It involves testing compounds against isogenic bacterial strains where the ribosomal target site has been genetically altered to resemble human ribosomes.
    • Bacterial Model: Mycobacterium smegmatis.
    • Key Mutant Strains:
      • A1408G: Mimics the nucleotide present at the homologous position in human cytosolic ribosomes.
      • G1491C: Mimics the nucleotide present in human mitochondrial ribosomes.
      • Other relevant mutants: C1409U, C1409G, G1491A.
    • Assay: Minimum Inhibitory Concentration (MIC) Determination.
      • Compounds are tested in a dilution series against the wild-type and each mutant strain.
      • The MIC value is the lowest concentration that prevents visible bacterial growth.
  • Data Interpretation for Selectivity

    • A selective compound will show:
      • Low MIC against the wild-type strain (indicating retained antibacterial activity).
      • High MIC against the A1408G and/or G1491C mutant strains (indicating poor binding to human-like ribosomal variants).
    • A non-selective compound will show low MICs against both wild-type and mutant strains, indicating a high risk for off-target toxicity.

To help visualize the logical workflow of this selectivity assessment protocol, the following diagram outlines the key steps.

Start Start: Assess Selectivity of 2-DOS Conjugate Step1 Synthesize or Obtain 2-DOS Conjugates Start->Step1 Step2 Culture Engineered M. smegmatis Strains Step1->Step2 SubStep2 Wild-Type (A1408, G1491) A1408G Mutant (mimics cytosolic) G1491C Mutant (mimics mitochondrial) Step2->SubStep2 Step3 Perform MIC Assays Step4 Analyze MIC Profiles for Selectivity Signature Step3->Step4 SubStep2->Step3

Research Status and Alternative Applications

The search results indicate that the field is actively moving from basic research to application:

  • Ongoing Research: The development of 4'-O-substituted 2-DOS aminoglycosides is a documented strategy to mitigate ototoxicity by designing drugs that discriminate between bacterial and human ribosomes [1] [2].
  • Beyond Antibiotics: The 2-DOS scaffold is also being explored in other areas, such as the development of conjugates with nucleobases to inhibit the biogenesis of oncogenic microRNAs for potential cancer therapy [4].

References

2-deoxystreptamine minimal scaffold efficacy evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Simplified 2-DOS-Containing Structures

While the 2-DOS ring alone is not an active antibiotic, it is the essential core to which other rings are attached. Research shows that simplified structures containing 2-DOS can retain significant antibacterial activity.

The table below summarizes key findings on active, simplified scaffolds from the literature.

Scaffold / Simplified Structure Key Finding on Efficacy Experimental Support
Rings I and II of Neomycin/Neamine "Sufficient to confer binding specificity" for the bacterial ribosome target [1]. Binding and inhibition assays with bacterial ribosomes [1].
Rings I and II of Ribostamycin "Sufficient to confer binding specificity" for the bacterial ribosome target [1]. Binding and inhibition assays with bacterial ribosomes [1].
2'-Modified Neomycin & Paromomycin Retained antibacterial activity upon removal or alkylation of one amino group, provided five other key amino groups remain [2]. Ribosomal inhibition assays; antibacterial activity against Gram-negative and Gram-positive pathogens [2].

Experimental Protocols for Efficacy Evaluation

The evaluation of novel 2-DOS-based compounds typically involves a multi-faceted approach to determine their antibacterial potency, mechanism of action, and selectivity. The following workflow outlines the key experimental stages.

G cluster_1 In Vitro Target Engagement cluster_2 Antibacterial Potency Assay cluster_3 Cytotoxicity & Selectivity Start Candidate 2-DOS Compound A In Vitro Target Engagement Start->A B Antibacterial Potency Assay Start->B C Cytotoxicity & Selectivity Assessment Start->C A1 Cell-Free Ribosomal Translation Assay A2 Determine IC₅₀ against functional protein synthesis A1->A2 B1 Broth Microdilution Assay (MIC) B2 Test against panel of wild-type & resistant pathogens B1->B2 C1 In Vitro Cytotoxicity in Mammalian Cells C2 In Vivo Ototoxicity & Nephrotoxicity Models C1->C2

Here are the detailed methodologies for the key experiments shown in the workflow:

  • In Vitro Target Engagement (Ribosomal Binding & Inhibition)

    • Objective: To confirm the compound binds to the bacterial ribosome and inhibits its function.
    • Protocol: Use a cell-free, coupled transcription-translation assay to measure inhibition of functional protein synthesis (e.g., firefly luciferase) [3] [4]. Compounds are incubated with E. coli ribosomal extracts and reporter gene DNA/mRNA. After a set time, luminescence is measured. The IC₅₀ (concentration that inhibits 50% of protein synthesis) is calculated from dose-response curves [3]. To assess selectivity, this assay can be repeated using engineered bacterial ribosomes with point mutations (e.g., A1408G, G1491C) that mimic the human cytosolic or mitochondrial ribosome decoding site [3] [5].
  • Antibacterial Potency Assay (Minimum Inhibitory Concentration - MIC)

    • Objective: To determine the lowest concentration of a compound that visibly inhibits bacterial growth.
    • Protocol: Use the broth microdilution method as per clinical standards (e.g., CLSI guidelines). Prepare serial dilutions of the compound in a 96-well plate, inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL), and incubate for 16-20 hours [2] [5]. The MIC is the lowest concentration with no visible growth. Testing is performed against a panel of Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus) pathogens, including wild-type and resistant strains [2].
  • Cytotoxicity and Selectivity Assessment

    • Objective: To evaluate the compound's potential for causing toxicity in human cells.
    • In Vitro Protocol: Expose mammalian cell lines (e.g., HEK293, HepG2) to the compound and measure cell viability using assays like MTT or WST-1 after 24-72 hours [4]. This provides an initial cytotoxicity profile.
    • In Vivo Protocol (Ototoxicity): The most relevant toxicity for aminoglycosides is hearing loss. The guinea pig model is a standard for this. Animals receive the compound daily for a set period (e.g., 14 days). Hearing function is monitored using auditory brainstem response (ABR) thresholds before, during, and after treatment. Histological analysis of the cochlea is performed post-treatment to quantify hair cell loss [3].

Key Considerations for Your Research

The current research strategy for 2-DOS-based antibiotics is not about using the minimal scaffold alone, but rather about strategically simplifying and modifying existing structures to achieve three goals:

  • Overcome Resistance: Modifying the 2'-position, for example, can help evade the action of resistance-causing bacterial enzymes [2].
  • Improve Selectivity: Adding specific substituents (e.g., 4'-O-alkyl groups) can drastically reduce the compound's affinity for human mitochondrial ribosomes, thereby lowering the risk of ototoxicity, while retaining activity against bacterial targets [3] [5].
  • Retain Core Binding: The 2-DOS ring and its first attached sugar (Ring I) form the conserved core that is essential for binding to the bacterial ribosomal A-site [1] [6].

References

Mechanisms of Resistance to 2-Deoxystreptamine Aminoglycosides

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to 2-DOS aminoglycosides is mediated through distinct molecular mechanisms, each with a specific resistance profile. The table below summarizes the key characteristics of the primary resistance pathways.

Mechanism Description Primary Determinants Affected Antibiotics (Examples) Impact on Resistance Level
Ribosomal Target Site Alteration [1] [2] [3] Mutation in the drug-binding site of the bacterial 16S rRNA, reducing drug binding affinity. A1408G mutation in 16S rRNA helix 44 (H44) [1] [3]. Confers high-level resistance to kanamycin, gentamicin, tobramycin, and neomycin; moderate resistance to paromomycin [3]. High-level resistance (MIC >1024 µg/mL for many drugs) [1].

| Enzymatic Inactivation [4] [5] | Covalent modification of the antibiotic molecule by enzymes produced by resistant bacteria. | Aminoglycoside-modifying enzymes (AMEs): • Acetyltransferases (AACs) • Nucleotidyltransferases (ANTs) • Phosphotransferases (APHs) [5]. | Spectrum varies by enzyme. For example, some AAC(3) enzymes confer resistance to a broad range of 4,5- and 4,6-disubstituted 2-DOS AGs, including apramycin [5]. | Varies from moderate to high-level resistance, depending on the specific enzyme and its expression [4] [5]. |

The relationships between these mechanisms, the antibiotic structures, and their clinical implications are outlined in the following workflow.

G cluster_resistance Resistance Mechanisms DOS 2-Deoxystreptamine (2-DOS) Aminoglycoside Bacterial Ribosome Bacterial Ribosome DOS->Bacterial Ribosome Resistance Enzymes Resistance Enzymes DOS->Resistance Enzymes:n Inhibits Protein Synthesis Inhibits Protein Synthesis Bacterial Ribosome->Inhibits Protein Synthesis Wild-type A-site Wild-type A-site Bacterial Ribosome->Wild-type A-site Drug Inactivation Drug Inactivation Resistance Enzymes->Drug Inactivation Specific AME Specific AME Resistance Enzymes->Specific AME Drug Binding Drug Binding Wild-type A-site->Drug Binding Modified Drug Modified Drug Specific AME->Modified Drug Ribosomal Mutation Ribosomal Mutation A1408G Mutation A1408G Mutation Ribosomal Mutation->A1408G Mutation Enzymatic Modification Enzymatic Modification AAC, ANT, APH AAC, ANT, APH Enzymatic Modification->AAC, ANT, APH Reduced Drug Binding Reduced Drug Binding A1408G Mutation->Reduced Drug Binding Acetylation, Nucleotidylylation,\nor Phosphorylation Acetylation, Nucleotidylylation, or Phosphorylation AAC, ANT, APH->Acetylation, Nucleotidylylation,\nor Phosphorylation

Quantitative Resistance Profiles of Key Mutations

The quantitative impact of specific 16S rRNA mutations on drug susceptibility is critical for understanding resistance. The data below, primarily from studies on Mycobacterium smegmatis, show how different mutations alter the Minimum Inhibitory Concentration (MIC) for various 2-DOS aminoglycosides [3].

16S rRNA Mutation Paromomycin (4,5-disubstituted, 6'-OH) Neomycin (4,5-disubstituted, 6'-NH₂) Kanamycin (4,6-disubstituted) Gentamicin (4,6-disubstituted) Tobramycin (4,6-disubstituted)
A1408G Moderate resistance High-level resistance High-level resistance High-level resistance High-level resistance
G1491C High-level resistance Moderate resistance Moderate resistance Moderate resistance Moderate resistance
G1491A Low to moderate resistance Low resistance Low resistance Low resistance Low resistance

Experimental Protocols for Resistance Study

To generate and validate the data presented in the comparison tables, researchers employ several key experimental methodologies.

  • Strain Construction and Mutant Selection

    • Principle: Introduce specific point mutations (e.g., A1408G) into the 16S rRNA gene of a model organism (e.g., Mycobacterium smegmatis) to study their individual effects [3].
    • Protocol:
      • Use a genetically amenable bacterial strain, often with a single functional rRNA allelic to prevent phenotypic masking by wild-type genes [3].
      • Employ gene replacement techniques via homologous recombination using specialized phage systems or suicide vectors.
      • For counter-selection,可以利用链霉素抗性基因(如RpsL K42R) [3].
      • Verify the mutation by sequencing the 16S rRNA gene region.
  • Determination of Minimum Inhibitory Concentration (MIC)

    • Principle: The MIC defines the lowest concentration of an antibiotic that prevents visible bacterial growth, providing a quantitative measure of susceptibility [3].
    • Protocol:
      • Prepare a standardized inoculum of the bacterial strain (e.g., 1-5 x 10⁵ CFU/mL).
      • Using broth microdilution, expose the bacteria to a series of two-fold dilutions of the aminoglycoside antibiotics in a 96-well plate.
      • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for M. smegmatis) for 18-24 hours.
      • The MIC is the lowest concentration of antibiotic that inhibits visible growth. Compare the MICs of mutant strains to the isogenic wild-type strain [3].
  • Structural Analysis to Rationalize Resistance

    • Principle: X-ray crystallography and molecular modeling reveal how mutations disrupt the physical interactions between the drug and its rRNA target [2].
    • Protocol:
      • Co-crystallize a synthetic oligomer mimicking the bacterial 16S rRNA A-site with the aminoglycoside antibiotic [2].
      • Solve the three-dimensional structure using X-ray crystallography.
      • Analyze the structure to identify key interactions, such as hydrogen bonds between ring I of the drug and nucleotide A1408.
      • Model resistance mutations (e.g., A1408G) to visualize steric clashes and the loss of critical hydrogen bonds that explain the reduction in drug binding [2] [3].

Research Implications and Future Directions

Understanding these resistance profiles informs the development of next-generation aminoglycosides.

  • Structure-Based Drug Design: Knowledge of the A1408G mutation's mechanism explains why 4,5-disubstituted AGAs with a 6'-OH group (e.g., paromomycin) are less affected by this mutation than those with a 6'-NH₂ group (e.g., neomycin). This guides the design of novel AGAs that maintain binding to mutated targets [2] [3].
  • Combating Enzymatic Resistance: Chemical modification of vulnerable amine groups on the AGAs can circumvent inactivation by specific AMEs. For instance, alkylation of the 2'-amine group can overcome resistance conferred by AAC(2') enzymes [4].
  • Exploring the Environmental Resistome: Functional metagenomic studies of soil microbes continue to uncover a vast diversity of AMEs, some of which are evolutionary predecessors of clinically relevant resistance genes. Characterizing these environmental enzymes is crucial for anticipating future resistance threats [5].

References

Comprehensive Comparison of Synthetic versus Natural 2-Deoxystreptamine Derivatives: Structural, Efficacy, and Mechanistic Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Deoxystreptamine Aminoglycosides

This compound (2-DOS) represents the central aminocyclitol scaffold in clinically important aminoglycoside antibiotics including neomycin, kanamycin, and gentamicin, all produced naturally by Actinomycetes. This structural core serves as the pharmacological foundation for this class of broad-spectrum antibacterial agents, which are characterized by their potent activity against aerobic Gram-negative bacteria and synergistic effects against certain Gram-positive organisms. The 2-DOS nucleus provides a conformationally stable platform with an all-equatorial substitution pattern that optimally positions functional groups and appended sugars for interaction with biological targets, particularly the 16S ribosomal RNA of bacteria. These antibiotics function primarily by binding to the bacterial ribosome, specifically the decoding A site of 16S rRNA, thereby causing misreading of mRNA and inhibition of protein synthesis. Despite their clinical importance, the utility of natural 2-DOS aminoglycosides is increasingly compromised by dose-limiting toxicities (notably ototoxicity and nephrotoxicity) and the rapid emergence of bacterial resistance mechanisms, which has spurred extensive research into synthetic derivatives with improved therapeutic profiles [1] [2] [3].

The structural classification of 2-DOS aminoglycosides is primarily determined by the substitution pattern on the central cyclohexane ring. Natural 2-DOS derivatives are categorized as 4,5-disubstituted (e.g., neomycin, paromomycin) or 4,6-disubstituted (e.g., kanamycin, gentamicin, tobramycin) based on the positions at which amino sugars are attached to the central 2-DOS core. These structural variations influence not only antibacterial potency but also susceptibility to resistance mechanisms and pharmacological properties. In response to the limitations of natural derivatives, synthetic approaches have focused on strategic modifications to the 2-DOS scaffold or its appended sugars, primarily targeting improved selectivity for bacterial versus eukaryotic ribosomes, enhanced resistance to modifying enzymes, and reduced toxicity profiles. These efforts have yielded important semisynthetic derivatives such as amikacin, dibekacin, and isepamicin, which incorporate structural elements that mimic naturally occurring modifications found in antibiotics like butirosin [2] [3].

Structural Characteristics and Classification

Natural this compound Derivatives

Natural 2-DOS aminoglycosides exhibit conserved structural features that define their interactions with biological targets:

  • 4,5-Disubstituted derivatives: This class includes neomycin, paromomycin, and neamine, characterized by sugar attachments at both the 4- and 5-positions of the 2-DOS ring. These compounds typically contain three amino sugars attached to the central 2-DOS core and demonstrate particularly strong binding to ribosomal RNA through multiple contact points. The 6'-hydroxyl group in paromomycin versus the 6'-amino group in neomycin represents a key structural variation that significantly influences ribosomal selectivity and susceptibility to resistance mechanisms [1] [2].

  • 4,6-Disubstituted derivatives: This category includes kanamycin, gentamicin, and tobramycin, featuring sugar substitutions at the 4- and 6-positions of the 2-DOS core. These compounds generally possess two amino sugars attached to the central ring and maintain the essential pharmacophores required for ribosomal binding. The ring I modifications in this class, particularly in gentamicin components, enable additional interactions with the upper stem of the ribosomal decoding region, potentially contributing to their enhanced clinical utility compared to 4,5-disubstituted compounds [1] [2].

  • Atypical natural derivatives: Apramycin represents an unusual 4-O-monosubstituted 2-DOS aminoglycoside with a bicyclic sugar moiety. This unique structure naturally circumvents most common resistance mechanisms, including the action of most aminoglycoside-modifying enzymes and ribosomal methyltransferases, while maintaining potent antibacterial activity and demonstrating reduced ototoxicity compared to traditional 2-DOS antibiotics [4].

Synthetic this compound Derivatives

Synthetic approaches have generated diverse structural classes designed to overcome the limitations of natural derivatives:

  • 4'-O-Substituted derivatives: Strategic modifications at the 4'-position of ring I, including 4',6'-O-acetals and 4'-O-ether modifications, have yielded compounds with enhanced selectivity for bacterial ribosomes over eukaryotic ribosomes. These substitutions, particularly when incorporating hydrophobic aromatic groups, significantly reduce affinity for human cytosolic and mitochondrial ribosomes while largely preserving antibacterial activity, thereby potentially mitigating ototoxicity [5] [1].

  • 2-Hydroxy derivatives: Replacement of the 2-deoxy group with a hydroxyl group represents another synthetic strategy aimed at reducing toxicity. The 2-hydroxyapramycin derivative, synthesized through innovative reglycosylation of aprabiosamine with a streptamine derivative, demonstrates this approach. Unfortunately, this particular modification resulted in approximately 10-fold reduced activity compared to the parent apramycin, highlighting the critical importance of the 2-deoxy motif for optimal ribosomal binding [4].

  • Truncated and conjugated derivatives: Synthetic efforts have also explored simplified structures containing only the essential 2-DOS core with minimal substitutions. These include 5-O-morpholino-2-deoxystreptamine and various conjugates incorporating non-aminoglycoside RNA-binding ligands such as aminopyridines and aminoquinolines. These approaches aim to evade resistance enzymes while maintaining binding affinity through alternative interactions [6].

Table 1: Structural Classification and Key Features of this compound Derivatives

Structural Class Representative Examples Key Structural Features Sugar Substituents
Natural 4,5-disubstituted Neomycin, Paromomycin 6'-OH (paromomycin) vs 6'-NH₂ (neomycin) Three amino sugars
Natural 4,6-disubstituted Kanamycin, Gentamicin, Tobramycin Additional ring III interactions in gentamicin Two amino sugars
Atypical natural Apramycin 4-O-monosubstituted with bicyclic sugar One bicyclic sugar moiety
Synthetic 4'-O-substituted 4',6'-O-acetals, 4'-O-ethers Hydrophobic aromatic acetal/ether groups Varied ring I modifications
Synthetic 2-hydroxy 2-Hydroxyapramycin 2-OH replacement of 2-H Maintains core sugars with 2-OH
Synthetic truncated 5-O-Morpholino-2-DOS Minimal scaffold with conjugated ligands Ribosyl group with synthetic ligands

The following diagram illustrates the structural relationships between major 2-DOS aminoglycoside classes:

G DOS This compound (2-DOS) Natural Natural Derivatives Disub45 Neomycin Paromomycin Natural->Disub45 4,5-disubstituted Disub46 Kanamycin Gentamicin Natural->Disub46 4,6-disubstituted Atypical Apramycin Natural->Atypical Atypical Synthetic Synthetic Derivatives O4Sub 4',6'-O-Acetals 4'-O-Ethers Synthetic->O4Sub 4'-O-substituted OH2 2-Hydroxyapramycin Synthetic->OH2 2-Hydroxy Truncated 5-O-Morpholino-2-DOS Synthetic->Truncated Truncated/Conjugated

Experimental Data and Efficacy Comparison

Antibacterial Activity and Selectivity Profiles

The development of synthetic 2-DOS derivatives has primarily aimed to enhance selectivity for bacterial targets while reducing affinity for eukaryotic ribosomes, thereby mitigating ototoxicity. Research on 4′-O-substituted derivatives has demonstrated that strategic modifications can achieve this goal while maintaining antibacterial potency:

  • 4′,6′-O-acetal modifications of paromomycin showed significantly reduced interaction with eukaryotic mitochondrial and cytosolic ribosomes while largely retaining antibacterial activity. Specifically, these compounds exhibited dramatically increased MIC values against bacterial strains with point mutations mimicking eukaryotic ribosomes (MIC ≥720 μM for G1408 and C/A1491 mutants) compared to wild-type bacterial strains, demonstrating their enhanced selectivity for bacterial ribosomes [5].

  • Structure-activity relationship studies of over 30 acetal derivatives revealed that the nature, position, and number of substituents at the equatorial hydrophobic residue of the acetal 1,3-dioxane ring had modest effects on antibacterial activity. Both hydrophobic and stacking interactions were determined to be relevant for optimal drug-ribosome interaction, with two-carbon chains between aromatic moieties and the dioxane ring proving optimal [5].

  • 2-Hydroxyapramycin, a synthetic derivative functionalized at the 2-position, demonstrated disappointing results with approximately 10-fold reduced activity in cell-free translation assays (IC₅₀ = 1.4 μM vs 0.14 μM for apramycin) and correspondingly higher MIC values against both E. coli and MRSA. This highlights the critical importance of the 2-deoxy group for maintaining ribosomal binding affinity [4].

Table 2: Experimental Efficacy Data for Selected 2-DOS Derivatives

Compound Bacterial Strain MIC (μM) IC₅₀ (μM) Selectivity Index Key Observation
Paromomycin M. smegmatis (A1408) 1.6 - - Reference compound
M. smegmatis (G1408) 102 - - 64-fold reduction
Neomycin M. smegmatis (A1408) 0.8 - - Reference compound
M. smegmatis (G1408) >720 - - >900-fold reduction
4',6'-O-Acetal 1 M. smegmatis (A1408) 3.2 - - Retained activity
M. smegmatis (G1408) ≥720 - - High selectivity
Apramycin E. coli (ATCC 25922) 4 μg/mL 0.14 - Reference compound
2-Hydroxyapramycin E. coli (ATCC 25922) >32 μg/mL 1.4 - 10-fold reduced activity
Truncated conjugates Kanamycin-resistant E. coli Variable - - Species-dependent activity
Toxicity and Selectivity Assessment

A primary motivation for developing synthetic 2-DOS derivatives has been the reduction of ototoxicity, which is closely linked to drug interaction with mitochondrial ribosomes:

  • 4′-O-substituted derivatives displayed significantly reduced affinity for both cytosolic and mitochondrial ribosome drug-binding regions while largely maintaining antibacterial activity. This selective reduction in eukaryotic ribosome binding represents a promising approach for mitigating aminoglycoside-induced ototoxicity while preserving antimicrobial efficacy [1].

  • Comparative studies indicate that mitochondrial ribosomes are the primary mediators of aminoglycoside-induced ototoxicity, as derivatives with preferential targeting of bacterial over mitochondrial ribosomes demonstrate lower ototoxicity levels. This understanding has guided the development of compounds with modified ribosome interaction profiles [1].

  • The 2-hydroxy analogues of gentamicin C1a and arbekacin have demonstrated retained antibacterial activity coupled with reduced nephrotoxicity, suggesting that specific modifications at the 2-position may alleviate certain adverse effects without completely compromising antibacterial properties [4].

Mechanisms of Action and Resistance

Ribosomal Binding and Protein Synthesis Inhibition

Both natural and synthetic 2-DOS aminoglycosides share a common primary mechanism of action: binding to the bacterial 30S ribosomal subunit and disrupting protein synthesis:

  • The pharmacophoric requirements for ribosomal binding are conserved across most 2-DOS aminoglycosides. Rings I and II of the aminoglycoside structure form the core interaction motif, with amino groups at positions 1 and 3 of the 2-DOS ring (ring II) being essential for binding to the decoding site of bacterial 16S ribosomal RNA. This binding event obstructs ribosomal processivity and decoding functions, leading to misreading of mRNA and incorporation of incorrect amino acids into nascent polypeptides [1] [2].

  • Structural studies have revealed that 2-DOS aminoglycosides bind in the major groove of 16S rRNA near an internal loop in the decoding region. The specific binding orientation positions ring I in a pocket formed by A1492 and the A1408-A1493 base pair, with the antibiotic adopting an L-shaped conformation that maximizes contacts with conserved rRNA nucleotides [2].

  • The selectivity of 2-DOS aminoglycosides for bacterial versus eukaryotic ribosomes is primarily determined by sequence variations at positions 1408 and 1491 of 16S rRNA. In bacteria, residue 1408 is an adenine compared to guanine in eukaryotes, while residue 1491 is guanine in bacteria but cytosine or adenine in eukaryotic cytosolic or mitochondrial ribosomes, respectively. These differences disrupt optimal binding to eukaryotic ribosomes, though insufficiently to completely prevent ototoxicity [5] [2].

Resistance Mechanisms and Synthetic Solutions

Bacterial resistance to 2-DOS aminoglycosides represents a significant clinical challenge that synthetic derivatives aim to overcome:

  • The most common resistance mechanism involves enzymatic modification of aminoglycosides by bacterial enzymes, including N-acetyltransferases (AAC), O-adenyltransferases (ANT), and O-phosphotransferases (APH). These enzymes typically modify specific hydroxyl or amino groups essential for ribosomal binding, thereby reducing drug affinity for its target [2] [6].

  • AAC(6′)/APH(2″) represents a particularly concerning bifunctional resistance enzyme prevalent in Gram-positive pathogens that confers broad-spectrum resistance to many 2-DOS aminoglycosides. This enzyme possesses both acetyltransferase and phosphotransferase activities in a single polypeptide, significantly expanding its substrate range and conferring high-level resistance [2].

  • Synthetic strategies to overcome resistance include: 1) incorporation of 4′-O-ether substitutions that sterically hinder access of modifying enzymes to target groups; 2) development of atypical structures like apramycin that lack the sites targeted by common modifying enzymes; and 3) creation of truncated derivatives that remove vulnerable functional groups altogether while maintaining antibacterial activity through alternative binding modes [5] [4] [6].

The following diagram illustrates the experimental workflow for evaluating synthetic 2-DOS derivatives:

G Start Derivative Design & Synthesis Step1 Structural Characterization Start->Step1 Step2 Ribosome Binding Assessment Step1->Step2 NMR/X-ray confirmation Step3 Antibacterial Activity (MIC Determination) Step2->Step3 Binding affinity measurements Assay1 • Cell-free translation • Mutant ribosome binding • Mitochondrial ribosome affinity Step2->Assay1 Step4 Resistance Profile Analysis Step3->Step4 MIC against resistant strains Assay2 • Broth microdilution • Time-kill kinetics • Post-antibiotic effect Step3->Assay2 Step5 Toxicity Evaluation Step4->Step5 Resistance enzyme susceptibility Assay3 • Enzyme modification assays • Resistance gene expression • Efflux pump involvement Step4->Assay3 Assay4 • Cochlear hair cell models • Renal proximal tubule assays • Mitochondrial function tests Step5->Assay4

Synthesis and Development Approaches

Biosynthetic Pathways for Natural Derivatives

The natural 2-DOS aminoglycosides are produced by Actinomycetes through complex biosynthetic pathways that have been extensively characterized:

  • The biosynthetic machinery for 2-DOS-containing aminoglycosides is encoded in gene clusters that include enzymes for 2-DOS formation, sugar attachment, and structural diversification. The common biosynthetic intermediates 2-DOS, paromamine, and ribostamycin are constructed by conserved enzymes encoded in these gene clusters, with subsequent conversion to characteristic architectures by unique enzymes specific to each pathway [7] [3].

  • Key biosynthetic enzymes include 2-deoxy-scyllo-inosose synthase, which catalyzes the first committed step in 2-DOS formation, and various glycosyltransferases that attach specific amino sugars to the 2-DOS core at precise positions. Additional tailoring enzymes, including deacetylases, aminotransferases, and dehydrogenases, further modify the structures to yield the final antibiotic compounds [7] [3].

  • Understanding these biosynthetic pathways has enabled metabolic engineering approaches for producing natural and semi-synthetic aminoglycosides through fermentation, as well as combinatorial biosynthesis strategies for generating novel analogues not accessible through traditional chemical synthesis alone [3] [8].

Chemical Synthesis and Modification Strategies

Synthetic approaches to 2-DOS derivatives encompass both total synthesis and semi-synthetic modification of natural products:

  • Total synthesis routes to 2-DOS derivatives have been developed, typically commencing from readily available carbohydrate precursors. These approaches often involve complex stereocontrol challenges in establishing the all-equatorial substitution pattern of the 2-DOS ring and regio- and stereoselective glycosylation steps to attach the appropriate amino sugars [6].

  • Semi-synthetic modifications of natural 2-DOS aminoglycosides represent a more practical approach for generating diverse derivatives. Key strategies include: selective protection and deprotection of hydroxyl and amino groups; oxidation-reductive amination sequences for introducing novel substituents; and conjugation with non-aminoglycoside RNA-binding ligands to restore affinity lost through truncation of natural structures [6].

  • Innovative synthetic methodologies have been developed specifically for 2-DOS aminoglycosides, including: 1) selective cleavage of the 2-DOS ring from complex structures like apramycin to generate novel biosynthetic intermediates; 2) reglycosylation strategies for replacing natural sugars with modified analogues; and 3) chemoenzymatic approaches that combine chemical synthesis with enzymatic transformations to access challenging structural modifications [4] [6].

Conclusion and Future Perspectives

The comparative analysis of synthetic versus natural this compound derivatives reveals a dynamic field balancing traditional antibiotic design with innovative structural approaches. Natural 2-DOS aminoglycosides provide the foundational pharmacophore necessary for potent ribosomal binding and antibacterial activity, but suffer from significant limitations including ototoxicity and susceptibility to resistance mechanisms. Synthetic derivatives have made important strides in addressing these limitations, particularly through 4′-O-substitutions that enhance selectivity for bacterial ribosomes and novel structural classes that evade common resistance mechanisms.

The promising selectivity enhancements demonstrated by 4′-O-ether and 4′,6′-O-acetal derivatives represent a significant advance in mitigating the dose-limiting ototoxicity that has long plagued this antibiotic class. Similarly, the natural atypical structure of apramycin provides a blueprint for designing compounds that inherently circumvent most common resistance mechanisms. However, the reduced activity observed in 2-hydroxyapramycin underscores the delicate balance between structural modification and maintained efficacy, highlighting that not all functional group changes are beneficial.

References

×

XLogP3

-3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

162.10044231 g/mol

Monoisotopic Mass

162.10044231 g/mol

Heavy Atom Count

11

UNII

M88VD0X96M

Dates

Last modified: 08-15-2023
Park et al. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation. Nature Chemical Biology, doi: 10.1038/nchembio.671, published online 9 October 2011 http://www.nature.com/naturechemicalbiology
Ban et al. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-018-0203-4, published online 14 January 2019

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